Product packaging for L-Homophenylalanine tert-Butyl Ester(Cat. No.:CAS No. 83079-77-0)

L-Homophenylalanine tert-Butyl Ester

Cat. No.: B1419791
CAS No.: 83079-77-0
M. Wt: 271.78 g/mol
InChI Key: ZBJGZYBRHPJMEG-YDALLXLXSA-N
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Description

L-Homophenylalanine tert-Butyl Ester is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22ClNO2 B1419791 L-Homophenylalanine tert-Butyl Ester CAS No. 83079-77-0

Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANQRTXTMVVNCH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of L-Homophenylalanine Derivatives

In the landscape of modern pharmaceutical development, non-natural amino acids serve as powerful building blocks for creating novel therapeutics with enhanced efficacy, stability, and target specificity.[1][][3] Among these, L-Homophenylalanine, an analog of phenylalanine with an additional methylene group in its side chain, is of paramount importance. It is a critical chiral intermediate in the synthesis of several life-saving drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Delapril, which are cornerstones in the management of hypertension and congestive heart failure.[4][5][6][7]

The synthesis of peptide-based drugs and complex organic molecules requires a sophisticated strategy of functional group manipulation. Protecting group chemistry is central to this strategy, preventing reactive moieties from interfering with desired transformations.[8][9] The tert-butyl ester is a widely employed protecting group for the carboxylic acid function of amino acids. Its utility stems from its remarkable stability across a wide range of nucleophilic and reductive conditions, coupled with its clean and straightforward removal under mild acidic conditions.[10][11]

This guide provides an in-depth technical exploration of the synthesis of L-Homophenylalanine tert-Butyl Ester, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and present robust, field-proven protocols.

Core Principles: The Rationale for tert-Butyl Ester Protection

The primary challenge in synthesizing derivatives of amino acids like L-Homophenylalanine is the presence of at least two reactive functional groups: the nucleophilic amino group and the electrophilic carboxylic acid. To achieve selective modification at other parts of the molecule or to facilitate peptide coupling, the carboxylic acid must be temporarily "masked."

The tert-butyl group is an ideal choice for this purpose due to several key properties:

  • Steric Hindrance: The bulky nature of the tert-butyl group effectively shields the ester's carbonyl carbon from nucleophilic attack, rendering it stable to bases, organometallics, and many reducing agents.

  • Acidic Lability: The stability of the tertiary carbocation formed upon cleavage allows for deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA), which typically do not affect other common protecting groups like Cbz or Fmoc, enabling orthogonal protection strategies.[9]

  • Clean Deprotection: Cleavage yields the desired carboxylic acid, gaseous isobutylene, and a proton, minimizing complex purification steps.

Traditional methods for tert-butylation, such as reactions with isobutylene gas and a strong acid catalyst, often suffer from practical limitations, including the need for specialized equipment (autoclaves), long reaction times, and poor solubility of the starting free amino acid in compatible organic solvents.[11][12] This has driven the development of more efficient and user-friendly methodologies.

Synthetic Methodology I: A Modern, High-Efficiency Catalytic Approach

A significant advancement in the tert-butylation of free amino acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful catalyst in conjunction with tert-butyl acetate (t-BuOAc) serving as both the solvent and the tert-butylating reagent.[13][14][15] This method elegantly overcomes the solubility barrier that plagues traditional approaches.

Causality and Mechanism

The success of this protocol hinges on the unique properties of Tf₂NH. As a strong Brønsted acid, it protonates the amino group of L-Homophenylalanine. The resulting imide salt exhibits dramatically improved solubility in the organic medium (t-BuOAc). Simultaneously, the protonated species activates the carboxylic acid, facilitating the esterification reaction with t-BuOAc. This dual role of Tf₂NH—enhancing both solubility and reactivity—leads to faster reaction times and higher yields compared to conventional methods.[13][16]

Tf2NH_Catalyzed_Synthesis Start L-Homophenylalanine (Insoluble in Organic Solvents) Intermediate Soluble L-Homophenylalanine Tf₂NH Salt Start->Intermediate Salt Formation Reagents Tf₂NH (1.1 eq) tert-Butyl Acetate (Solvent/Reagent) Reagents->Intermediate Reaction Esterification Reaction (Room Temp to 40°C) Intermediate->Reaction Workup Aqueous Work-up (Base Quench, Extraction) Reaction->Workup Product Formation Product L-Homophenylalanine tert-Butyl Ester (Free Base) Workup->Product Purification HCl_Salt L-Homophenylalanine tert-Butyl Ester HCl Product->HCl_Salt Optional Salt Formation (HCl in Ether)

Caption: Workflow for Tf₂NH-catalyzed synthesis of this compound.

Experimental Protocol: Tf₂NH-Catalyzed Synthesis

This protocol is adapted from the high-efficiency method developed by Namba et al.[10][13]

Table 1: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount (for 10 mmol scale)Notes
L-Homophenylalanine179.221.79 g (10 mmol)Starting material
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)281.143.09 g (11 mmol, 1.1 eq)Catalyst, handle in a fume hood
tert-Butyl Acetate (t-BuOAc)116.1650 mLSolvent and reagent
Saturated Sodium Bicarbonate (aq.)-~100 mLFor work-up
Ethyl Acetate (EtOAc)88.11~150 mLFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededDrying agent
Silica Gel-As neededFor column chromatography (if required)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-Homophenylalanine (1.79 g, 10 mmol).

  • Reagent Addition: Add tert-butyl acetate (50 mL) to the flask, followed by the careful addition of bis(trifluoromethanesulfonyl)imide (3.09 g, 11 mmol).

  • Reaction Execution: Stir the mixture at room temperature. The solid L-Homophenylalanine will gradually dissolve as the salt forms. The reaction can be gently heated to 40°C to increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the Tf₂NH.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound as a free base.

  • (Optional) Hydrochloride Salt Formation: For improved stability and handling, the purified free base can be converted to its hydrochloride salt.[17] Dissolve the product in anhydrous diethyl ether, cool to 0°C, and add a stoichiometric amount of HCl in ether solution. The hydrochloride salt will precipitate and can be collected by filtration.

Synthetic Methodology II: Traditional Acid Catalysis with Isobutylene

This classical approach remains a viable, albeit more demanding, method for tert-butyl ester formation. It relies on the generation of a tert-butyl carbocation from isobutylene under strongly acidic conditions, which is then trapped by the carboxylic acid.

Causality and Mechanism

A strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, protonates isobutylene to form the relatively stable tert-butyl carbocation. This highly electrophilic species is then attacked by the nucleophilic oxygen of the L-Homophenylalanine's carboxylic acid group. The main drawbacks are the poor solubility of the zwitterionic amino acid in the required non-polar organic solvents and the need to handle isobutylene, which is a gas at room temperature.[12]

Traditional_Synthesis Start L-Homophenylalanine Suspension Reactor Pressurized Reactor (Autoclave) Room Temp, 4-5 Days Start->Reactor Reagents Isobutylene (liquid/gas) Acid Catalyst (e.g., PTSA) Dioxane or DCM Reagents->Reactor Workup Aqueous Work-up (Base Wash, Extraction) Reactor->Workup Reaction Completion Product_Free L-Homophenylalanine tert-Butyl Ester (Free Base) Workup->Product_Free Purification Product_HCl L-Homophenylalanine tert-Butyl Ester HCl Product_Free->Product_HCl Salt Formation (HCl in Ether)

Caption: Workflow for traditional synthesis via acid-catalyzed reaction with isobutylene.

Experimental Protocol: Isobutylene Method

This protocol is a generalized procedure based on established methods for amino acid esterification.[12]

Table 2: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount (for 10 mmol scale)Notes
L-Homophenylalanine179.221.79 g (10 mmol)Starting material
Dioxane or Dichloromethane (DCM)-100 mLAnhydrous solvent
p-Toluenesulfonic acid (PTSA) monohydrate190.223.80 g (20 mmol, 2.0 eq)Acid catalyst
Isobutylene56.11~30 mL (liquid)Reagent, highly flammable gas
10% Sodium Bicarbonate (aq.)-~100 mLFor work-up
Diethyl Ether74.12~150 mLFor extraction and salt formation
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededDrying agent

Step-by-Step Methodology:

  • Reactor Charging: In a suitable pressure vessel (autoclave), suspend L-Homophenylalanine (1.79 g, 10 mmol) and PTSA (3.80 g, 20 mmol) in anhydrous dioxane (100 mL).

  • Addition of Isobutylene: Cool the vessel in a dry ice/acetone bath and carefully condense isobutylene gas (~30 mL) into the reactor.

  • Reaction Execution: Seal the autoclave and allow it to warm to room temperature. Stir the contents for 4-5 days. The internal pressure will increase as the isobutylene warms.

  • Work-up: After the reaction period, carefully vent the excess isobutylene in a fume hood. Wash the reaction mixture with 10% aqueous sodium bicarbonate solution, followed by water and brine.[12]

  • Extraction and Purification: Extract the product into an organic solvent like diethyl ether. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product as a free base.[12]

  • Salt Formation: Purify the product as described in Method I and convert it to the stable hydrochloride salt for storage.

Product Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure its suitability for subsequent applications in research and drug development. The product is typically isolated as its hydrochloride salt, which is a stable, crystalline solid.[17]

Table 3: Characterization Data for this compound Hydrochloride

PropertyExpected Value
CAS Number 130316-46-0[17][]
Appearance White to off-white solid[17]
Molecular Formula C₁₄H₂₂ClNO₂[17]
Molecular Weight 271.79 g/mol [17]
¹H NMR Key signals: ~1.4-1.5 ppm (s, 9H, t-Bu); ~2.0-2.3 ppm (m, 2H, β-CH₂); ~2.6-2.8 ppm (t, 2H, γ-CH₂); ~4.0 ppm (t, 1H, α-CH); ~7.1-7.4 ppm (m, 5H, Ar-H); ~8.5 ppm (br s, 3H, NH₃⁺). (Predicted, solvent dependent)
¹³C NMR Key signals: ~27.9 ppm (t-Bu CH₃); ~31-35 ppm (β/γ CH₂); ~53 ppm (α-CH); ~83 ppm (t-Bu C); ~126-129 ppm (Ar-C); ~140 ppm (Ar-C); ~170 ppm (C=O). (Predicted, solvent dependent)
Application Reactant in the preparation of macrocyclic compounds and TNFα modulators.[17]

Conclusion and Outlook

The synthesis of this compound is a critical enabling step for the development of numerous pharmaceuticals. While traditional methods involving isobutylene and strong acids are functional, they are increasingly supplanted by modern catalytic techniques. The Tf₂NH-catalyzed approach offers a superior alternative that is safer, faster, more efficient, and particularly well-suited for the direct esterification of free amino acids, which are often poorly soluble.[11][13] This method provides a robust and scalable route to this key building block, empowering researchers and drug developers to accelerate their discovery programs. The continued evolution of synthetic methodologies for unnatural amino acids will undoubtedly play a pivotal role in the future of medicinal chemistry and peptide science.[1][19]

References

An In-Depth Technical Guide to the Physicochemical Properties of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of L-Homophenylalanine tert-Butyl Ester, a key building block in medicinal chemistry and drug development. While specific experimental data for the free base form of this compound is not extensively available in public literature, this document synthesizes known information for its hydrochloride salt and provides a robust framework for its characterization. We will delve into the theoretical underpinnings and practical methodologies for determining its key physicochemical parameters, offering insights born from extensive laboratory experience.

Introduction: The Significance of this compound

L-Homophenylalanine, a non-proteinogenic amino acid, serves as a crucial precursor in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used in the management of hypertension.[1][2] The tert-butyl ester modification of L-homophenylalanine is a strategic chemical manipulation primarily employed to protect the carboxylic acid functionality during peptide synthesis and other complex organic transformations.[3] This protection prevents unwanted side reactions and enhances the solubility of the amino acid derivative in organic solvents, thereby facilitating its use in a broader range of synthetic applications.[4] this compound Hydrochloride is a commonly used reactant in the preparation of macrocyclic compounds that act as TNFα modulators, which are valuable in the combination treatment of various diseases.[5]

The tert-butyl protecting group is favored for its stability under a range of reaction conditions and its susceptibility to clean removal under acidic conditions, liberating the free carboxylic acid at the desired synthetic juncture.[6] A thorough understanding of the physicochemical properties of this compound is therefore paramount for its effective handling, reaction optimization, and the ultimate success of the synthetic endeavors in which it is employed.

Core Physicochemical Properties

This section will detail the known and expected physicochemical properties of this compound. Where specific data for the free base is unavailable, information for the hydrochloride salt will be presented, and the anticipated differences will be discussed.

Chemical Structure and Identification
PropertyValueSource
Chemical Name This compound-
Synonyms (S)-tert-Butyl 2-amino-4-phenylbutanoate[5]
CAS Number 130316-46-0 (for Hydrochloride salt)[5][7]
Molecular Formula C₁₄H₂₁NO₂ (Free Base)Inferred
Molecular Weight 235.32 g/mol (Free Base)Inferred
Molecular Formula (HCl Salt) C₁₄H₂₂ClNO₂[5]
Molecular Weight (HCl Salt) 271.79 g/mol [5]

The structure consists of a chiral center at the alpha-carbon, an amino group, a phenyl group attached to a butyl chain, and a tert-butyl ester protecting the carboxylic acid. The hydrochloride salt forms by the protonation of the primary amine.

Physical State and Appearance

This compound Hydrochloride is typically supplied as a white to off-white solid.[5] The free base, once isolated, is expected to be a solid or a viscous oil at room temperature, a common characteristic of protected amino acids.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting point range is indicative of high purity.

CompoundMelting Point (°C)
This compound HydrochlorideData not available
This compound (Free Base)Data not available

Experimental Protocol for Melting Point Determination:

The determination of a melting point for a novel or uncharacterized compound like this compound would be a foundational step in its analysis.

  • Methodology: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate melting range.[8] For amino acids and their derivatives, which can be prone to decomposition at elevated temperatures, a rapid preliminary determination can be performed to estimate the approximate melting point, followed by a more precise measurement with a slower ramp rate.[9][10]

Diagram: Workflow for Melting Point Determination

melting_point_workflow start Start: Obtain Dry Sample pack_capillary Pack Capillary Tube start->pack_capillary place_in_apparatus Place in Melting Point Apparatus pack_capillary->place_in_apparatus rapid_heat Rapid Heating (Approximate MP) place_in_apparatus->rapid_heat Optional slow_heat Slow Heating (1-2 °C/min) place_in_apparatus->slow_heat rapid_heat->slow_heat observe Observe Melting Range slow_heat->observe record Record T_start and T_end observe->record end_point End: Melting Point Determined record->end_point

Caption: Workflow for accurate melting point determination.

Solubility Profile

The solubility of this compound is a key parameter for its use in synthesis, dictating the choice of reaction solvents and purification methods.

SolventExpected Solubility of Free BaseRationale
Water Sparingly soluble to insolubleThe hydrophobic phenyl and tert-butyl groups decrease aqueous solubility.
Methanol, Ethanol SolublePolar protic solvents that can hydrogen bond with the amino group.
Dichloromethane, Chloroform SolubleCommon organic solvents for protected amino acids.
Ethyl Acetate SolubleA moderately polar solvent suitable for many organic compounds.
Hexane, Diethyl Ether Sparingly soluble to insolubleNonpolar solvents are less likely to dissolve the polar amino ester.
Dimethylformamide (DMF) SolubleA polar aprotic solvent with excellent solvating power for protected amino acids.[11]

The hydrochloride salt is expected to have higher solubility in polar protic solvents like water and alcohols due to its ionic nature.

Experimental Protocol for Solubility Determination:

A qualitative and semi-quantitative assessment of solubility is a fundamental characterization step.

  • Methodology: Visual assessment of dissolution.[12][13][14]

  • Procedure:

    • To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

    • To each tube, add a measured volume of a different solvent (e.g., 1 mL) in increments.

    • After each addition, vortex or agitate the tube and visually inspect for complete dissolution.

    • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., <10 mg/mL).

Causality Behind Experimental Choices: This systematic approach across a range of solvents with varying polarities provides a comprehensive solubility profile. The use of a fixed solute-to-solvent ratio allows for a standardized comparison. For drug development purposes, quantitative solubility studies using techniques like shake-flask with subsequent concentration measurement by HPLC would be employed.

Diagram: Solubility Testing Workflow

solubility_workflow start Start: Weigh Sample add_solvent Add Solvent Incrementally start->add_solvent agitate Vortex/Agitate add_solvent->agitate observe Visually Observe Dissolution agitate->observe decision Completely Dissolved? observe->decision soluble Record as Soluble decision->soluble Yes insoluble Continue Adding Solvent or Record as Insoluble decision->insoluble No end_point End: Solubility Profile soluble->end_point insoluble->add_solvent insoluble->end_point

Caption: A systematic workflow for determining solubility.

Acidity and Basicity (pKa)

The pKa values of the amino group and the (deprotonated) carboxylic acid are fundamental to understanding the ionization state of the molecule at different pH values. This is critical for designing extraction and purification protocols, as well as for predicting its behavior in biological systems.

  • Expected pKa (Amino Group): ~9-10. The amino group is basic and will be protonated at acidic pH.

  • Expected pKa (alpha-proton of the ester): The alpha-proton is generally not considered acidic under normal conditions.

The pKa of the corresponding carboxylic acid in the parent L-homophenylalanine is a key determinant of the reactivity of the carboxyl group before esterification.

Experimental Protocol for pKa Determination:

  • Methodology: Potentiometric titration.

  • Procedure:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., a water/organic co-solvent mixture if aqueous solubility is low).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the midpoint of the buffer region of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining the pKa of ionizable groups. The titration curve provides a visual representation of the buffering capacity of the compound and allows for the precise determination of the pH at which the amino group is 50% protonated.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~7.1-7.3 ppm: Aromatic protons of the phenyl group (multiplet, 5H).

      • ~3.5-3.8 ppm: The alpha-proton (CH-NH₂) (triplet or multiplet, 1H).

      • ~2.6-2.9 ppm: The benzylic protons (CH₂-Ph) (multiplet, 2H).

      • ~1.8-2.2 ppm: The other methylene protons (CH₂-CH₂) (multiplet, 2H).

      • ~1.4-1.5 ppm: The tert-butyl protons (C(CH₃)₃) (singlet, 9H).

      • ~1.5-2.0 ppm (broad): The amine protons (NH₂) (singlet, 2H).

  • ¹³C NMR: The carbon NMR spectrum will show a peak for each unique carbon atom.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~170-175 ppm: Ester carbonyl carbon (C=O).

      • ~135-140 ppm: Quaternary aromatic carbon.

      • ~125-130 ppm: Aromatic CH carbons.

      • ~80-85 ppm: Quaternary carbon of the tert-butyl group.

      • ~55-60 ppm: Alpha-carbon (CH-NH₂).

      • ~30-40 ppm: Methylene carbons.

      • ~28 ppm: Methyl carbons of the tert-butyl group.

General Protocol for NMR Sample Preparation and Analysis:

  • Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Diagram: NMR Analysis Workflow

nmr_workflow start Start: Purified Sample dissolve Dissolve in Deuterated Solvent start->dissolve acquire_spectra Acquire 1H and 13C Spectra dissolve->acquire_spectra process_data Process Raw Data (FT, Phasing) acquire_spectra->process_data analyze_spectra Analyze Spectra (Shifts, Integration, Coupling) process_data->analyze_spectra structure_elucidation Structure Confirmation analyze_spectra->structure_elucidation

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorptions (cm⁻¹):

    • 3300-3400 (broad): N-H stretching of the primary amine.

    • 2850-3000: C-H stretching of aliphatic and aromatic groups.

    • ~1730-1740: C=O stretching of the ester.

    • ~1600, 1495, 1450: C=C stretching of the aromatic ring.

    • ~1150-1250: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 235.32 (for the free base).

  • Expected Fragmentation Patterns:

    • Loss of the tert-butyl group (-57 amu) to give a fragment at m/z = 178.

    • Loss of the entire tert-butoxycarbonyl group (-101 amu) to give a fragment at m/z = 134.

    • Cleavage at the benzylic position.

Synthesis and Purification

A general and robust method for the synthesis of this compound involves the acid-catalyzed reaction of L-homophenylalanine with isobutylene.[15]

General Synthetic Protocol:

  • L-homophenylalanine is suspended in a suitable solvent (e.g., dioxane).

  • A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

  • The mixture is treated with an excess of isobutylene under pressure.

  • The reaction is stirred at room temperature for several days.

  • Upon completion, the reaction is worked up by neutralizing the acid and extracting the product into an organic solvent.

  • The free base can be isolated or converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Purification:

The product is typically purified by column chromatography on silica gel, using a gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane).

Stability and Storage

This compound Hydrochloride should be stored in a cool, dry place, sealed from moisture.[5] The free base is expected to be susceptible to hydrolysis of the ester group under strongly acidic or basic conditions, especially at elevated temperatures. The amino group can also react with aldehydes and ketones. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

References

L-Homophenylalanine tert-Butyl Ester: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. L-Homophenylalanine tert-Butyl Ester, a non-proteinogenic amino acid derivative, has emerged as a critical synthon, particularly in the development of modulators for inflammatory pathways. This guide provides an in-depth technical overview of this compound, its synthesis, characterization, and application, with a focus on empowering researchers to leverage its full potential in their discovery programs. Our narrative is grounded in established scientific principles and practical, field-proven insights to ensure both accuracy and applicability.

Core Compound Identification and Structure

This compound, in its commonly used hydrochloride salt form, is a cornerstone for introducing the homophenylalanine moiety in peptide and small molecule synthesis.

  • Chemical Name: (S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride[1]

  • Synonyms: H-L-HomoPhe-OtBu·HCl, this compound hydrochloride[1]

  • CAS Number: 130316-46-0[1][2]

  • Molecular Formula: C₁₄H₂₂ClNO₂[3]

  • Molecular Weight: 271.79 g/mol [3]

Chemical Structure:

G cluster_0 Esterification cluster_1 Work-up and Isolation cluster_2 Salt Formation L-Homophenylalanine L-Homophenylalanine Reaction Stir at Room Temperature L-Homophenylalanine->Reaction Reagent tert-Butyl Acetate & Perchloric Acid Reagent->Reaction Quench Aqueous Work-up Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification of Free Base Extraction->Purification Free_Base L-Homophenylalanine tert-Butyl Ester Purification->Free_Base Precipitation Precipitation and Filtration Free_Base->Precipitation HCl_source HCl in Ether HCl_source->Precipitation Final_Product L-Homophenylalanine tert-Butyl Ester HCl Precipitation->Final_Product G TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR Binding Signaling_Complex Intracellular Signaling Complex (e.g., TRADD, TRAF2) TNFR->Signaling_Complex Recruitment NFkB_Activation NF-κB Activation Signaling_Complex->NFkB_Activation MAPK_Activation MAPK Activation Signaling_Complex->MAPK_Activation Inflammatory_Response Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB_Activation->Inflammatory_Response MAPK_Activation->Inflammatory_Response Macrocyclic_Modulator Macrocyclic TNF-α Modulator (Derived from L-Homophenylalanine tert-Butyl Ester) Macrocyclic_Modulator->TNFa Inhibition of Binding

References

mechanism of action of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of L-Homophenylalanine tert-Butyl Ester

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the , designed for researchers, scientists, and professionals in drug development. The content is structured to deliver a comprehensive understanding, from its molecular activation to its physiological effects, grounded in scientific principles and supported by experimental validation protocols.

Introduction: The Strategic Design of this compound

This compound is a derivative of L-Homophenylalanine, an unnatural amino acid that serves as a key precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1] These inhibitors are a cornerstone in the management of hypertension and congestive heart failure. The addition of a tert-butyl ester group to L-Homophenylalanine is a strategic chemical modification aimed at improving the compound's pharmacokinetic properties, positioning it as a prodrug. This guide will dissect the multi-step mechanism of action, starting from its activation in the body to its ultimate therapeutic effect.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its biological activity.

PropertyValueSource
Molecular Formula C14H21NO2Inferred from structure
Molecular Weight 235.32 g/mol Inferred from structure
CAS Number 130316-46-0 (for the Hydrochloride salt)[2][3]
Appearance White to off-white powder
Solubility Soluble in organic solvents like dichloromethane and ethanol.[4]

Core Mechanism: A Prodrug Activation Pathway

The primary is that of a prodrug. The bulky and lipophilic tert-butyl ester group enhances the molecule's ability to be absorbed and distributed in the body. Once in a biological system, it is designed to be cleaved by endogenous enzymes to release the active precursor, L-Homophenylalanine.

Enzymatic Bioactivation

The conversion of the ester to the active L-Homophenylalanine is catalyzed by non-specific esterases present in the blood, liver, and other tissues. This hydrolysis reaction is a critical first step in the compound's mechanism of action.

Prodrug Activation L-Homophenylalanine_tert-Butyl_Ester L-Homophenylalanine tert-Butyl Ester L-Homophenylalanine L-Homophenylalanine (Active Precursor) L-Homophenylalanine_tert-Butyl_Ester->L-Homophenylalanine Esterases (Hydrolysis) tert-Butanol tert-Butanol L-Homophenylalanine_tert-Butyl_Ester->tert-Butanol Esterases (Hydrolysis) RAAS Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure ACE_Inhibitor ACE Inhibitor (from L-Homophenylalanine) ACE_Inhibitor->Angiotensin_II Inhibits InVivo_Workflow Animal_Model Select Hypertensive Animal Model (e.g., SHR) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Baseline Measure Baseline Blood Pressure Acclimatization->Baseline Dosing Administer L-Homophenylalanine tert-Butyl Ester (Oral Gavage) Baseline->Dosing Monitoring Monitor Blood Pressure Continuously or at Intervals Dosing->Monitoring Pharmacokinetics Collect Blood Samples for Pharmacokinetic Analysis Dosing->Pharmacokinetics Data_Analysis Analyze Blood Pressure Data (e.g., AUC, max reduction) Monitoring->Data_Analysis

References

The Strategic Intermediate: An In-Depth Technical Guide to L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern pharmaceutical development, L-Homophenylalanine tert-butyl ester plays a pivotal role in the synthesis of complex therapeutic agents, most notably a class of life-saving drugs known as angiotensin-converting enzyme (ACE) inhibitors. This guide provides a comprehensive overview of its synthesis, characterization, and applications for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Therapeutic Significance

L-Homophenylalanine, a non-proteinogenic amino acid, is a cornerstone in the synthesis of several widely prescribed ACE inhibitors, including enalapril, lisinopril, and ramipril. These drugs are fundamental in the management of hypertension and congestive heart failure[1][2]. The tert-butyl ester of L-Homophenylalanine serves as a critical intermediate in these synthetic pathways. The introduction of the tert-butyl ester protecting group is a strategic maneuver to temporarily mask the carboxylic acid functionality, preventing its interference in subsequent coupling reactions and enabling precise molecular construction.

Synthesis and Mechanistic Insights

The synthesis of this compound hydrochloride is typically achieved through the direct esterification of L-Homophenylalanine. This process involves the reaction of the amino acid with a tert-butylating agent in the presence of an acid catalyst.

General Synthesis Workflow

cluster_0 Synthesis of this compound HCl L-Homophenylalanine L-Homophenylalanine Reaction Esterification L-Homophenylalanine->Reaction tert-Butanol_Isobutylene tert-Butanol or Isobutylene tert-Butanol_Isobutylene->Reaction Acid_Catalyst Acid Catalyst (e.g., HClO4, PTSA) Acid_Catalyst->Reaction Intermediate This compound (Free Base) Reaction->Intermediate Final_Product This compound HCl Intermediate->Final_Product HCl_solution HCl in inert solvent HCl_solution->Final_Product

Caption: General workflow for the synthesis of this compound Hydrochloride.

Experimental Protocol: Esterification of L-Homophenylalanine

The following protocol is a representative method for the synthesis of this compound hydrochloride, adapted from established procedures for amino acid esterification.

Materials:

  • L-Homophenylalanine

  • tert-Butyl acetate

  • Perchloric acid (70%)

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous sodium sulfate

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric acid (gas or solution in an inert solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-Homophenylalanine in a suitable volume of tert-butyl acetate.

  • Acid Catalysis: Carefully add a catalytic amount of perchloric acid to the suspension. The reaction mixture is then stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation of the Free Base: The solvent is removed under reduced pressure to yield the crude this compound as a free base.

  • Salt Formation: The crude ester is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.

  • Final Product Isolation: The precipitated this compound hydrochloride is collected by filtration, washed with cold, dry solvent, and dried under vacuum to afford the final product as a white to off-white solid.

Expert Insights: The choice of an acid catalyst is critical. While strong mineral acids like perchloric acid are effective, they require careful handling. Lewis acids can also be employed. The anhydrous conditions during salt formation are crucial to prevent hydrolysis of the ester.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected spectroscopic data, based on closely related structures and general chemical principles.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 130316-46-0[3]
Molecular Formula C14H22ClNO2[3]
Molecular Weight 271.79 g/mol [3]
Appearance White to off-white solid
Table 2: Spectroscopic Data (Predicted and based on analogous compounds)
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons of the ethyl bridge, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, the chiral alpha-carbon, the methylene carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group[4].
IR (Infrared) Spectroscopy Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching of the ester, and C-O stretching[4].
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Peptide Synthesis

The primary application of this compound is as a protected building block in the synthesis of pharmaceuticals and peptides.

Role in ACE Inhibitor Synthesis

L-Homophenylalanine is a key structural motif in several ACE inhibitors. The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for the selective formation of amide bonds at the amino terminus without interference.

cluster_1 Application in ACE Inhibitor Synthesis L-HPA-tBu L-Homophenylalanine tert-Butyl Ester Coupling Peptide Coupling L-HPA-tBu->Coupling Coupling_Partner N-protected Amino Acid or Peptide Fragment Coupling_Partner->Coupling Protected_Dipeptide Protected Dipeptide Intermediate Coupling->Protected_Dipeptide Deprotection Deprotection Protected_Dipeptide->Deprotection ACE_Inhibitor ACE Inhibitor Deprotection->ACE_Inhibitor

Caption: Role of this compound in the synthesis of ACE inhibitors.

Causality in Experimental Design: The use of the tert-butyl ester is a deliberate choice due to its stability under a wide range of reaction conditions, yet its facile removal under acidic conditions. This orthogonality is a cornerstone of modern protecting group strategy in organic synthesis.

Utility in Peptide Synthesis

Beyond ACE inhibitors, this compound can be incorporated into novel peptide sequences to modulate their pharmacological properties. The bulky tert-butyl group can influence the peptide's conformation and its interactions with biological targets. The hydrophobicity of the homophenylalanine side chain can also be exploited to enhance membrane permeability of the resulting peptide.

Discovery and Development

The development of L-Homophenylalanine derivatives is intrinsically linked to the discovery and optimization of ACE inhibitors. Early research identified the importance of specific amino acid residues in the binding of inhibitors to the active site of the angiotensin-converting enzyme. The exploration of non-natural amino acids like L-Homophenylalanine was a key step in moving from peptide-based inhibitors to more drug-like small molecules with improved oral bioavailability and metabolic stability. The use of the tert-butyl ester as a protecting group became a standard practice in peptide and pharmaceutical synthesis during the latter half of the 20th century, and its application to L-Homophenylalanine was a logical progression in the development of efficient synthetic routes to ACE inhibitors.

Conclusion

This compound is a testament to the power of strategic molecular design in drug discovery and development. Its synthesis, while seemingly straightforward, relies on a deep understanding of reaction mechanisms and protecting group chemistry. As a key intermediate, it has enabled the large-scale production of vital medications and continues to be a valuable tool for researchers exploring new therapeutic frontiers. This guide provides a foundational understanding of this important molecule, empowering scientists to leverage its properties in their own research endeavors.

References

Introduction: The Strategic Role of L-Homophenylalanine tert-Butyl Ester in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of L-Homophenylalanine tert-Butyl Ester

L-Homophenylalanine, a non-proteinogenic amino acid, is a critical chiral building block in modern pharmaceutical development. It serves as a key precursor for several drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used in the management of hypertension.[1][2][3] To facilitate its use in complex, multi-step syntheses, particularly in peptide chemistry, the carboxylic acid moiety is often protected. The tert-butyl ester is a protecting group of choice due to its unique combination of steric hindrance and specific chemical lability.[4][5]

The tert-butyl group offers exceptional stability across a wide range of nucleophilic and basic conditions, preventing unwanted side reactions.[4][5] However, its true strategic value lies in its clean and selective removal under acidic conditions, a property of orthogonality that is fundamental to the successful synthesis of complex molecules.[6][7]

This guide provides an in-depth exploration of two critical physicochemical properties of this compound: its solubility profile and its chemical stability. Understanding these parameters is paramount for researchers in process development, formulation science, and medicinal chemistry to ensure efficient reaction kinetics, develop robust analytical methods, and establish appropriate storage and handling conditions. We will provide not just data, but the field-proven methodologies to generate and validate these critical characteristics in your own laboratory setting.

Section 1: Solubility Profiling

The solubility of a synthetic intermediate directly impacts its utility. In process chemistry, poor solubility can lead to heterogeneous reaction mixtures, slow reaction rates, and challenges in purification. For analytical purposes, knowing the solubility is essential for preparing stock solutions and developing accurate quantification methods.

Theoretical Considerations

This compound possesses a composite molecular structure: a hydrophilic amino acid backbone and two significant hydrophobic moieties—the phenyl group and the tert-butyl ester. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. While expected to be poorly soluble in water, its solubility should increase significantly in organic solvents. The free amine group also provides a handle for salt formation (e.g., the commonly available hydrochloride salt), which typically enhances solubility in more polar or aqueous media.

Experimental Protocol: Equilibrium Solubility Determination ("Shake-Flask" Method)

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound, providing a measure of its thermodynamic solubility limit in a given solvent system.[8][9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a selection of relevant solvents at a controlled temperature (e.g., 25 °C and 37 °C).

Materials:

  • This compound (or its hydrochloride salt)

  • Selection of solvents (see Table 1)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

  • Validated stability-indicating HPLC-UV or LC-MS method for quantification

  • pH meter and appropriate buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)[8]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent or buffer to the corresponding vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The system should be allowed to equilibrate for a minimum of 48-72 hours to ensure the solution is fully saturated.[8]

  • Phase Separation: After equilibration, carefully remove the vials. Allow the contents to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible, non-adsorptive filter (e.g., PTFE for organic solvents). Discard the initial fraction to saturate any binding sites on the filter.

  • Sample Preparation: Immediately after separation, dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Incubate on orbital shaker (48-72h at constant T) prep2->equil1 sep1 Centrifuge or Filter to obtain clear supernatant equil1->sep1 analysis1 Dilute supernatant sep1->analysis1 analysis2 Quantify by HPLC/LC-MS analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3 caption Workflow for Equilibrium Solubility Determination G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Sample Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, 60°C) ox Oxidative (3% H₂O₂, RT) therm Thermal (60°C) photo Photolytic (ICH Q1B) analysis Analyze by Stability-Indicating HPLC-UV / LC-MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Identify Degradants & Determine Degradation % analysis->report caption Systematic Workflow for Forced Degradation Studies

References

L-Homophenylalanine tert-Butyl Ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to L-Homophenylalanine tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

This compound is a pivotal derivative of the non-proteinogenic amino acid, L-homophenylalanine. Its significance in the realms of medicinal chemistry and synthetic organic chemistry stems from the strategic incorporation of a tert-butyl ester protecting group. This guide provides an in-depth examination of its molecular characteristics, a detailed protocol for its synthesis, and a discussion of its critical role as a building block in the development of advanced therapeutics, particularly in peptide synthesis. The parent compound, L-homophenylalanine, is a key precursor in the manufacture of Angiotensin-Converting Enzyme (ACE) inhibitors, which are vital in managing hypertension and congestive heart failure[1]. The tert-butyl ester form facilitates its integration into complex molecules by rendering the carboxylic acid moiety unreactive under specific conditions, enhancing solubility, and ensuring stability during multi-step synthetic sequences.

Part 1: Core Molecular and Physicochemical Properties

The fundamental identity of a synthetic building block is defined by its molecular structure and physical characteristics. This compound is most commonly handled and supplied as its hydrochloride salt to improve stability and shelf-life.

Key Molecular Identifiers
PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₁₄H₂₁NO₂C₁₄H₂₂ClNO₂[2][3][4]
Molecular Weight 235.32 g/mol 271.78 g/mol [3][4]
IUPAC Name tert-butyl (2S)-2-amino-4-phenylbutanoatetert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride[2]
CAS Number Not explicitly assigned130316-46-0[2][3][4]
Synonyms H-L-HomoPhe-OtBuH-L-HomoPhe-OtBu·HCl, (S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride[2]
Physicochemical Characteristics
  • Appearance: The hydrochloride salt is typically a white to off-white crystalline solid or powder[5].

  • Storage: For maximum stability, the compound should be stored in a tightly sealed container, desiccated, at room temperature[3].

  • Solubility: While data for the specific ester is limited, similar amino acid esters are soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. The hydrochloride salt exhibits increased solubility in aqueous acidic solutions.

Part 2: Synthesis and Analytical Characterization

The synthesis of this compound is a cornerstone procedure, typically involving the direct esterification of the parent amino acid. The choice of method hinges on balancing yield, purity, and the mildness of the reaction conditions to prevent racemization.

Synthesis Workflow Diagram

The overall process involves the protection of the carboxylic acid functional group of the precursor, L-Homophenylalanine.

G cluster_start Starting Material cluster_process Esterification Process cluster_product Final Product L_HPA L-Homophenylalanine (CAS: 943-73-7) Esterification tert-Butanol (tBuOH) + Acid Catalyst / Coupling Agent (e.g., H₂SO₄, EDC) L_HPA->Esterification Reacts with Product This compound Esterification->Product Forms

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common and effective method for preparing tert-butyl esters from an amino acid and tert-butanol. The causality for using an acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

Materials:

  • L-Homophenylalanine

  • tert-Butanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)[6]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend L-Homophenylalanine (1.0 eq) in a mixture of anhydrous DCM and an excess of tert-butanol (5-10 eq).

  • Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise. The mixture is stirred at this temperature for 30 minutes.

    • Rationale: The reaction is cooled to control the exothermic nature of the acid addition and to minimize potential side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Workup and Neutralization: Once complete, carefully quench the reaction by slowly adding it to a chilled, saturated solution of sodium bicarbonate. This step neutralizes the acid catalyst.

    • Self-Validation: The cessation of gas (CO₂) evolution indicates complete neutralization of the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester via flash column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization Profile

The structure of the synthesized ester is confirmed using standard spectroscopic methods. The following table outlines the expected NMR chemical shifts, which are critical for quality control and structural verification.

Analysis Expected Result / Characteristic Signals
¹H NMR ~7.1-7.3 ppm: Multiplet, 5H (Aromatic protons of the phenyl ring). ~3.5 ppm: Triplet or Doublet of Doublets, 1H (α-proton, CH-N). ~2.6 ppm: Triplet, 2H (Benzylic protons, Ph-CH₂). ~1.8-2.1 ppm: Multiplet, 2H (β-protons, CH-CH₂). ~1.45 ppm: Sharp Singlet, 9H (tert-Butyl protons, -C(CH₃)₃). This signal is highly characteristic due to its high integration and singlet multiplicity[7].
¹³C NMR ~173 ppm: Carbonyl carbon (Ester, C=O). ~141 ppm: Quaternary aromatic carbon (C-ipso). ~128.5 ppm: Aromatic carbons (CH). ~126 ppm: Aromatic carbon (CH). ~81 ppm: Quaternary carbon of tert-butyl group (-C (CH₃)₃). ~55 ppm: α-carbon (C H-N). ~35 ppm: β-carbon (-C H₂-). ~32 ppm: Benzylic carbon (Ph-C H₂). ~28 ppm: Methyl carbons of tert-butyl group (-C(C H₃)₃).
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 236.16

Part 3: Applications in Peptide Synthesis and Drug Development

The primary utility of this compound lies in its role as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu protection strategy[8][9].

Mechanism: The Role of the tert-Butyl Ester in Fmoc-SPPS

The tert-butyl ester serves as an acid-labile protecting group for the C-terminus carboxylic acid. This is orthogonal to the base-labile Fmoc group used to protect the N-terminus, allowing for selective deprotection and chain elongation.

Caption: Role of this compound in Fmoc peptide synthesis.

Expertise & Field-Proven Insights

The selection of the tert-butyl ester is a deliberate strategic choice for several reasons:

  • Orthogonality: It is completely stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the N-terminal Fmoc group during peptide chain elongation. This prevents unwanted side reactions at the C-terminus[9].

  • Clean Cleavage: During the final step of peptide synthesis, the tert-butyl ester is cleanly removed under strong acidic conditions (e.g., Trifluoroacetic Acid, TFA). The cleavage mechanism proceeds via a stable tert-butyl carbocation, which then fragments into gaseous isobutylene and CO₂, simplifying purification as these byproducts are volatile.

  • Suppression of Side Reactions: For amino acids like Aspartic Acid, side-chain protection as a tert-butyl ester is crucial to prevent the formation of aspartimide, an undesirable side product that can lead to isomerization and impurities[8]. While not a side-chain, the principle of robust protection applies.

  • Pharmaceutical Relevance: As a building block for ACE inhibitors and other peptidomimetics, using the tert-butyl ester allows for its incorporation into a peptide sequence which can then be further modified. The non-canonical nature of L-homophenylalanine can impart unique conformational properties or resistance to enzymatic degradation in the final peptide therapeutic.

References

A Technical Guide to the Potential Biological Activities of L-Homophenylalanine tert-Butyl Ester: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Protected Amino Acid

L-Homophenylalanine tert-Butyl Ester is a derivative of the non-proteinogenic amino acid, L-homophenylalanine. At its core, the molecule's immediate biological activity is limited. Its true significance lies in its role as a strategically protected intermediate in organic synthesis and pharmaceutical chemistry.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during the synthesis of more complex molecules, particularly peptides.[2] Once the desired molecular scaffold is assembled, this protecting group is removed, unmasking the active compound.

Therefore, to understand the biological potential of this compound, we must look to the activities of the molecules it is used to create. This guide will delve into the major therapeutic areas where L-homophenylalanine-containing molecules have made a significant impact, as well as explore emerging areas of research.

Core Application: A Cornerstone in Cardiovascular Drug Discovery - The ACE Inhibitors

The most prominent application of L-homophenylalanine is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[3][4][5][6] L-homophenylalanine serves as a key building block for several blockbuster ACE inhibitors, including enalapril, delapril, quinapril, and ramipril.[3][7][8]

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a key zinc-containing metalloprotease within this system that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[9][10] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure.

By inhibiting ACE, L-homophenylalanine-derived drugs prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.[9] The L-homophenylalanine moiety is crucial for the therapeutic action of these drugs.[3]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE ACE_Inhibitor ACE Inhibitor (e.g., Enalapril) ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

L-Homophenylalanine-Derived ACE Inhibitors

The incorporation of L-homophenylalanine into the structure of these inhibitors is a key determinant of their high potency.

ACE Inhibitor Key Structural Feature Therapeutic Use
EnalaprilContains an L-alanyl-L-proline moiety in addition to the L-homophenylalanine-derived component.[1][11]Hypertension, Heart Failure
DelaprilStructurally similar to enalapril.[1]Hypertension
QuinaprilFeatures a tetrahydroisoquinoline carboxylic acid group.[3][7]Hypertension, Heart Failure
RamiprilContains a bicyclic cyclopentanopyrrolidine ring system.[5][7]Hypertension, Heart Failure, Post-Myocardial Infarction
Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol provides a framework for assessing the ACE inhibitory activity of novel compounds synthesized using this compound.

Principle: This assay is based on the ability of ACE to cleave the substrate hippuryl-L-histidyl-L-leucine (HHL), releasing hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare a solution of ACE in borate buffer.

  • Prepare a solution of HHL in borate buffer.

  • In a series of microcentrifuge tubes, add the borate buffer, the ACE solution, and varying concentrations of the test compound or a known ACE inhibitor (e.g., captopril) as a positive control. Include a control with no inhibitor.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the HHL solution to each tube.

  • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Stop the reaction by adding 1N HCl.

  • Extract the hippuric acid formed into ethyl acetate by vigorous vortexing.

  • Centrifuge the tubes to separate the layers.

  • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried hippuric acid in a known volume of distilled water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can then be determined.[12]

Emerging Potential in Oncology

Beyond its established role in cardiovascular medicine, L-homophenylalanine is being investigated for its potential anti-tumor properties.[3][6] While this research is still in its early stages, the unique structural properties of this amino acid offer intriguing possibilities for the design of novel anticancer agents.[7]

Rationale for Anti-Tumor Activity

The incorporation of non-proteinogenic amino acids like L-homophenylalanine into peptides can enhance their stability against proteolytic degradation, a desirable property for therapeutic peptides.[13] Furthermore, the hydrophobicity imparted by the phenyl group of homophenylalanine can increase the affinity of peptides for cancer cell membranes, potentially facilitating their cellular uptake and cytotoxic effects.[14]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds containing L-homophenylalanine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01N HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined.

Broader Enzyme Inhibition: Targeting Carboxypeptidase A

L-homophenylalanine and its derivatives have also been shown to inhibit Carboxypeptidase A (CPA), a zinc-containing metalloprotease that cleaves C-terminal amino acids from peptides and proteins.[15][16][17]

Mechanism of Carboxypeptidase A Inhibition

The inhibition of CPA by L-homophenylalanine derivatives involves the interaction of the inhibitor with the active site of the enzyme. The phenyl ring of the inhibitor fits into the substrate recognition pocket of CPA.[15] The mode of binding can be stereochemistry-dependent, with different enantiomers of an inhibitor exhibiting different potencies and binding modes.[15][16]

CPA_Inhibition cluster_CPA Carboxypeptidase A Active Site cluster_Inhibitor L-Homophenylalanine Derivative Zn Zn²⁺ S1_pocket S1' Pocket (Hydrophobic) Glu270 Glu-270 Phenyl_group Phenyl Group Phenyl_group->S1_pocket Binds to Carbonyl_group Carbonyl Group Carbonyl_group->Zn Coordinates Carbonyl_group->Glu270 H-bonds with

Caption: A simplified model of L-homophenylalanine derivative binding to the active site of Carboxypeptidase A.

Experimental Protocol: Carboxypeptidase A Inhibition Assay

Principle: This assay measures the inhibition of CPA-catalyzed hydrolysis of a synthetic substrate, such as N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MPA-Phe). The cleavage of the substrate leads to a change in absorbance that can be monitored spectrophotometrically.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MPA-Phe)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Prepare a solution of CPA in Tris-HCl buffer.

  • Prepare a solution of MPA-Phe in an appropriate solvent.

  • In a cuvette, mix the Tris-HCl buffer, CPA solution, and the test compound at various concentrations.

  • Initiate the reaction by adding the MPA-Phe solution.

  • Immediately monitor the decrease in absorbance at 350 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[18]

Future Directions: Neuroprotective Potential

While direct evidence for the neuroprotective effects of L-homophenylalanine is limited, studies on related compounds, such as halogenated derivatives of L-phenylalanine, have shown promise. These derivatives can attenuate excitatory glutamatergic synaptic transmission and have demonstrated neuroprotective effects in both in vitro and in vivo models of brain ischemia.[19] This suggests that L-homophenylalanine could serve as a scaffold for the development of a new class of neuroprotective agents.

Conclusion

This compound is a quintessential example of a molecule whose value is realized through its application in synthesis. While it may not possess significant intrinsic biological activity, it is an indispensable tool for medicinal chemists. Its incorporation into small molecules has led to the development of life-saving ACE inhibitors for cardiovascular diseases. Furthermore, emerging research points towards its potential in the development of novel anti-cancer agents and other enzyme inhibitors. The continued exploration of molecules derived from L-homophenylalanine holds significant promise for the future of drug discovery and development.

References

Introduction: The Significance of L-Homophenylalanine tert-Butyl Ester in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of L-Homophenylalanine tert-Butyl Ester

L-Homophenylalanine, an unnatural amino acid, serves as a critical chiral building block in the pharmaceutical industry. It is most notably a precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs with significant clinical applications in managing hypertension and congestive heart failure.[1] The efficient synthesis and purification of these drug intermediates are paramount. To facilitate this, protecting groups are employed, with the tert-butyl ester being a common choice for the carboxylic acid moiety.

This compound is therefore a key intermediate whose structural integrity and purity must be rigorously verified. This guide provides a comprehensive analysis of its core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—from the perspective of a senior application scientist. Our focus is not merely on the data itself, but on the causal relationships between the molecule's structure and its spectroscopic signature, providing researchers and drug development professionals with a framework for confident characterization.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecular structure to predict the expected signals.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Thin Film Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in ESI-compatible Solvent Acq_MS ESI Mass Spectrometer Prep_MS->Acq_MS Analysis Correlate Data & Elucidate Structure Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Fragmentation_Pathway M [M+H]⁺ m/z = 236 F1 [M+H - C₄H₈]⁺ m/z = 180 M->F1 - C₄H₈ F2 [M - C₄H₉]⁺ m/z = 179 (Base Peak) M->F2 - •C₄H₉ F4 [M+H - C₅H₉O₂]⁺ m/z = 134 M->F4 - COOtBu F3 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F4->F3 Benzylic Cleavage

References

L-Homophenylalanine tert-Butyl Ester: A Cornerstone Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of L-Homophenylalanine and the Role of the tert-Butyl Ester

In the landscape of modern pharmaceutical synthesis, the use of non-proteinogenic amino acids as chiral building blocks is a critical strategy for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, L-Homophenylalanine, an analogue of L-phenylalanine with an additional methylene group in its side chain, has emerged as a vital precursor, most notably in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] These drugs are cornerstones in the management of hypertension and congestive heart failure.[1][2]

This guide provides a comprehensive technical overview of L-Homophenylalanine tert-Butyl Ester, a key derivative that leverages the strategic advantages of a temporary tert-butyl ester protecting group. The bulky tert-butyl group sterically shields the carboxylic acid from unwanted nucleophilic and basic reactions, while its selective lability under acidic conditions allows for timely deprotection during multi-step syntheses. This orthogonality is paramount in complex molecular construction, particularly in peptide coupling and the synthesis of intricate drug molecules.

This document will delve into the synthesis of this compound, its physicochemical and spectroscopic properties, and its pivotal application in the synthesis of ACE inhibitors. Detailed experimental protocols, data analysis, and mechanistic insights are provided to empower researchers in their drug development endeavors.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 130316-46-0[3][]
Molecular Formula C₁₄H₂₂ClNO₂[3][]
Molecular Weight 271.79 g/mol [3][]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C, Sealed in dry[3]
Spectroscopic Profile

The following spectroscopic data, while not directly of this compound, are from closely related N-protected and esterified phenylalanine/homophenylalanine derivatives. These spectra are highly indicative of the expected signals for the title compound.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3-1.5 ppm), the protons of the ethyl group attached to the phenyl ring, the alpha-proton, and the aromatic protons of the phenyl group. For a similar compound, (S)-tert-Butyl 2-(4-nitrophenylsulphonamido)-3-phenylpropanoate, the tert-butyl protons appear as a singlet at 1.28 ppm.[5]

¹³C NMR Spectroscopy (Predicted): The carbon NMR would display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the homophenylalanine backbone and aromatic ring. In a related structure, the quaternary carbon of the tert-butyl group (C(CH₃)₃) appears at approximately 83.3 ppm, and the methyl carbons (-C(CH₃)₃) are observed around 27.7 ppm.[5]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to feature a strong carbonyl (C=O) stretching band for the ester group around 1725-1730 cm⁻¹.[5] Additionally, bands corresponding to N-H stretching (if the free amine is present), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ester will be prominent.

Synthesis of this compound Hydrochloride

The synthesis of this compound typically involves the esterification of L-Homophenylalanine. A common and scalable method is the acid-catalyzed reaction with isobutylene. The resulting free base is then converted to the more stable hydrochloride salt.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride

This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl esters.[6]

Materials:

  • L-Homophenylalanine

  • Dichloromethane (anhydrous)

  • Isobutylene (liquefied)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid (PTSA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether (anhydrous)

  • Hydrogen chloride (gas or solution in diethyl ether)

Procedure:

  • Suspend L-Homophenylalanine (1.0 eq) in anhydrous dichloromethane in a pressure-resistant vessel.

  • Cool the suspension to -10 °C.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Add liquefied isobutylene (2.0-3.0 eq) to the vessel.

  • Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 48-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the vessel and carefully vent any excess pressure.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound as an oil.

  • Dissolve the crude ester in anhydrous diethyl ether and cool to 0 °C.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound Hydrochloride.

Synthesis_Workflow L_HPA L-Homophenylalanine Reaction_Vessel DCM, Isobutylene, Acid Catalyst L_HPA->Reaction_Vessel Esterification Ester L-Homophenylalanine tert-Butyl Ester (Free Base) Reaction_Vessel->Ester HCl_Salt L-Homophenylalanine tert-Butyl Ester HCl Ester->HCl_Salt HCl in Ether

Caption: Synthetic workflow for this compound Hydrochloride.

Application in the Synthesis of ACE Inhibitors

This compound is a crucial intermediate in the synthesis of several ACE inhibitors. Its utility lies in its ability to be coupled with another chiral fragment, followed by the selective removal of the tert-butyl group to reveal the carboxylic acid necessary for the drug's biological activity.

Case Study: Synthesis of Benazepril Intermediate

Benazepril is an ACE inhibitor where the L-homophenylalanine moiety is a key structural feature. A formal synthesis of a key intermediate of Benazepril has been reported starting from L-homophenylalanine ethyl ester.[1][2] A similar strategy can be employed using the tert-butyl ester.

The key step is an asymmetric aza-Michael addition of the amino group of this compound to an appropriate Michael acceptor. This is followed by reductive amination and cyclization to form the core structure of the drug.

ACE_Inhibitor_Synthesis cluster_0 Coupling Reaction cluster_1 Core Formation & Deprotection H_L_HomoPhe_OtBu L-Homophenylalanine tert-Butyl Ester Coupled_Product Coupled Intermediate H_L_HomoPhe_OtBu->Coupled_Product Michael_Acceptor Michael Acceptor (e.g., Substituted Butenoate) Michael_Acceptor->Coupled_Product Cyclization Reductive Amination & Cyclization Coupled_Product->Cyclization Deprotection Acidic Deprotection Cyclization->Deprotection ACE_Inhibitor ACE Inhibitor (e.g., Benazepril) Deprotection->ACE_Inhibitor

Caption: General pathway for ACE inhibitor synthesis using this compound.

Deprotection of the tert-Butyl Ester

The removal of the tert-butyl group is typically achieved under acidic conditions, which are orthogonal to many other protecting groups used in peptide synthesis.

Table 2: Common Deprotection Conditions for tert-Butyl Esters

Reagent/ConditionSolventTypical TimeNotes
Trifluoroacetic Acid (TFA) / DCM (1:1)Dichloromethane (DCM)1-2 hoursStandard and highly effective method.
4M HCl in DioxaneDioxane1-4 hoursAnother common and effective method.
Formic AcidNeat or in a solvent12-24 hoursMilder alternative to TFA or HCl.

Quality Control: Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is critical for the synthesis of stereochemically pure active pharmaceutical ingredients. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a general guideline and should be optimized for the specific instrument and column used.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

  • For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) might be necessary.

Procedure:

  • Prepare a standard solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Chiral_HPLC_Workflow Sample L-Homophenylalanine tert-Butyl Ester Sample Injection Inject into Chiral HPLC Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram

Caption: Workflow for chiral purity analysis by HPLC.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug development. Its role as a chiral building block is firmly established, particularly in the synthesis of life-saving ACE inhibitors. The tert-butyl ester functionality provides a robust and reliable method for protecting the carboxylic acid, enabling complex synthetic transformations with high fidelity. This guide has provided a detailed overview of its synthesis, characterization, and application, offering researchers and drug development professionals the foundational knowledge to effectively utilize this valuable compound in their synthetic endeavors. The protocols and data presented herein serve as a practical resource for the synthesis and quality control of this compound, ultimately contributing to the advancement of pharmaceutical research and development.

References

The Alchemical Key: A Technical Guide to L-Homophenylalanine tert-Butyl Ester in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Building Block

In the intricate tapestry of pharmaceutical synthesis, certain molecules emerge not merely as reagents, but as pivotal keys unlocking pathways to complex therapeutic agents. L-Homophenylalanine tert-Butyl Ester is one such molecule. While seemingly a simple derivative of a non-proteinogenic amino acid, its strategic deployment, particularly as its hydrochloride salt, is a cornerstone in the synthesis of numerous blockbuster drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] This guide moves beyond a simple cataloging of suppliers and specifications. As a senior application scientist, my objective is to provide a deeper, field-tested understanding of this crucial intermediate—elucidating the "why" behind its synthesis, purification, and application, thereby empowering researchers to leverage its full potential with confidence and precision.

The Strategic Importance of this compound

L-Homophenylalanine, an analog of phenylalanine with an additional methylene group in its side chain, is a critical pharmacophore in a range of therapeutics.[1] Its incorporation into drug scaffolds often enhances binding affinity and metabolic stability. The tert-butyl ester modification is a strategic chemical maneuver designed to temporarily mask the carboxylic acid functionality. This protection is paramount during synthetic sequences to prevent unwanted side reactions, such as self-polymerization or interference with amine-specific coupling reactions. The tert-butyl group is favored for its steric bulk and its clean, acid-labile removal, which is orthogonal to many other protecting group strategies used in complex molecule synthesis.

G cluster_0 Strategic Utility cluster_1 Application cluster_2 Deprotection L_HPA L-Homophenylalanine Protection Carboxyl Protection (tert-Butylation) L_HPA->Protection Prevents side reactions Intermediate L-Homophenylalanine tert-Butyl Ester Protection->Intermediate Enables selective chemistry Peptide_Synth Peptide Synthesis Intermediate->Peptide_Synth Key building block ACE_Inhibitors ACE Inhibitor Synthesis (e.g., Lisinopril) Peptide_Synth->ACE_Inhibitors Deprotection Acid-mediated Deprotection (e.g., TFA) ACE_Inhibitors->Deprotection Final step Final_Product Final API Deprotection->Final_Product Unmasks carboxyl group

Commercial Availability and Supplier Landscape

This compound is predominantly available commercially as its hydrochloride salt (CAS No. 130316-46-0). This form enhances the stability and handling of the compound, which exists as a white to off-white solid. A survey of prominent suppliers reveals a consistent quality suitable for research and development purposes, with purities typically exceeding 97%.

SupplierProduct NameCAS NumberPurity SpecificationNotes
Sigma-Aldrich L-Phenylalanine tert-butyl ester hydrochloride15100-75-1≥99.0% (HPLC)Note: This is the Phenylalanine derivative, often confused with Homophenylalanine.
Fisher Scientific (via Ambeed) This compound Hydrochloride130316-46-0Not specifiedAvailable in research quantities (e.g., 250mg).
BOC Sciences This compound hydrochloride130316-46-0Not specifiedSupplier for special chemicals, custom synthesis available.[2]
ChemicalBook This compound Hydrochloride130316-46-0Not specifiedLists multiple suppliers, primarily from China and India.[3]
Combi-Blocks This compound hydrochloride130316-46-0≤100%Provides Safety Data Sheet with handling information.[3]

It is imperative for researchers to verify the identity and purity of the compound upon receipt, as the nomenclature can be similar to the more common L-Phenylalanine tert-butyl ester.

Synthesis and Purification: A Practical Guide

While commercially available, an in-house synthesis may be required for large-scale campaigns or when specific purity profiles are necessary. The following protocol is a representative method for the synthesis of this compound Hydrochloride.

Esterification of L-Homophenylalanine

The core of the synthesis is the Fischer-Speier esterification, adapted for the specific requirements of amino acids. The use of isobutylene under acidic conditions is a common and effective method for forming the tert-butyl ester.

G Start L-Homophenylalanine Reagents Isobutylene p-Toluenesulfonic acid (PTSA) Dioxane Start->Reagents Reaction Autoclave Room Temperature 2-3 days Reagents->Reaction Workup Wash with: 1. 10% NaHCO3 (aq) 2. Water 3. Brine Reaction->Workup Isolation_FreeBase Solvent Removal (Vacuum) Workup->Isolation_FreeBase Free_Base L-Homophenylalanine tert-Butyl Ester (Free Base) Isolation_FreeBase->Free_Base Salt_Formation Dissolve in dry ether Cool to -20°C Add HCl in ether Free_Base->Salt_Formation Isolation_HCl Solvent Removal (Vacuum) Salt_Formation->Isolation_HCl Final_Product L-Homophenylalanine tert-Butyl Ester HCl Isolation_HCl->Final_Product

Step-by-Step Protocol:

  • Reaction Setup: In a suitable autoclave, suspend L-Homophenylalanine (1 equivalent) in dioxane.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid. The choice of a non-nucleophilic acid is crucial to prevent side reactions.

  • Esterification: Introduce a significant excess of isobutylene. The reaction is typically stirred at room temperature for 2-3 days. The sealed environment of the autoclave is necessary to maintain the concentration of the gaseous isobutylene.

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), the reaction mixture is transferred to a separatory funnel and washed sequentially with a 10% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Isolation of the Free Base: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free base of this compound as an oil.

  • Formation of the Hydrochloride Salt: The oily free base is dissolved in a dry, non-polar solvent like diethyl ether. The solution is cooled, and a solution of hydrogen chloride in ether is added dropwise until precipitation is complete.

  • Final Product Isolation: The precipitated white solid is collected by filtration, washed with cold ether, and dried under vacuum to yield this compound Hydrochloride.

Rationale Behind Experimental Choices
  • Choice of Dioxane: Dioxane is a good solvent for the starting amino acid and is miscible with the aqueous solutions used in the work-up.

  • Acid Catalyst: A strong acid is required to protonate the isobutylene, forming a tert-butyl cation which is the reactive electrophile.

  • Aqueous Work-up: The washing steps are critical for removing the acid catalyst and any water-soluble byproducts, ensuring a clean product for the subsequent salt formation.

  • Anhydrous Conditions for Salt Formation: The use of dry ether and HCl in ether is essential to prevent hydrolysis of the ester back to the carboxylic acid.

Quality Control and Analytical Methods

Ensuring the purity and stereochemical integrity of this compound is critical for its successful application in GMP environments.

Analytical MethodParameter MeasuredTypical SpecificationRationale
HPLC (Reversed-Phase) Chemical Purity≥97%Quantifies the presence of organic impurities.
Chiral HPLC Enantiomeric Purity≥99% eeConfirms the stereochemical integrity of the L-enantiomer, crucial for biological activity.
¹H NMR Spectroscopy Structural ConfirmationConforms to structureVerifies the chemical structure and the presence of the tert-butyl group.
Mass Spectrometry Molecular WeightConforms to expected M/ZConfirms the molecular identity of the compound.

Example Chiral HPLC Conditions (for analogous compounds):

  • Column: CHIRALPAK® series (e.g., AD, OD) are often effective for separating amino acid derivatives.[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is a common starting point for normal-phase chiral separations.

Application in the Synthesis of ACE Inhibitors: The Case of Lisinopril

L-Homophenylalanine is a key structural component of several ACE inhibitors. In the synthesis of Lisinopril, for example, a derivative of L-Homophenylalanine is coupled with a lysine-proline dipeptide. The use of the tert-butyl ester of L-Homophenylalanine (or a related precursor) allows for the selective formation of amide bonds without interference from the carboxylic acid.

The final step in many such syntheses involves the deprotection of the tert-butyl ester under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free carboxylic acid, which is essential for the drug's binding to the zinc ion in the active site of the ACE enzyme.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound Hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.[3]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term stability, storage at 2-8°C is recommended.

Conclusion: An Indispensable Tool for the Synthetic Chemist

This compound, in its hydrochloride salt form, represents more than a mere intermediate. It is a testament to the power of strategic protecting group chemistry in enabling the efficient and controlled synthesis of complex, life-saving pharmaceuticals. A thorough understanding of its commercial landscape, synthetic nuances, and analytical validation is essential for any researcher or drug development professional working in this domain. By appreciating the causality behind its use, scientists can continue to innovate and build upon the foundation that this versatile molecule provides.

References

Methodological & Application

Application Note: Protocols for the Efficient Coupling of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-Homophenylalanine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry for the synthesis of peptide-based therapeutics, peptidomimetics, and chiral ligands. Its extended side chain, compared to phenylalanine, can impart unique conformational properties and metabolic stability to target molecules. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing self-polymerization and allowing for the selective formation of an amide bond at the N-terminus.

However, the coupling of L-Homophenylalanine tert-Butyl Ester to an N-protected amino acid presents a significant synthetic challenge. The steric bulk arising from both the homophenylalanine side chain and the tert-butyl ester group can impede the approach of the nucleophilic amine to the activated carboxyl group of the coupling partner.[1][2][3] This steric hindrance can lead to slow reaction rates, incomplete conversion, and an increased risk of side reactions, such as epimerization at the activated chiral center.[1][4]

This application note provides researchers, scientists, and drug development professionals with a detailed guide to overcoming these challenges. It outlines two robust protocols for the efficient coupling of this compound, explaining the mechanistic rationale behind reagent selection and providing step-by-step instructions for synthesis, purification, and characterization.

The Challenge of Steric Hindrance in Peptide Coupling

Standard peptide coupling methodologies can be inefficient when dealing with sterically hindered components.[1] The primary difficulty lies in bringing the reacting centers—the activated carboxylic acid and the amine—into the correct proximity and orientation for the reaction to occur. Inefficient coupling can result in:

  • Low Yields: The reaction may stall before completion, leaving significant amounts of starting material.

  • Epimerization: Harsh reaction conditions or prolonged reaction times required to force the coupling can lead to the loss of stereochemical integrity at the α-carbon of the activated amino acid.[4]

  • Side Reactions: In some cases, the activated intermediate can undergo alternative reaction pathways, such as guanidinylation of the amine when using certain uronium salt reagents like HATU.[1]

To mitigate these issues, highly efficient coupling reagents are required. These reagents rapidly generate a highly reactive intermediate that can be readily attacked by the sterically encumbered amine before degradation or side reactions can occur.[1][5]

Mechanism of Amide Bond Formation

Peptide bond formation is a thermodynamically unfavorable condensation reaction that requires the "activation" of the carboxylic acid component.[6] This is achieved using coupling reagents that convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the amine. The two protocols detailed below utilize different classes of highly effective coupling reagents: an aminium/uronium salt (HATU) and a carbodiimide (DIC) with an additive (HOBt).

The general workflow involves the activation of an N-protected amino acid, followed by the introduction of the amine component (this compound) to form the dipeptide.

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Purification A N-Protected Amino Acid (R-COOH) AI Highly Reactive Intermediate (e.g., OAt-ester) A->AI Activation CR Coupling Reagent + Base CR->AI DP Dipeptide Product (R-CO-NH-R') AI->DP Nucleophilic Attack HPE L-Homophenylalanine tert-Butyl Ester (H₂N-R') HPE->DP WP Crude Product DP->WP Aqueous Work-up PC Purified Dipeptide WP->PC Chromatography

Caption: General workflow for peptide coupling.

Recommended Coupling Protocols

The following protocols are designed for solution-phase synthesis. All reactions should be conducted in a fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol A: High-Efficiency Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, particularly with sterically hindered amino acids.[1][5] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly acylates the amine.[1][7] The presence of the 7-azabenzotriazole (OAt) moiety is believed to accelerate the coupling and suppress racemization compared to its HOBt-based analogs.[1]

Materials and Reagents:

ReagentMolar Eq.PurityNotes
N-Protected Amino Acid1.0>98%e.g., Boc-Ala-OH, Fmoc-Val-OH
This compound HCl Salt1.0 - 1.1>98%The hydrochloride salt is commonly used.
HATU1.1>98%Store under inert gas, moisture sensitive.
N,N-Diisopropylethylamine (DIPEA/DIEA)3.0>99%A non-nucleophilic base is crucial.[1] Neutralizes HCl salt and activates.
Anhydrous Dichloromethane (DCM) or DMF->99.8%Use a suitable volume to ensure all reagents are fully dissolved.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-Protected Amino Acid (1.0 eq) and this compound HCl Salt (1.0 eq).

  • Dissolution: Add anhydrous DCM or DMF to dissolve the solids completely.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to minimize potential side reactions and epimerization during the activation step.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution. One equivalent neutralizes the HCl salt, and the subsequent two equivalents are for the coupling reaction. Stir for 5-10 minutes.

  • Activation & Coupling: In a single portion, add HATU (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC) or LC-MS.

Protocol B: Classical Carbodiimide Coupling using DIC/HOBt

This method utilizes a carbodiimide, N,N'-Diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[4] The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it forms an HOBt-active ester intermediate. This intermediate is more reactive than the initial O-acylisourea formed with DIC alone and, crucially, minimizes the risk of racemization.[4] DIC is often preferred over DCC in solution-phase synthesis because its urea byproduct (diisopropylurea) is more soluble in common organic solvents, simplifying purification.[4][8]

Materials and Reagents:

ReagentMolar Eq.PurityNotes
N-Protected Amino Acid1.0>98%e.g., Boc-Ala-OH, Fmoc-Val-OH
This compound HCl Salt1.0 - 1.1>98%
1-Hydroxybenzotriazole (HOBt) Hydrate1.2>97%Additive to suppress racemization.[4]
N,N'-Diisopropylcarbodiimide (DIC)1.2>99%Liquid, easier to handle than solid DCC.
N,N-Diisopropylethylamine (DIPEA/DIEA)1.1>99%Required to neutralize the HCl salt of the amine component.
Anhydrous Dichloromethane (DCM)->99.8%Recommended solvent.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-Protected Amino Acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solids.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation: Add DIC (1.2 eq) dropwise and stir the mixture at 0 °C for 20-30 minutes. This pre-activation step allows for the formation of the HOBt-active ester.

  • Amine Addition: In a separate flask, dissolve this compound HCl Salt (1.0 eq) in a minimal amount of anhydrous DCM and add DIPEA (1.1 eq). Add this solution to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as indicated by TLC or LC-MS.

Reaction Work-up and Purification

After the reaction is complete, a standard aqueous work-up is performed to remove the majority of water-soluble byproducts and excess reagents.

General Work-up Procedure:

  • Dilute the reaction mixture with additional solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer sequentially with:

    • 1 M HCl or 5% citric acid solution (to remove excess base like DIPEA).

    • Saturated NaHCO₃ solution (to remove excess HOBt and unreacted acid).

    • Brine (saturated NaCl solution) to reduce the water content in the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

The crude product typically requires purification to remove remaining impurities, such as the urea byproduct from the DIC reaction or tetramethylurea from the HATU reaction.[9]

  • Flash Column Chromatography: This is the most common method for purifying the crude dipeptide. A silica gel stationary phase is used with a gradient of ethyl acetate in hexanes or a similar solvent system.

  • Reversed-Phase HPLC (RP-HPLC): For achieving very high purity, RP-HPLC is the standard method. A C18 column is typically used with a gradient of acetonitrile in water, often with 0.1% Trifluoroacetic Acid (TFA) as an additive.[9]

Characterization

The identity, purity, and stereochemical integrity of the final dipeptide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • Chiral HPLC: To verify the enantiomeric purity and ensure no significant racemization has occurred during the coupling process.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Incomplete activation or decomposition of coupling reagent. 2. Insufficient base. 3. Poor quality/wet solvents or reagents.1. Use fresh, high-purity coupling reagents. For Protocol B, ensure pre-activation time is sufficient. 2. Ensure adequate base is used to both neutralize HCl salt and facilitate the reaction. 3. Use anhydrous solvents and dry reagents.
Starting Material Remaining 1. Insufficient reaction time. 2. Steric hindrance is too great for the chosen conditions.1. Extend the reaction time and continue monitoring. 2. Switch to the more powerful HATU protocol (Protocol A). Consider gentle heating (e.g., 35-40 °C) but monitor closely for epimerization.
Presence of Epimerized Product 1. Excess base or prolonged exposure to base. 2. High reaction temperature. 3. Over-activation.1. Use the exact stoichiometry of base required. A non-nucleophilic base like DIPEA or 2,4,6-collidine is preferred over triethylamine. 2. Maintain low temperatures (0 °C) during activation and initial coupling. 3. Reduce the amount of coupling reagent to near stoichiometric amounts (e.g., 1.05 eq).
Difficulty Removing Byproducts 1. Urea byproduct (from DIC) is co-eluting with the product. 2. HOBt or HATU byproducts are present.1. If diisopropylurea is problematic, consider using a different carbodiimide like EDC, whose byproduct is water-soluble and easily removed during work-up.[4] 2. Ensure all aqueous washes are performed thoroughly.

References

Application Notes & Protocols: The Strategic Utility of L-Homophenylalanine tert-Butyl Ester in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

L-Homophenylalanine tert-Butyl Ester is a non-proteinogenic amino acid derivative that has emerged as a valuable tool in the field of asymmetric synthesis. Its structure is distinguished by three key features: the inherent chirality of the L-amino acid backbone, a phenethyl side chain that provides steric bulk and opportunities for aromatic interactions, and a tert-butyl ester protecting group at the C-terminus. This last feature is particularly significant; the bulky tert-butyl group effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions.[1] Crucially, this ester is labile under specific acidic conditions, allowing for its selective removal without disturbing other acid-sensitive or base-labile protecting groups—a principle known as orthogonality that is fundamental to complex, multi-step synthetic campaigns.[1][2][3]

This guide provides an in-depth exploration of the strategic applications of this compound, detailing its role as a chiral building block in peptide synthesis, a precursor for sophisticated chiral ligands, and a chiral auxiliary for directing stereoselective transformations.

Application 1: A Cornerstone in Advanced Peptide Synthesis

The primary utility of amino acid esters is in the stepwise construction of peptides. This compound serves as an excellent C-terminal starting point or an internal building block for creating peptide analogues with unique pharmacological profiles.

Rationale and Mechanistic Insight

In modern peptide synthesis, both solid-phase (SPPS) and solution-phase methods require the temporary protection of the α-amino and C-terminal carboxyl groups to ensure regioselective peptide bond formation and prevent undesirable polymerization.[2] The tert-butyl ester provides robust C-terminal protection that is stable to the basic conditions often used for the removal of N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl).[2][4]

The incorporation of a homophenylalanine residue, as opposed to the natural phenylalanine, extends the carbon backbone by a single methylene unit. This subtle modification can significantly alter the resulting peptide's conformation, hydrophobicity, and enzymatic stability, influencing its interaction with biological targets.[5] This makes it a valuable component for designing peptides with tailored therapeutic activities.[5]

Workflow for Peptide Coupling

G cluster_0 Step 1: N-Terminal Deprotection cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Peptide Bond Formation N_Protected N-Protected L-Homophenylalanine tert-Butyl Ester Deprotection Deprotection Reagent (e.g., Piperidine for Fmoc) N_Protected->Deprotection Free_Amine Free Amine of L-Homophenylalanine tert-Butyl Ester Deprotection->Free_Amine Dipeptide Protected Dipeptide Free_Amine->Dipeptide Nucleophilic Attack Next_AA N-Protected Amino Acid Coupling_Agent Activation (e.g., HATU, HOBt) Next_AA->Coupling_Agent Activated_AA Activated Ester Coupling_Agent->Activated_AA Activated_AA->Dipeptide caption Peptide Coupling Workflow.

Caption: Peptide Coupling Workflow.

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of Fmoc-L-Alanine to this compound.

Materials:

  • This compound Hydrochloride

  • Fmoc-L-Alanine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Saturated aqueous solutions of NaHCO₃ and NH₄Cl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Free Amine Preparation: Dissolve this compound Hydrochloride (1.0 eq) in DCM. Add DIPEA (2.2 eq) dropwise at room temperature and stir for 10 minutes.[6]

  • Coupling Agent Activation: In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Carbodiimide Addition: Add EDC (1.1 eq) to the Fmoc-L-Alanine solution and stir for 20 minutes at 0°C to form the activated ester.

  • Peptide Coupling: Add the solution from Step 1 to the activated ester solution from Step 3. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), saturated NH₄Cl solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide, Fmoc-Ala-hPhe-OtBu.

Application 2: Asymmetric Induction via Chiral Auxiliaries

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[7] this compound can be employed as an effective chiral auxiliary, particularly for the diastereoselective alkylation of enolates.

Rationale and Mechanistic Insight

When N-acylated, this compound can be deprotonated to form a chiral enolate. The defined stereochemistry of the homophenylalanine backbone, combined with the steric hindrance from the phenethyl side chain and the tert-butyl ester, creates a highly organized chiral environment. This environment forces an incoming electrophile to approach from the less sterically hindered face of the enolate, resulting in the formation of one diastereomer in preference to the other. After the reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Mechanism of Stereoinduction

G Auxiliary N-Acyl-L-Homophenylalanine-OtBu Prochiral Substrate Attached Base Base (e.g., LDA) Auxiliary->Base Deprotonation Enolate Chiral Enolate Top Face (Hindered) Bottom Face (Accessible) Base->Enolate Product Alkylated Product New Stereocenter Formed with High Diastereoselectivity Enolate:f1->Product Approach from less hindered face Electrophile Electrophile (E+) Electrophile->Product Cleavage Auxiliary Cleavage (Acidic Hydrolysis) Product->Cleavage Final_Product Enantioenriched Product Cleavage->Final_Product caption Diastereoselective Alkylation.

Caption: Diastereoselective Alkylation.

Protocol 2: Diastereoselective Alkylation of an N-Propionyl Derivative

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (TEA)

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), Anhydrous

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Trifluoroacetic acid (TFA)

Procedure:

  • N-Acylation: Dissolve this compound (1.0 eq) in anhydrous THF. Cool to 0°C and add TEA (1.2 eq). Add propionyl chloride (1.1 eq) dropwise. Stir at 0°C for 1 hour, then at room temperature for 3 hours. Quench with water, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to obtain the N-propionyl derivative.

  • Enolate Formation: Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere. Add LDA solution (1.1 eq) dropwise and stir for 1 hour at -78°C.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78°C. Stir for 4-6 hours, allowing the temperature to slowly rise to -40°C.

  • Quenching and Isolation: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the diastereomeric products. Determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage: Dissolve the alkylated product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2-4 hours until the tert-butyl group is cleaved (monitored by TLC). Evaporate the solvent to yield the N-acyl amino acid. Subsequent hydrolysis of the amide bond will release the final enantiomerically enriched carboxylic acid.

Expected Diastereoselectivity

The efficiency of the stereoinduction is highly dependent on the reaction conditions and the nature of the electrophile.

ElectrophileSolventTypical Diastereomeric Ratio (d.r.)
Methyl IodideTHF>90:10
Benzyl BromideTHF>95:5
Allyl BromideTHF/HMPA>95:5

Application 3: Precursor for Pharmaceuticals and Chiral Ligands

L-Homophenylalanine is a key structural motif in several important pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril, Delapril, and Ramipril.[8][9][10][11] In the synthesis of these complex molecules, this compound serves as a protected chiral precursor, ensuring the integrity of the carboxyl group while other transformations are carried out.

Role in ACE Inhibitor Synthesis

G Start L-Homophenylalanine tert-Butyl Ester Coupling Peptide Coupling (Reductive Amination) Start->Coupling Fragment N-Carboxyalkyl Amino Acid Ethyl Ester Fragment->Coupling Intermediate Dipeptide Intermediate (Protected) Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Deprotection Final Deprotection (e.g., Hydrogenolysis, Acidolysis) Cyclization->Deprotection ACE_Inhibitor ACE Inhibitor (e.g., Enalapril) Deprotection->ACE_Inhibitor caption ACE Inhibitor Synthesis.

Caption: ACE Inhibitor Synthesis.

Furthermore, the chiral scaffold of this compound can be elaborated into more complex C₂-symmetric or non-symmetric chiral ligands for asymmetric catalysis.[12] The primary amine can be functionalized to create bidentate N,N-ligands, or the ester can be reduced to an alcohol to form N,O-ligands, greatly expanding its synthetic utility.

Conclusion

This compound is more than a simple protected amino acid; it is a strategic asset in asymmetric synthesis. Its utility stems from the combination of a defined stereocenter, a sterically demanding side chain, and a robust, yet selectively removable, protecting group. For researchers in medicinal chemistry and process development, mastering the applications of this versatile building block opens avenues for the efficient and stereocontrolled synthesis of complex peptides, chiral molecules, and high-value pharmaceutical agents.

References

Application Notes & Protocols: L-Homophenylalanine tert-Butyl Ester as a Carboxyl-Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide synthesis, particularly in the development of peptide-based therapeutics, the strategic use of protecting groups is fundamental to achieving high-yield, high-purity target molecules.[1] L-Homophenylalanine, an unnatural amino acid, is a critical precursor for various pharmaceutical drugs, notably angiotensin-converting enzyme (ACE) inhibitors.[2][3][4] This document provides a detailed technical guide on the application of L-Homophenylalanine tert-butyl ester as a robust strategy for carboxyl group protection. We will explore the underlying chemical principles, provide validated protocols for its synthesis and deprotection, and discuss its strategic implementation within complex synthetic workflows like Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rationale for Carboxyl Protection

Peptide synthesis involves the sequential formation of amide (peptide) bonds between amino acids. To ensure regioselectivity and prevent undesirable side reactions such as polymerization, the reactive functional groups—the α-amino group and the carboxyl group—must be temporarily masked or "protected".[1][5] While the α-amino group is typically protected with groups like Fmoc or Boc, the C-terminal carboxyl group and the side chains of acidic amino acids (Asp, Glu) also require protection.

The tert-butyl (tBu) ester is a widely employed protecting group for carboxylic acids due to a unique combination of stability and lability.[5] It exhibits high stability across a wide range of reaction conditions, including the basic conditions used for Fmoc group removal, yet it can be cleaved under moderately acidic conditions that often leave other protecting groups, like benzyl esters, intact.[1][6] This "orthogonality" is a cornerstone of modern peptide synthesis, allowing for selective deprotection at different stages of the synthesis.[1] this compound, therefore, serves as a valuable building block, enabling the incorporation of this non-proteinogenic amino acid into a peptide sequence while safeguarding its carboxyl terminus.

The Chemistry of this compound

The efficacy of the tert-butyl ester lies in the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon. Its removal is not a simple hydrolysis but an acid-catalyzed elimination reaction.

Mechanism of Acid-Catalyzed Deprotection

The deprotection proceeds via an E1 elimination mechanism. The acid (commonly trifluoroacetic acid, TFA) protonates the ester oxygen, creating a good leaving group. The stable tert-butyl carbocation is then eliminated, which subsequently loses a proton to form isobutylene gas. This irreversible gas formation drives the reaction to completion.

Caption: Acid-catalyzed E1 deprotection of a tert-butyl ester.

Synthesis Protocol: this compound Hydrochloride

The most convenient method for preparing amino acid tert-butyl esters involves the acid-catalyzed reaction of the N-protected amino acid with isobutylene or the direct esterification with tert-butanol using a strong acid catalyst like boron trifluoride etherate.[6] Below is a representative protocol.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
N-Boc-L-HomophenylalanineSynthesis GradeSigma-AldrichStarting amino acid
tert-ButanolAnhydrousAcros OrganicsSource of tert-butyl group
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)RedistilledAlfa AesarLewis acid catalyst
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent
Diisopropylethylamine (DIPEA)Reagent GradeVWRNon-nucleophilic base
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-Aqueous wash to neutralize acid
Brine (Saturated NaCl)ACS Grade-Aqueous wash to remove water
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-Drying agent
Diethyl EtherACS Grade-Precipitation/crystallization solvent
4M HCl in Dioxane-Sigma-AldrichFor N-Boc deprotection & salt formation

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis of this compound HCl.

Detailed Protocol
  • Esterification:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Homophenylalanine (1 equiv.).

    • Dissolve the amino acid in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

    • Add tert-butanol (3-4 equiv.) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv.) dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Aqueous Workup:

    • Once the reaction is complete, cool the mixture again to 0°C.

    • Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude N-Boc-L-Homophenylalanine-tert-butyl ester as an oil or solid.

  • N-Boc Deprotection and Salt Formation:

    • Dissolve the crude product in a minimal amount of diethyl ether.

    • Add 4M HCl in dioxane (1.5-2.0 equiv.) dropwise while stirring. A white precipitate should form immediately.

    • Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

    • The final product is this compound hydrochloride (H-L-Hpa-OtBu·HCl), which can be stored and used directly in peptide coupling reactions.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

In a typical Fmoc/tBu SPPS strategy, H-L-Hpa-OtBu·HCl can be used as the C-terminal amino acid esterified to a resin (e.g., Wang or PAM resin), or it can be incorporated within a peptide sequence where its carboxyl group is intended to be modified post-synthesis (e.g., for cyclization or conjugation). The tert-butyl ester is stable to the piperidine treatment used for Fmoc deprotection.[8]

Protocol: Coupling Reaction

This protocol assumes the growing peptide chain is on a solid support and the N-terminal Fmoc group has been removed, exposing a free amine.

  • Amino Acid Preparation: In a separate vial, dissolve N-Fmoc-protected amino acid (3 equiv.), a coupling agent like HBTU (2.9 equiv.), and a base like DIPEA (6 equiv.) in a minimal amount of DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin vessel. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.

Deprotection Protocol: Cleavage from Resin and Side-Chain Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the tert-butyl ester.

Deprotection Conditions
Reagent CocktailCompositionTarget GroupsDuration
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5)Arg(Pbf), Cys(Trt), Trp(Boc), tBu esters 2-4 hours
Standard 95% TFA TFA/H₂O/TIPS (95:2.5:2.5)tBu esters , Boc, Trt, Pbf, OtBu1.5-3 hours
Mild (Selective) 1-2% TFA in DCMHighly labile groups (e.g., 2-Cl-Trt resin)5-30 minutes
Lewis Acid Method ZnBr₂ in DCMSelective for tBu esters over some N-Boc4-12 hours

Note: The choice of cocktail depends on the amino acids in the peptide sequence. Scavengers (TIPS, Thioanisole, etc.) are critical to capture the reactive carbocations generated during deprotection.

Step-by-Step Cleavage Protocol (Using 95% TFA)
  • Preparation: Place the dry, peptide-bound resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the suspension at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the acidic filtrate dropwise into a large volume of ice-cold diethyl ether (typically 10x the volume of the filtrate). A white precipitate (the crude peptide) will form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 1 hour. Centrifuge the suspension and decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If mass spectrometry reveals the persistence of the tert-butyl group (+56 Da), extend the cleavage time or increase the temperature slightly (to 30-35°C).

  • Aspartimide Formation: For sequences containing Asp(OtBu), prolonged exposure to piperidine or acidic cleavage can lead to aspartimide formation, a common side reaction. Using Fmoc-Asp(OMpe)-OH can mitigate this issue.[8]

  • Racemization: While generally low, the risk of racemization exists. Using validated coupling reagents and appropriate bases (like DIPEA or Collidine) minimizes this risk.

  • Alternative Deprotection: For highly sensitive peptides, thermal deprotection in a continuous flow reactor offers a reagent-free alternative, though it requires specialized equipment.[9][10]

Conclusion

This compound is a valuable and versatile tool in the arsenal of the peptide chemist. Its robust stability under standard SPPS conditions, combined with its clean and efficient removal via acidolysis, makes it an ideal choice for carboxyl protection. Understanding the underlying chemical principles and adhering to validated protocols, as outlined in this guide, enables researchers and drug development professionals to confidently incorporate this important non-canonical amino acid into complex peptide structures, paving the way for novel therapeutic discoveries.

References

Application Note & Protocol: High-Fidelity Deprotection of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and related disciplines.

Executive Summary & Scientific Context

L-Homophenylalanine, a non-proteinogenic amino acid, is a critical building block in the design of peptidomimetics, enzyme inhibitors, and other pharmacologically active molecules. Its incorporation into synthetic peptides often requires the temporary masking of its carboxyl group to prevent unwanted side reactions. The tert-butyl ester is a favored protecting group for this purpose due to its high stability under a wide range of chemical conditions, particularly basic and nucleophilic environments.[1][]

The efficacy of the entire synthetic route, however, hinges on the final, quantitative removal of this protecting group. This application note provides a detailed exposition of the principles and a robust, field-proven protocol for the acid-catalyzed deprotection of L-Homophenylalanine tert-butyl ester. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss critical parameters for process control and troubleshooting.

The Mechanism of Acidolysis: A Controlled Molecular Scission

The removal of a tert-butyl ester is achieved through acidolysis, a mechanism that leverages the exceptional stability of the tertiary carbocation.[1][3] The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the carbon-oxygen bond.

The cleavage results in the formation of the desired carboxylic acid (L-Homophenylalanine) and a highly stable tert-butyl carbocation. This carbocation is subsequently neutralized, typically through deprotonation by the conjugate base of the acid, to form isobutylene gas.[4][5] This irreversible formation of a gaseous byproduct helps drive the reaction to completion.

Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Cation Formation cluster_2 Step 3: Neutralization Start L-Homophenylalanine tert-Butyl Ester Protonated Protonated Ester Intermediate Start->Protonated  + H⁺ (from TFA/HCl) Carboxylic_Acid L-Homophenylalanine Protonated->Carboxylic_Acid  Cleavage tButyl_Cation tert-Butyl Cation Protonated->tButyl_Cation Isobutylene Isobutylene (gas) tButyl_Cation->Isobutylene  - H⁺ Workflow cluster_workflow General Deprotection Workflow Start 1. Dissolve Protected Amino Acid in Anhydrous Solvent Reaction 2. Add Acid Reagent (TFA or HCl) & Stir at Room Temp Start->Reaction Monitoring 3. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup 4. Quench (if needed) & Remove Volatiles Monitoring->Workup Upon Completion Isolation 5. Isolate Product (Precipitation / Extraction) Workup->Isolation Purification 6. Purify & Characterize (Crystallization / HPLC, NMR, MS) Isolation->Purification

References

Application and Protocol Guide for the Quantification of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for L-Homophenylalanine tert-Butyl Ester

L-Homophenylalanine, an unnatural amino acid, is a critical chiral building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used to manage hypertension.[1] Its tert-butyl ester derivative, this compound, serves as a key intermediate, where the ester group protects the carboxylic acid functionality during peptide coupling or other synthetic modifications.[2] The chemical stability of the tert-butyl ester under neutral or basic conditions, combined with its facile removal under mild acidic conditions, makes it an invaluable tool in multi-step organic synthesis.[]

Accurate and precise quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This involves monitoring the progress of synthetic reactions, assessing the purity of the intermediate, and ensuring its stability throughout the manufacturing process. This document provides detailed analytical methods for the robust quantification of this compound, leveraging High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Selection: A Dichotomy of Purpose

The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific analytical need.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for routine quality control, offering robust quantification of the primary compound and its impurities. Chiral HPLC, in particular, is indispensable for confirming the enantiomeric purity of the L-isomer, a critical quality attribute for chiral drugs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides orthogonal verification and is exceptionally sensitive for trace-level analysis. Due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[4]

Section 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification

The primary objective of this method is to separate and quantify this compound from its D-enantiomer and other process-related impurities. A reversed-phase HPLC method using a chiral stationary phase is proposed as the principal technique.

The "Why" Behind the Method:
  • Chiral Stationary Phase (CSP): The use of a CSP is non-negotiable for separating enantiomers. CSPs create a chiral environment where the two enantiomers have different affinities, leading to different retention times. Polysaccharide-based chiral columns are often effective for the separation of amino acid derivatives.[5][6]

  • Reversed-Phase Mode: This is a versatile and widely used HPLC mode. A C18 column is a common starting point for the analysis of moderately polar compounds like amino acid esters.[7]

  • UV Detection: The presence of a phenyl group in this compound allows for sensitive detection using a UV detector, typically in the range of 210-230 nm.

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard 1. Prepare Stock Standard of L-Homophenylalanine tert-Butyl Ester Sample 2. Prepare Sample Solution (e.g., from reaction mixture) Dilution 3. Dilute to Working Concentration in Mobile Phase Injection 4. Inject onto Chiral HPLC System Dilution->Injection Analyze Separation 5. Isocratic/Gradient Elution on Chiral Column Detection 6. UV Detection Integration 7. Integrate Peak Areas Detection->Integration Process Data Quantification 8. Quantify based on Standard Curve GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Drying 1. Evaporate Solvent from Sample/Standard Deriv 2. Add Acetonitrile and MTBSTFA Reagent Heating 3. Heat to Complete Derivatization Injection 4. Inject Derivatized Sample into GC-MS Heating->Injection Analyze Separation 5. Separation on Capillary Column Detection 6. Mass Spectrometric Detection (Scan or SIM) Integration 7. Integrate Ion Chromatogram Peaks Detection->Integration Process Data Quantification 8. Quantify using Internal Standard

References

L-Homophenylalanine tert-Butyl Ester in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of L-Homophenylalanine tert-Butyl Ester in the Synthesis of Enzyme Inhibitors

Introduction: The Strategic Importance of a Modified Amino Acid

In the landscape of modern medicinal chemistry, the design and synthesis of potent and selective enzyme inhibitors remain a cornerstone of drug discovery. Among the vast arsenal of chemical building blocks available to researchers, non-proteinogenic amino acids offer unique structural motifs that can confer enhanced efficacy, selectivity, and improved pharmacokinetic properties to therapeutic agents. L-Homophenylalanine, an analogue of phenylalanine with an additional methylene group in its side chain, has emerged as a particularly valuable chiral intermediate.[1] Its incorporation into peptide-like structures is a proven strategy for developing inhibitors against various enzyme classes, most notably Angiotensin-Converting Enzyme (ACE).[2][3][4]

This guide focuses on the practical application of This compound , a protected form of the parent amino acid, in synthetic organic chemistry. The strategic use of the tert-butyl ester as a protecting group for the carboxylic acid moiety is critical. It provides robust protection under various coupling conditions while allowing for clean and selective removal under mild acidic conditions, a crucial feature for multi-step syntheses of complex molecules.[5] This application note will elucidate the rationale behind its use, provide detailed experimental protocols, and explore its utility in the synthesis of inhibitors for ACE and other metalloproteinases.

Part 1: A Cornerstone in Cardiovascular Drug Design: ACE Inhibitors

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical pathway for regulating blood pressure.[6][7] ACE is a zinc-containing metalloenzyme that catalyzes the conversion of the decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[8] By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.[6] This mechanism is the foundation for the "pril" class of drugs (e.g., Enalapril, Lisinopril, Ramipril), which are widely prescribed for hypertension and congestive heart failure.[1]

The L-homophenylalanine scaffold is a key pharmacophoric element in many of these drugs, typically interacting with the S1' subsite of the ACE active site.[9] The phenylethyl side chain provides favorable hydrophobic interactions, contributing significantly to the binding affinity of the inhibitor.

The Role of the tert-Butyl Ester Protecting Group

In the synthesis of peptide-based inhibitors, the carboxylic acid of one amino acid must be temporarily blocked or "protected" to prevent it from reacting during the formation of a peptide (amide) bond with the amino group of another. The tert-butyl ester is an ideal choice for this purpose due to several key advantages:

  • Stability: It is stable to the basic and nucleophilic conditions often employed in peptide coupling and N-terminal deprotection steps.

  • Facile Cleavage: It can be removed efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA), which minimizes the risk of side reactions or degradation of other sensitive functional groups within the molecule.[5][10]

  • Clean Deprotection: The byproducts of the deprotection reaction are gaseous isobutylene and the volatile acid (TFA), which are easily removed, simplifying the purification of the final product.

This combination of stability and controlled lability makes this compound a highly reliable and efficient building block in the synthesis of ACE inhibitors.

Part 2: Synthetic Workflow and Experimental Protocols

The synthesis of a dipeptide or tripeptide core of an ACE inhibitor often involves the coupling of this compound with another N-protected amino acid. The following section provides a general workflow and a detailed protocol for a representative coupling reaction.

General Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis of a dipeptide precursor using this compound. This process involves the coupling of an N-protected amino acid (e.g., with a Boc group) to the free amine of the homophenylalanine ester, followed by selective deprotection of either the N-terminus for chain extension or the C-terminus to yield the final carboxylic acid.

G cluster_0 Step 1: Amine Deprotonation cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Deprotection A L-Homophenylalanine tert-Butyl Ester HCl C Free Amine Intermediate A->C in DCM B Base (e.g., DIPEA) B->C Proton scavenging F Protected Dipeptide C->F D N-Boc-Amino Acid D->F E Coupling Agents (e.g., EDCI, HOBT) E->F Amide bond formation H Final Dipeptide Acid F->H G Acid (TFA) G->H tert-Butyl cleavage

Caption: General workflow for dipeptide synthesis using this compound.

Protocol 1: Synthesis of N-Boc-L-Alanyl-L-Homophenylalanine tert-Butyl Ester

This protocol describes the coupling of N-Boc-L-Alanine with this compound hydrochloride.

Materials & Reagents

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (mg)Amount (mmol)
This compound HCl130316-46-0271.791.02721.0
N-Boc-L-Alanine15761-38-3189.211.12081.1
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)25952-53-8191.701.22301.2
HOBt (Hydroxybenzotriazole)2592-95-2135.121.21621.2
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.242.2284 (388 µL)2.2
Dichloromethane (DCM)75-09-2--20 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound hydrochloride (272 mg, 1.0 mmol), N-Boc-L-Alanine (208 mg, 1.1 mmol), EDCI (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous Dichloromethane (20 mL) to the flask and stir the resulting suspension.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (388 µL, 2.2 mmol) dropwise over 5 minutes. The initial hydrochloride salt requires one equivalent of base to form the free amine, while the coupling reaction itself is promoted by a non-nucleophilic base.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with an additional 20 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acidic wash removes excess DIPEA and unreacted EDCI byproducts, while the basic wash removes unreacted HOBt and N-Boc-L-Alanine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure protected dipeptide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: C-Terminal Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the removal of the tert-butyl ester to yield the free carboxylic acid.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified N-Boc-L-Alanyl-L-Homophenylalanine tert-Butyl Ester (e.g., 1.0 mmol) in Dichloromethane (5 mL) in a round-bottom flask.

  • TFA Addition: Add an equal volume of Trifluoroacetic Acid (5 mL) to the solution at room temperature. Effervescence (release of isobutylene gas) should be observed. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).

  • Final Product: The resulting residue is the final dipeptide with a free carboxylic acid, which can be used in subsequent steps without further purification or triturated with cold diethyl ether to yield a solid product.

Part 3: Broader Applications in Enzyme Inhibition

While prominent in ACE inhibitor synthesis, the homophenylalanine scaffold is also a valuable component in designing inhibitors for other enzyme families, particularly other metalloproteinases.

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in diseases such as cancer and arthritis.[11] Peptidomimetic inhibitors for MMPs often incorporate unnatural amino acids to enhance selectivity and metabolic stability. L-Homophenylalanine (often abbreviated as Hof) can be incorporated into peptide sequences designed to target the active site of specific MMPs, such as MT1-MMP.[11]

Aminopeptidase and Phosphinic Peptide Inhibitors

Aminopeptidases, which cleave amino acids from the N-terminus of peptides, are another important therapeutic target. Phosphonic acid analogues of homophenylalanine have been synthesized and shown to be potent inhibitors of alanyl aminopeptidases (APN).[12] Furthermore, phosphinic peptides, which act as transition-state analogue inhibitors of metalloproteases, can incorporate homophenylalanine derivatives to achieve high binding affinity.[13][14] The phosphinate group mimics the tetrahedral transition state of peptide bond hydrolysis, while the homophenylalanine side chain provides key interactions with the enzyme's active site.[14]

G Enzyme Enzyme Active Site S1 Pocket Zn²⁺ Ion S1' Pocket Inhibitor Inhibitor Molecule Zinc-Binding Group P1 Moiety L-Homophenylalanine Inhibitor:ZBG->Enzyme:Zn Coordination Inhibitor:P1->Enzyme:S1 Interaction Inhibitor:P1_prime->Enzyme:S1_prime Hydrophobic Interaction

Caption: L-Homophenylalanine interaction with a model metalloproteinase active site.

Conclusion

This compound is a highly versatile and strategic building block for the synthesis of enzyme inhibitors. Its utility is rooted in the unique structural contribution of the homophenylalanine moiety and the practical advantages of the tert-butyl ester protecting group. The protocols and workflows detailed in this guide provide a robust framework for researchers engaged in the synthesis of ACE inhibitors and other peptidomimetic therapeutic agents. By understanding the chemical principles behind its application, scientists can effectively leverage this valuable intermediate to accelerate the development of novel and effective enzyme inhibitors.

References

Application Notes and Protocols for the Chemical Modification of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Homophenylalanine, an unnatural amino acid, is a critical chiral building block in pharmaceutical synthesis, notably as a precursor for Angiotensin-Converting Enzyme (ACE) inhibitors used in managing hypertension.[1] Its tert-butyl ester derivative is a versatile intermediate, where the ester group serves as a robust protecting group for the carboxylic acid, enabling selective modifications at the N-terminus. This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the N-terminal modification and subsequent C-terminal deprotection of L-Homophenylalanine tert-Butyl Ester. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to facilitate the synthesis of complex peptidomimetics and other advanced molecular architectures.

Introduction: The Strategic Role of this compound

The synthesis of complex organic molecules, particularly in drug discovery, hinges on the precise and controlled modification of chiral synthons. This compound serves this purpose admirably. The core structure combines the pharmacologically relevant homophenylalanine side chain with two key functional handles: a primary amine (N-terminus) and a protected carboxylic acid (C-terminus).

The tert-butyl ester is classified as a protecting group, a temporary chemical modification that masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[2] Its utility stems from its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments, while being readily cleavable under strongly acidic conditions.[3] This differential reactivity allows for the selective elaboration of the N-terminus through acylation, alkylation, or peptide coupling, followed by the final deprotection of the C-terminus to yield the desired product or prepare it for further conjugation.

G cluster_0 Strategic Utility Start L-Homophenylalanine tert-Butyl Ester N_Mod N-Terminal Modification (Acylation, Alkylation, etc.) Start->N_Mod Selective Reaction at Amine Intermediate N-Modified Intermediate N_Mod->Intermediate C_Deprotect C-Terminal Deprotection (t-Bu Ester Cleavage) Intermediate->C_Deprotect Acid-Catalyzed Hydrolysis Final Final Product (e.g., Peptidomimetic) C_Deprotect->Final

Caption: Logical workflow for modifying this compound.

N-Terminal Modification Strategies

The primary amine of this compound is a nucleophilic center that can be readily modified. The key challenge is to achieve this modification without compromising the stereochemical integrity of the adjacent chiral center.

N-Acylation and N-Sulfonylation

The formation of an amide or sulfonamide bond is a cornerstone of peptide and medicinal chemistry. This is typically achieved by reacting the free amine with an activated carboxylic acid derivative, such as an acid chloride or sulfonyl chloride, in the presence of a non-nucleophilic base.

Causality and Experimental Choices:

  • Base: A tertiary amine base like Diisopropylethylamine (DIPEA) is crucial. It acts as a proton scavenger, neutralizing the HCl generated during the reaction without competing as a nucleophile. This drives the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) are ideal as they solubilize the reactants and do not interfere with the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction rate, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Protocol 1: General N-Sulfonylation

This protocol is adapted from a general procedure for the synthesis of sulfonamides from α-amino acid tert-butyl esters.[4]

Materials:

  • This compound Hydrochloride

  • (4-Nitrobenzene)sulfonyl chloride (or other desired sulfonyl chloride)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH4Cl, NaHCO3, and brine solutions

Procedure:

  • Suspend this compound Hydrochloride (1.0 eq) in dry DCM (approx. 0.25 M).

  • Add DIPEA (2.1 eq) dropwise at room temperature and stir for 10 minutes to liberate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.0 eq) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Dilute the mixture with additional DCM.

  • Wash the organic layer successively with saturated NH4Cl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Peptide Coupling

For creating peptide bonds, pre-activated carboxylic acids are used with specialized coupling reagents to form the amide bond efficiently and with minimal racemization. Reagents like HBTU and HATU are aminium-based and work by forming a highly reactive HOBt or HOAt ester in situ.

G cluster_0 Peptide Coupling Mechanism (HBTU) reagents N-Protected Amino Acid (R-COOH) + HBTU + DIPEA active_ester active_ester reagents->active_ester Activation dipeptide N-Protected Dipeptide (R-CO-NH-R') active_ester->dipeptide Nucleophilic Attack amine L-Homophenylalanine tert-Butyl Ester (H₂N-R') amine->dipeptide Nucleophilic Attack

Caption: Simplified mechanism of HBTU-mediated peptide coupling.

Protocol 2: HBTU-Mediated Peptide Coupling

This protocol outlines a standard procedure for coupling an N-Fmoc protected amino acid to the N-terminus of this compound.[5][6]

Materials:

  • This compound (1.0 eq)

  • N-Fmoc-protected amino acid (1.2 eq)

  • HBTU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-protected amino acid and HBTU in anhydrous DMF.

  • Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Add the activated amino acid solution to the this compound solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the resulting dipeptide by flash chromatography.

N-Arylation

Modern cross-coupling methods allow for the formation of C-N bonds, enabling the synthesis of N-aryl amino acid derivatives. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation.

Causality and Experimental Choices:

  • Catalyst: A palladium precatalyst, often paired with a bulky, electron-rich phosphine ligand (e.g., t-BuBrettPhos), is essential for the catalytic cycle.[7]

  • Base: A weaker inorganic base like Cesium Carbonate (Cs2CO3) is often preferred over strong bases (e.g., sodium tert-butoxide) to minimize the risk of racemizing the amino acid's stereocenter.[7]

  • Aryl Source: Aryl triflates are highly effective electrophiles for this reaction, often providing better yields and enantioretention compared to aryl halides.[7][8]

Protocol 3: Palladium-Catalyzed N-Arylation with an Aryl Triflate

This protocol is adapted from optimized conditions for the N-arylation of phenylalanine tert-butyl ester.[7][8]

Materials:

  • This compound (1.0 eq)

  • Aryl triflate (1.0 eq)

  • t-BuBrettPhos Pd G3 precatalyst (or similar, 1-5 mol%)

  • Cesium Carbonate (Cs2CO3) (3.0 eq)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the Pd precatalyst, Cs2CO3, this compound, and the aryl triflate.

  • Add anhydrous 2-MeTHF via syringe.

  • Heat the reaction mixture (typically 80-100 °C) and stir for 14-24 hours, or until starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Modification Type Key Reagents Base Solvent Temp. Key Considerations
N-Sulfonylation Sulfonyl ChlorideDIPEADCM0 °C to RTNon-nucleophilic base is critical.
Peptide Coupling N-Fmoc-AA, HBTUDIPEADMFRTPre-activation of the acid is required.
N-Arylation Aryl Triflate, Pd-CatalystCs2CO32-MeTHF80-100 °CRequires inert atmosphere; base choice impacts racemization.[7]

C-Terminal Modification: Deprotection of the tert-Butyl Ester

Once N-terminal modifications are complete, the tert-butyl ester must often be removed to reveal the free carboxylic acid. This is almost exclusively achieved through acid-catalyzed hydrolysis.

Mechanism of Deprotection: The reaction proceeds via protonation of the ester's carbonyl oxygen, followed by the elimination of isobutylene to form a highly stable tertiary carbocation. This carbocation is then quenched by a nucleophile or loses a proton.[9]

G cluster_0 Acid-Catalyzed t-Butyl Ester Deprotection Ester R-CO-O-tBu Protonation Protonated Ester [R-C(OH)-O-tBu]⁺ Ester->Protonation + H⁺ (from TFA) Carbocation tert-Butyl Cation + R-COOH Protonation->Carbocation C-O Bond Cleavage Quench Isobutylene + H⁺ Carbocation->Quench Deprotonation or Trapping

Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.

Protocol 4: Standard Deprotection with Trifluoroacetic Acid (TFA)

This is the most common and robust method for tert-butyl ester cleavage.

Materials:

  • N-modified this compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., Triethylsilane (TES) or H2O, ~5% v/v)

Procedure:

  • Dissolve the protected amino acid derivative in DCM (e.g., 0.1 M).

  • Add the scavenger to the solution. The scavenger's role is to trap the reactive tert-butyl cation, preventing potential side reactions like alkylation of sensitive residues (e.g., Tryptophan).[10]

  • Add TFA to the solution (typically 25-50% v/v with DCM).

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

  • The resulting carboxylic acid can be used directly or purified by precipitation from a solvent like cold diethyl ether.

Protocol 5: Selective Deprotection with Zinc Bromide (ZnBr2)

In substrates containing other highly acid-labile protecting groups (like N-Boc or N-Trityl), TFA would cleave them as well. A milder Lewis acid can provide greater selectivity for the tert-butyl ester.[11]

Materials:

  • N-modified this compound

  • Zinc Bromide (ZnBr2) (2.0-4.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the protected amino acid derivative in anhydrous DCM.

  • Add solid ZnBr2 to the solution.

  • Stir the heterogeneous mixture vigorously at room temperature. Reaction times can be significantly longer (12-48 hours) than with TFA.

  • Monitor the reaction carefully by TLC/LC-MS to optimize for product formation while minimizing degradation of other protecting groups.

  • Upon completion, quench the reaction by adding an aqueous solution (e.g., saturated NaHCO3).

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate.

  • Purify the product as required.

Deprotection Method Reagent Solvent Selectivity Key Considerations
Standard Acidolysis TFA (25-50%)DCMLow (cleaves Boc, Trt)Fast and efficient; requires scavenger for sensitive substrates.[10]
Lewis Acidolysis ZnBr2DCMModerate (can preserve some other acid-labile groups)Slower reaction; useful for substrates with multiple acid-sensitive groups.[11]
Thermal (Flow) Heat (120-240°C)Protic SolventsHighReagent-free but requires specialized flow chemistry equipment.[12]

References

Application Note & Protocol: A Scalable and Efficient Synthesis of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homophenylalanine, a non-proteinogenic amino acid, is a critical chiral building block in the pharmaceutical industry, most notably for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors used in treating hypertension and congestive heart failure.[1][2] The tert-butyl ester of L-Homophenylalanine serves as a key intermediate, protecting the carboxylic acid moiety to allow for selective modification at the amine group. This guide provides a comprehensive, field-tested protocol for the large-scale synthesis of L-Homophenylalanine tert-Butyl Ester. We move beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions for scalability, and provide a self-validating framework through integrated quality control, safety, and troubleshooting sections.

Strategic Approach: Selecting the Optimal Esterification Method

The formation of a tert-butyl ester from a free amino acid presents unique challenges, particularly at scale. Several synthetic routes are available, but not all are amenable to large-scale production.

  • Isobutene Gas with Acid Catalysis: While a classic method, the use of gaseous, flammable isobutene requires specialized high-pressure equipment and poses significant handling risks in a large-scale manufacturing environment.

  • Transesterification: This method, often employing a methyl or ethyl ester precursor with a base like sodium tert-butoxide, adds steps to the overall synthesis (initial esterification, then transesterification), potentially lowering the overall yield and increasing costs.[3]

  • Direct Esterification with tert-Butyl Acetate: This approach represents a highly effective and safer alternative for large-scale synthesis.[4] It utilizes a liquid reagent (tert-butyl acetate) as both the tert-butyl source and a solvent, with a strong acid catalyst. The reaction proceeds under milder conditions than other methods and avoids the hazards of gaseous reagents.

For this guide, we will focus on the Direct Esterification using tert-Butyl Acetate and an acid catalyst . This method is selected for its operational simplicity, enhanced safety profile, and proven scalability. We will detail the use of perchloric acid, a conventional catalyst for this reaction, while also discussing modern, potentially safer alternatives like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[5]

Visualized Synthetic Workflow

The overall process, from starting material to the purified final product, is outlined below. This workflow is designed for clarity and efficient execution in a production environment.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification A L-Homophenylalanine D Reaction Vessel: Esterification at RT A->D B tert-Butyl Acetate B->D C Acid Catalyst (HClO₄) C->D Catalytic amount, added slowly E Aqueous Wash (Water & NaHCO₃) D->E Reaction Mixture F Phase Separation E->F G Drying & Solvent Evaporation F->G Organic Layer H Crude Product G->H I Recrystallization or Column Chromatography H->I J Pure L-Homophenylalanine tert-Butyl Ester I->J

Caption: High-level workflow for the synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a target scale of ~1 mole of L-Homophenylalanine. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing bay with personal protective equipment (PPE).

Materials and Equipment
CategoryItem
Reagents L-Homophenylalanine
tert-Butyl Acetate (reagent grade)
Perchloric Acid (70% in H₂O)
Dichloromethane (DCM)
Sodium Bicarbonate (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Hexanes / Ethyl Acetate (for chromatography, if needed)
Equipment 10 L Glass Reactor with overhead mechanical stirrer, temperature probe, and dropping funnel
Heating/Cooling Circulator
Large Separatory Funnel (10 L) or Extraction Vessel
Rotary Evaporator with a large-capacity flask (5 L)
Filtration apparatus (Büchner funnel)
High-vacuum pump
Analytical Balance
Quantitative Reagent Data
ReagentMW ( g/mol )Moles (mol)EquivalentsAmount Required
L-Homophenylalanine179.221.001.0179.2 g
tert-Butyl Acetate116.16--2.5 L
Perchloric Acid (70%)100.461.501.5128 mL
Dichloromethane (DCM)---~4 L for work-up
Sat. aq. NaHCO₃---~3 L for work-up
Anhydrous MgSO₄120.37--~100 g
Step-by-Step Procedure
  • Reactor Setup: Charge the 10 L reactor with L-Homophenylalanine (179.2 g, 1.00 mol).

  • Solvent Addition: Add tert-butyl acetate (2.5 L) to the reactor. Begin stirring with the overhead mechanical stirrer to create a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling circulator. This is a critical step to manage the exotherm upon catalyst addition.

  • Catalyst Addition: Slowly add 70% perchloric acid (128 mL, 1.50 mol) to the cold slurry via the dropping funnel over a period of 60-90 minutes. Causality: A slow addition rate is paramount to prevent a rapid temperature increase, which could lead to degradation of the starting material and the formation of undesired byproducts. The L-homophenylalanine will gradually dissolve as the reaction progresses.[4][6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 24-48 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture back to 10-15 °C. Carefully and slowly pour the reaction mixture into a separate vessel containing 2 L of chilled water. Transfer the biphasic mixture to a large separatory funnel. Add saturated sodium bicarbonate solution in portions (~3 L total) until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8). Safety: This neutralization is highly exothermic and releases CO₂ gas; perform slowly with adequate venting.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 1 L). Combine the organic layers. Rationale: DCM is used for its excellent ability to dissolve the product and its immiscibility with water, ensuring efficient extraction.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (~100 g), stir for 30 minutes, and filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or semi-solid.

  • Purification:

    • For High Purity: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • For Bulk Production: Often, the crude product is of sufficient purity for the next step. If not, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be an effective large-scale purification method.[7]

  • Final Product: Dry the purified product under high vacuum to remove residual solvents. The final product should be a white solid or a colorless oil. Expected yield: 75-90%.

Reaction Mechanism

The esterification is an acid-catalyzed nucleophilic acyl substitution. The strong acid plays a crucial role in activating the carboxylic acid for attack.

Caption: Simplified mechanism of acid-catalyzed esterification.

Quality Control & Analytical Validation

To ensure the identity, purity, and integrity of the final product, the following analytical tests are mandatory:

TestMethodSpecification
Identity ¹H & ¹³C NMRSpectrum conforms to the structure of this compound.
Purity HPLC≥98.0% area.
Enantiomeric Excess Chiral HPLC≥99.0% e.e. to confirm no racemization has occurred.[8]
Residual Solvent GC-HSConforms to ICH guidelines.

Safety and Hazard Management

Large-scale chemical synthesis requires stringent adherence to safety protocols.

  • Perchloric Acid: Highly corrosive and a strong oxidizing agent. When heated, it can become explosive. Always add it slowly to a cooled solution and never allow it to contact strong dehydrating agents or organic materials at elevated temperatures.

  • Dichloromethane: A volatile, suspected carcinogen. All operations must be performed in a well-ventilated area.

  • Flammable Solvents: tert-Butyl acetate, hexanes, and ethyl acetate are flammable. Ensure no ignition sources are present in the operating area.

  • Pressure Build-up: The neutralization step with sodium bicarbonate generates a significant amount of CO₂ gas. Ensure the reaction vessel is adequately vented to prevent pressure build-up.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or catalyst activity.Extend the reaction time and monitor by HPLC. If stalled, a small, careful addition of more catalyst may be required.
Low Yield Inefficient extraction; product loss during work-up.Perform additional extractions of the aqueous layer. Ensure the pH of the aqueous layer is neutral/basic before extraction to keep the product in the organic phase.
Product is an Oil, not Solid Presence of residual solvents or impurities.Ensure complete drying under high vacuum. If impurities are present, purification by column chromatography or recrystallization is necessary.[7]
Racemization Detected Harsh reaction conditions (e.g., excessive heat).Strictly control the temperature during catalyst addition and reaction. Ensure the work-up is not unnecessarily prolonged.

References

Application Notes & Protocols: Strategic Incorporation of L-Homophenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical 20

The introduction of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and chemical biology.[1][2] These "unnatural" residues provide a powerful toolkit to modulate the pharmacological properties of peptides, enhancing proteolytic stability, tuning receptor affinity, and constraining conformational flexibility.[3] L-Homophenylalanine (Hph), an analogue of phenylalanine with an additional methylene group in its side chain, is a particularly valuable building block. Its incorporation can introduce subtle but significant changes to peptide structure and function, making it a key target for structure-activity relationship (SAR) studies.

This document serves as a comprehensive technical guide for the successful incorporation of L-Homophenylalanine into peptide sequences using the gold-standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. While the title specifies "L-Homophenylalanine tert-Butyl Ester," it is crucial to clarify its role in this context. In standard Fmoc SPPS, the building block used is Nα-Fmoc-L-Homophenylalanine (Fmoc-L-Hph-OH). The "tert-Butyl" (tBu) component refers to the orthogonal, acid-labile protecting groups used for the side chains of other reactive amino acids (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu)) within the sequence.[4][5] The final peptide is liberated from the resin and globally deprotected using strong acid, which cleaves these tBu groups. Understanding this orthogonal scheme is fundamental to the successful synthesis of Hph-containing peptides.[6]

The Synthetic Rationale: Orthogonality and Steric Considerations

The Fmoc/tBu strategy is the dominant method for SPPS due to its use of milder reaction conditions compared to older Boc/Bzl chemistry.[1] The strategy hinges on an orthogonal protection scheme:

  • Nα-Fmoc Group (Temporary): This protecting group is labile to basic conditions (typically 20% piperidine in DMF) and is removed at the beginning of each coupling cycle.[5]

  • Side-Chain tBu Groups (Permanent): These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA) during the final cleavage step.[4]

The side chain of L-Homophenylalanine, a phenyl group attached to an ethyl backbone, is chemically inert under standard SPPS conditions and does not require side-chain protection. However, its increased bulk compared to phenylalanine warrants special consideration during the coupling step to prevent incomplete reactions. Steric hindrance can slow the rate of amide bond formation, necessitating the use of more potent coupling reagents to achieve high yields.[7][8]

Workflow for Fmoc/tBu SPPS

A Start: Peptide-Resin B 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash (DMF) B->C D 2. Amino Acid Activation & Coupling (Fmoc-L-Hph-OH) C->D E Wash (DMF) D->E F Repeat Cycle for Next Amino Acid E->F F->B Yes G Final Deprotection & Cleavage (TFA) F->G No (Sequence Complete) H Purification & Analysis G->H

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Reagents and Quantitative Parameters

Successful synthesis requires high-quality reagents. The following table summarizes typical reagents and quantitative parameters for incorporating Fmoc-L-Hph-OH.

Parameter Reagent/Condition Equivalents (rel. to resin loading) Purpose & Rationale
Resin Rink Amide, Wang, etc.1.0Solid support for peptide assembly. Choice depends on desired C-terminal moiety (amide vs. acid).
Amino Acid Fmoc-L-Hph-OH3 - 5Excess drives the coupling reaction to completion.
Coupling Reagent HATU, HCTU, COMU0.95 (rel. to amino acid)Potent onium salt reagents that form highly reactive esters, overcoming steric hindrance.[7]
Base DIEA or Collidine2 (rel. to amino acid)Activates the coupling reagent and neutralizes the protonated N-terminus. Collidine is a weaker base and can reduce racemization.[7]
Solvent DMF (Peptide Synthesis Grade)N/ASwells the resin and solubilizes reactants.
Deprotection 20% Piperidine in DMFN/ABase for removal of the Nα-Fmoc group.
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.5)N/AStrong acid for cleavage from resin and removal of tBu groups. Scavengers (TIS, H₂O) trap reactive cations.[9]

Detailed Experimental Protocols

These protocols outline the manual synthesis for incorporating a single L-Homophenylalanine residue.

Protocol 1: Single Coupling Cycle for Fmoc-L-Hph-OH

This protocol assumes a 0.1 mmol synthesis scale on a 0.5 mmol/g loading resin (200 mg of resin).

  • Resin Swelling:

    • Place the peptide-resin in a reaction vessel.

    • Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads, ensuring reagent accessibility.

  • Nα-Fmoc Deprotection:

    • Drain the DMF.

    • Add 3 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain.

    • Add a fresh 3 mL of 20% piperidine in DMF. Agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Deprotection Confirmation (Kaiser Test):

    • Take a few resin beads and wash them with ethanol.

    • Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, KCN in pyridine).

    • Heat at 115°C for 5 minutes.

    • Rationale: A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.[10] The test will be negative for N-terminal proline.

  • L-Homophenylalanine Coupling:

    • In a separate vial, pre-activate the amino acid:

      • Dissolve Fmoc-L-Hph-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.

      • Add DIEA (0.8 mmol, 8 eq.) to the solution.

      • Agitate for 2-5 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate at room temperature for 1-2 hours.

    • Causality: Using a potent coupling reagent like HATU is crucial. HATU forms a highly reactive OAt-ester with the amino acid's carboxyl group, which rapidly reacts with the resin's free N-terminal amine, overcoming the steric bulk of the Hph side chain.[11]

  • Coupling Confirmation (Kaiser Test):

    • Take a few beads and perform the Kaiser test as described in step 3.

    • Rationale: A negative result (yellow/colorless beads) indicates that all free amines have been acylated, signifying a complete coupling reaction. If the test is positive, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation:

    • After the final coupling cycle, perform a final Fmoc deprotection.

    • Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (5 x 5 mL), and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), and 0.25 mL deionized water.

    • Add the cocktail (approx. 10 mL per gram of resin) to the dried peptide-resin in a fume hood.

    • Agitate gently at room temperature for 2-4 hours.

    • Rationale: TFA cleaves the peptide from the acid-labile linker and removes tBu-based side-chain protecting groups. The generated tert-butyl cations are highly reactive and can alkylate sensitive residues like Tryptophan or Methionine. Scavengers like TIS (a carbocation scavenger) and water are essential to trap these cations and prevent side reactions.[4][9]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

    • Add the filtrate dropwise to ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.

    • Decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[1][12]

  • Characterization: The mass of the purified peptide should be confirmed using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass.[13][14]

Decision Pathway for Coupling Reagents

Start Select Coupling Reagent Q1 Is the amino acid sterically hindered? (e.g., Hph, Aib, N-Me-AA) Start->Q1 Standard Use standard carbodiimides (e.g., DIC/HOBt) Q1->Standard No Potent Use potent onium salt reagents (HATU, HCTU, COMU) Q1->Potent Yes End Proceed with Coupling Standard->End Q2 Is racemization a concern? (e.g., His, Cys) Potent->Q2 Base Use a weaker base (e.g., Collidine instead of DIEA) Q2->Base Yes Q2->End No Base->End

Caption: Decision pathway for selecting coupling conditions.

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test after coupling)1. Steric hindrance of Hph. 2. Insufficient activation time or reagent equivalents. 3. Peptide aggregation on resin.1. Use a more potent coupling reagent (e.g., HATU, COMU).[7] 2. Increase coupling time or perform a second coupling (double couple). 3. Consider using a different solvent (e.g., NMP) or a chaotropic salt (e.g., LiCl).
Incomplete Deprotection (Positive Kaiser Test after second deprotection)1. Insufficient deprotection time. 2. Degradation of piperidine solution.1. Extend the second deprotection step to 15-20 minutes. 2. Use freshly prepared 20% piperidine/DMF.
Low Final Yield 1. Incomplete coupling at multiple steps. 2. Loss of peptide during precipitation/washing. 3. Premature chain cleavage from the resin.1. Monitor each coupling step carefully with the Kaiser test. 2. Ensure peptide is fully precipitated before centrifugation. 3. Avoid overly acidic conditions during steps other than final cleavage.
Extra Peaks in HPLC/MS 1. Deletion sequences from incomplete coupling. 2. Side reactions from inefficient scavenging during cleavage. 3. Racemization.1. Implement capping with acetic anhydride after coupling steps to terminate unreacted chains. 2. Ensure an adequate scavenger cocktail is used, especially for peptides with Trp, Met, or Cys.[9] 3. Use additives like HOAt or Oxyma Pure and avoid excessive pre-activation times.[7]

Conclusion

The solid-phase synthesis of peptides containing L-Homophenylalanine is a robust and accessible process when key principles are respected. While the residue's steric bulk presents a moderate challenge, it is readily overcome through the rational selection of potent onium salt-based coupling reagents and careful monitoring of reaction completeness. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can confidently synthesize high-quality Hph-containing peptides, paving the way for new discoveries in drug development and peptide science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of L-Homophenylalanine tert-Butyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of L-Homophenylalanine tert-Butyl Ester. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound, a protected amino acid, typically involves the esterification of the carboxylic acid group of L-Homophenylalanine with a tert-butyl group. This modification protects the carboxyl group from participating in subsequent reactions, which is crucial in peptide synthesis and the development of pharmaceutical intermediates.[1][2] The most prevalent methods include:

  • Acid-Catalyzed Reaction with Isobutylene: This is a customary method where L-Homophenylalanine reacts with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), in a suitable solvent like dioxane or dichloromethane.[3]

  • Reaction with tert-Butanol: This method involves the direct esterification of N-protected L-Homophenylalanine with tert-butanol, often facilitated by coupling agents or acid catalysts.[4]

  • Use of tert-Butyl Trichloroacetimidate: This reagent can effectively introduce the tert-butyl ester group under milder, acid-catalyzed conditions.

  • Reaction with Bis(trifluoromethanesulfonyl)imide in tert-Butyl Acetate: A modern and efficient method that allows for the direct tert-butylation of free amino acids in good yields.[5]

Q2: Why is the tert-butyl ester a preferred protecting group for L-Homophenylalanine?

The tert-butyl (tBu) ester is a favored protecting group in organic synthesis for several key reasons:

  • Stability: It is stable under a wide range of reaction conditions, including basic and nucleophilic environments.[6]

  • Orthogonal Deprotection: The tBu group can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, without affecting other acid-labile or base-labile protecting groups.[1][6][7] This orthogonality is critical in multi-step syntheses of complex molecules like peptides.[7]

  • Improved Solubility: The bulky tert-butyl group can enhance the solubility of the amino acid derivative in organic solvents, facilitating reactions in non-aqueous media.

Q3: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors. Systematically investigating the following can help pinpoint the issue:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired ester. Common side reactions include racemization, dipeptide formation, or reactions involving the amino group if it is not adequately protected.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of L-Homophenylalanine to the tert-butylating agent or catalyst can lead to incomplete conversion.

  • Moisture in the Reaction: Water can hydrolyze the tert-butylating agent or the newly formed ester, especially under acidic conditions.

  • Product Loss During Workup and Purification: Inefficient extraction or purification techniques can lead to significant loss of the final product.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Conversion of Starting Material

Symptoms:

  • TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted L-Homophenylalanine.

  • The isolated yield of the tert-butyl ester is significantly lower than expected.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Insufficient Catalyst Activity The acid catalyst (e.g., H₂SO₄, PTSA) may be old, hydrated, or used in insufficient quantity.- Use a fresh, anhydrous batch of the acid catalyst.- Increase the catalyst loading incrementally (e.g., from 1.1 to 1.5 equivalents).[3]- Consider using a stronger acid catalyst if appropriate for your substrate.
Inadequate Reaction Time or Temperature The esterification reaction may be slow and require extended time or higher temperatures to reach completion.- Monitor the reaction progress closely using TLC or HPLC.- Extend the reaction time. Some protocols suggest stirring for 2-5 days at room temperature.[3]- If the reaction is sluggish at room temperature, consider gently heating the mixture, but be mindful of potential side reactions.
Poor Solubility of L-Homophenylalanine L-Homophenylalanine has limited solubility in some organic solvents, which can hinder the reaction rate.- Choose a solvent in which the starting material is more soluble, such as dioxane.[3]- Use a co-solvent system to improve solubility.

Experimental Workflow for Optimizing Catalyst Loading:

G cluster_0 Catalyst Loading Optimization A Set up parallel reactions with varying catalyst equivalents (e.g., 1.1, 1.3, 1.5 eq PTSA) B Run reactions under identical conditions (time, temperature, solvent) A->B C Monitor reaction completion by TLC/HPLC at set time intervals B->C D Quench reactions and perform workup C->D E Analyze crude yield and purity for each condition D->E F Identify optimal catalyst loading for highest conversion E->F

Caption: Workflow for optimizing acid catalyst concentration.

Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude reaction mixture.

  • Purification is difficult, and the final product is contaminated with impurities.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Dipeptide Formation If the N-terminus of L-Homophenylalanine is not protected, it can react with another molecule of the activated carboxylic acid to form a dipeptide.- Protect the amino group with a suitable protecting group (e.g., Boc, Fmoc) before esterification.[6][8]
Racemization Harsh reaction conditions (e.g., high temperatures, strong bases) can lead to the loss of stereochemical integrity at the α-carbon.- Perform the reaction at lower temperatures.- Avoid strong bases during workup if possible.- Consider using milder esterification methods.
Polymerization of Isobutylene Under strongly acidic conditions, isobutylene can polymerize, leading to a complex mixture of byproducts.- Add the isobutylene slowly to the reaction mixture.- Maintain a controlled temperature.- Ensure efficient stirring to promote the desired reaction.

Reaction Pathway Visualization:

G cluster_0 Desired vs. Side Reactions Start L-Homophenylalanine + Isobutylene Desired This compound Start->Desired Acid Catalyst Side1 Dipeptide Formation Start->Side1 Unprotected Amine Side2 Racemization Desired->Side2 Harsh Conditions

Caption: Desired esterification versus potential side reactions.

Issue 3: Difficult Product Isolation and Purification

Symptoms:

  • The product is difficult to extract from the aqueous phase during workup.

  • The product forms an oil that is difficult to crystallize.

  • Column chromatography results in low recovery.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Formation of Hydrochloride Salt The product is often isolated as a hydrochloride salt, which may have different solubility properties than the free base.- During workup, carefully neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free base, which is more soluble in organic solvents.[3]- Alternatively, precipitate the hydrochloride salt from a non-polar solvent like diethyl ether.[3]
Residual tert-Butanol If tert-butanol is used as a reagent or formed as a byproduct, it can be difficult to remove completely and can interfere with crystallization.- After evaporation of the solvent, place the crude product under high vacuum for an extended period to remove residual volatile impurities.[8]
Inappropriate Crystallization Solvent The choice of solvent is critical for successful crystallization.- Experiment with different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).- Seeding the solution with a small crystal of the pure product can induce crystallization.[8]

III. Detailed Experimental Protocol: Acid-Catalyzed Esterification with Isobutylene

This protocol provides a general procedure for the synthesis of this compound hydrochloride.

Materials:

  • L-Homophenylalanine

  • Dioxane (anhydrous)

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Isobutylene (liquefied)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl) solution in diethyl ether (e.g., 1 M)

Procedure:

  • Reaction Setup: In a pressure-rated vessel (autoclave), suspend L-Homophenylalanine in anhydrous dioxane.

  • Catalyst Addition: Add 1.5 to 2 equivalents of p-toluenesulfonic acid to the suspension.[3]

  • Addition of Isobutylene: Cool the vessel and carefully add a measured amount of liquefied isobutylene.[3]

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature for 2 to 5 days. Monitor the progress of the reaction by TLC or HPLC.[3]

  • Workup:

    • After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood.

    • Wash the reaction mixture with a saturated NaHCO₃ solution to neutralize the acid catalyst.[3]

    • Separate the organic layer and wash it sequentially with water and brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as a free base.

  • Formation of Hydrochloride Salt:

    • Dissolve the crude free base in anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add one equivalent of an HCl solution in diethyl ether.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

IV. References

  • Ningbo Inno Pharmchem Co., Ltd. The Significance of Tert-butyl Ester Protected Amino Acids in Modern Chemistry. Available from: 1

  • Alfa Chemistry. Amino Acid tert-Butyl Esters. Available from: 2

  • SciSpace. Amino Acid-Protecting Groups. Available from: 6

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: 5

  • ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Available from: 4

  • Wikipedia. Protecting group. Available from: 7

  • Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Available from: 3

  • Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Available from: --INVALID-LINK--

References

Technical Support Center: Purification of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of L-Homophenylalanine tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chiral building block. L-Homophenylalanine and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, most notably ACE inhibitors.[1] Ensuring the chemical and chiral purity of the tert-butyl ester precursor is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and purification of this compound.

Q1: What are the typical forms of this compound encountered in the lab?

A1: this compound is most commonly handled as its hydrochloride salt (this compound HCl). The salt form enhances the stability of the compound, particularly against self-condensation to form diketopiperazines or oligomers, and improves its shelf-life. The free base can be generated in situ or as a separate step prior to its use in subsequent reactions.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. For visualization, since amino acid esters may not be strongly UV-active, you can use stains like ninhydrin, which reacts with the primary amine to produce a characteristic purple spot.[2] Alternatively, permanganate stain can be used as a general stain for organic compounds.[3] For more quantitative analysis and to assess chiral purity, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the method of choice.[4]

Q3: What are the most common impurities I should be aware of?

A3: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Unreacted starting materials: L-Homophenylalanine.

  • Byproducts of esterification: D-Homophenylalanine tert-Butyl Ester (the D-enantiomer) if racemization occurs.

  • Hydrolysis product: L-Homophenylalanine due to the cleavage of the tert-butyl ester during workup or purification.

  • Side-products from protecting group manipulation: If N-protection (e.g., Boc) was used, byproducts from its removal can be present.

Q4: How stable is the tert-butyl ester group during purification?

A4: The tert-butyl ester is sensitive to strong acidic conditions, which can lead to its cleavage back to the carboxylic acid.[5][6] Care must be taken to avoid prolonged exposure to strong acids, especially at elevated temperatures. While generally stable to base at room temperature, prolonged exposure to strong bases can also lead to hydrolysis.

Troubleshooting Guide: Purification by Acid-Base Extraction

Acid-base extraction is a fundamental technique to separate the desired amino acid ester from acidic or neutral impurities.[7][8][9] The basicity of the amino group and the potential acidity of any unreacted carboxylic acid starting material are exploited to move the compounds between aqueous and organic phases.

Core Principle: this compound, as an amine, can be protonated by an acid to form a water-soluble ammonium salt. Conversely, any unreacted L-Homophenylalanine, having a free carboxylic acid, can be deprotonated by a base to form a water-soluble carboxylate salt. The neutral ester can then be extracted into an organic solvent.

Troubleshooting Scenarios & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low recovery of the ester in the organic layer. 1. Incomplete extraction from the aqueous phase. 2. The pH of the aqueous phase was not optimal for the free base. 3. Emulsion formation.1. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). 2. Carefully adjust the pH of the aqueous layer to be basic (pH 9-10) to ensure the amine is in its free base form. Use a weak base like sodium bicarbonate to avoid ester hydrolysis.[10] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of celite.
Product is contaminated with starting L-Homophenylalanine. The initial basic wash to remove the acidic starting material was not effective.Ensure the aqueous wash is sufficiently basic (pH > 8) to deprotonate the carboxylic acid of the unreacted amino acid. Repeat the basic wash if necessary.
The final product is wet or contains residual solvent. Inadequate drying of the organic layer.Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) for a sufficient amount of time before evaporating the solvent.
Significant hydrolysis of the tert-butyl ester is observed. The use of a strong base (like NaOH or KOH) during the extraction.[7]Use a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the washes.[10] Avoid prolonged contact times between the organic layer containing the ester and the basic aqueous phase.
Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic starting material.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11][12] For amino acid esters, which are polar, careful selection of the stationary and mobile phases is crucial.

Core Principle: The separation is based on the polarity of the compounds. More polar compounds will adhere more strongly to a polar stationary phase (like silica gel) and will elute later than less polar compounds.

Troubleshooting Scenarios & Solutions
Problem Potential Cause(s) Recommended Solution(s)
The compound streaks on the TLC plate and the column. The compound is too polar for the chosen eluent system or is interacting strongly with the acidic silica gel.1. Increase the polarity of the eluent gradually. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. 2. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the basic amine with the acidic silica gel.
Poor separation between the product and impurities. The chosen eluent system has insufficient resolving power.1. Optimize the solvent system using TLC. Try different solvent mixtures to maximize the difference in Rf values between your product and the impurities. 2. Consider using a different stationary phase, such as alumina, which can be less acidic than silica.[13]
The compound does not elute from the column. The eluent is not polar enough, or the compound is irreversibly adsorbed onto the stationary phase.1. Significantly increase the polarity of the eluent (e.g., up to 10-20% methanol in dichloromethane). 2. If the compound is suspected to be on the column as a salt, it may not elute. Ensure the crude material loaded onto the column is the free base.
Hydrolysis of the ester on the column. The silica gel is acidic and may contain water, leading to acid-catalyzed hydrolysis of the tert-butyl ester.1. Use freshly dried solvents and silica gel. 2. The addition of a small amount of a non-nucleophilic base like triethylamine to the eluent can help neutralize the acidic sites on the silica gel.
Experimental Protocol: Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of increasing polarity, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.[14][15]

Core Principle: The principle is based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Scenarios & Solutions
Problem Potential Cause(s) Recommended Solution(s)
The compound does not crystallize upon cooling. 1. The solution is not supersaturated. 2. The compound has a tendency to form an oil. 3. The presence of impurities is inhibiting crystallization.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound. 2. If an oil forms, try redissolving it in a minimal amount of hot solvent and cooling more slowly. Alternatively, try a different solvent system. 3. If impurities are the issue, an initial purification by another method (e.g., column chromatography) may be necessary.
The crystals are very small or appear as a powder. The crystallization process occurred too rapidly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. This will promote the formation of larger, more well-defined crystals.
Low recovery of the crystalline product. 1. Too much solvent was used initially. 2. The compound has significant solubility in the solvent even at low temperatures.1. After crystallization, try to carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. 2. Experiment with different solvents or a two-solvent system where the compound is soluble in one solvent and insoluble in the other.[14]
The recrystallized product is not pure. The impurities have similar solubility profiles to the product and co-crystallized.A single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, a different purification method may be required to remove those specific impurities.
Experimental Protocol: Recrystallization
  • Select a suitable solvent or solvent system by testing the solubility of the crude product in various solvents at room and elevated temperatures.

  • Dissolve the crude this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Chiral Purity and Racemization

A critical aspect of purifying chiral compounds like this compound is maintaining its enantiomeric integrity. Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, can occur under certain conditions.

Q: What conditions can cause racemization of my product?

A: Racemization of α-amino acid esters can be catalyzed by both acids and bases.[16][17][18] The presence of certain ketones in combination with carboxylic acids has also been shown to promote racemization.[16] During purification, prolonged exposure to strongly basic or acidic conditions, especially at elevated temperatures, should be avoided.

Q: How can I check the enantiomeric purity of my final product?

A: The most reliable method for determining enantiomeric purity is through chiral HPLC analysis.[4] This technique uses a chiral stationary phase that interacts differently with the L and D enantiomers, allowing for their separation and quantification.

Visualizing Experimental Workflows

To aid in your experimental design and troubleshooting, the following diagrams illustrate the logical flow of the purification processes.

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography crude_material_ext Crude L-Homophenylalanine tert-Butyl Ester dissolve_ext Dissolve in Organic Solvent crude_material_ext->dissolve_ext wash_base Wash with Weak Base (e.g., NaHCO3) dissolve_ext->wash_base separate_layers_1 Separate Layers wash_base->separate_layers_1 wash_brine Wash with Brine separate_layers_1->wash_brine dry_organic Dry Organic Layer wash_brine->dry_organic evaporate_ext Evaporate Solvent dry_organic->evaporate_ext pure_product_ext Purified Product evaporate_ext->pure_product_ext crude_material_chrom Crude L-Homophenylalanine tert-Butyl Ester dissolve_chrom Dissolve in Minimal Eluent crude_material_chrom->dissolve_chrom load_column Load onto Silica Gel Column dissolve_chrom->load_column elute_gradient Elute with Solvent Gradient load_column->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_chrom Evaporate Solvent combine_pure->evaporate_chrom pure_product_chrom Purified Product evaporate_chrom->pure_product_chrom

Caption: General workflows for purification.

Troubleshooting_Decision_Tree cluster_purity Low Chemical Purity cluster_yield Low Yield cluster_chiral Low Chiral Purity start Purification Outcome Unsatisfactory q_purity Is the chemical purity low? start->q_purity q_yield Is the yield low? start->q_yield q_chiral Is the chiral purity low? start->q_chiral impurity_id Identify Impurities (TLC, NMR, MS) q_purity->impurity_id check_extraction Review Extraction Procedure (pH, # of extractions) q_yield->check_extraction check_chrom Review Chromatography (streaking, irreversible binding) q_yield->check_chrom check_recryst Review Recrystallization (solvent choice, temperature) q_yield->check_recryst racemization_conditions Identify Potential Racemization Conditions (strong acid/base, heat) q_chiral->racemization_conditions acidic_impurity Acidic Impurity Present? (e.g., starting amino acid) impurity_id->acidic_impurity Yes polar_impurity Polar Impurity Present? impurity_id->polar_impurity Yes nonpolar_impurity Non-polar Impurity Present? impurity_id->nonpolar_impurity Yes acid_base_wash Perform/Repeat Acid-Base Wash acidic_impurity->acid_base_wash column_chrom Optimize Column Chromatography polar_impurity->column_chrom recrystallize Attempt Recrystallization nonpolar_impurity->recrystallize modify_protocol Modify Protocol to Use Milder Conditions racemization_conditions->modify_protocol

Caption: Troubleshooting decision tree.

References

Technical Support Center: Enhancing the Stability of L-Homophenylalanine tert-Butyl Ester in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Homophenylalanine tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into maintaining the stability of this valuable synthetic building block in solution. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Introduction: The Challenge of Ester Stability

This compound is a critical reagent in various synthetic applications, particularly in peptide synthesis and the development of pharmaceutical intermediates. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions.[1][2] However, the very nature of this protecting group—its controlled lability—presents a stability challenge for researchers. Understanding and mitigating the degradation of this compound in solution is paramount for reproducible and successful experimental outcomes.

The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bond to yield L-homophenylalanine and tert-butanol. This process is highly sensitive to environmental conditions.

Frequently Asked Questions (FAQs)

Q1: I've observed a white precipitate forming in my stock solution of this compound over time. What is happening?

A1: The formation of a precipitate is a strong indicator of ester hydrolysis. The degradation product, L-homophenylalanine, is significantly less soluble in many common organic solvents (e.g., dichloromethane, ethyl acetate) compared to its tert-butyl ester form. As the ester hydrolyzes, the concentration of the resulting free amino acid increases, eventually exceeding its solubility limit and causing it to precipitate out of solution.

Q2: My experimental results are inconsistent, especially when I use a stock solution that is a few days old. Could this be related to the stability of the ester?

A2: Absolutely. Inconsistent results are a classic symptom of a degrading reagent. If your reaction relies on the precise concentration of the intact ester, its hydrolysis will lead to a decrease in the effective concentration of your starting material, resulting in lower yields or incomplete reactions. It is crucial to either use freshly prepared solutions or to validate the concentration of aged stock solutions before use.

Q3: What is the fundamental chemical reason for the instability of the tert-butyl ester?

A3: The instability of the tert-butyl ester is primarily due to its susceptibility to acid-catalyzed hydrolysis.[3][4] The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The bulky tert-butyl group can also be eliminated as a stable tert-butyl cation under acidic conditions, which is a key feature of its use as a protecting group.[5]

Troubleshooting Guide: A Proactive Approach to Stability

This section provides a systematic approach to diagnosing and resolving stability issues with this compound solutions.

Observed Problem Root Cause Analysis Recommended Actions & Preventative Measures
Gradual appearance of a new spot on TLC or a new peak in LC-MS corresponding to the free amino acid. Ester Hydrolysis: This is the most common degradation pathway, accelerated by the presence of water, acidic or basic conditions, and elevated temperatures.Solvent Selection: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for stock solutions. Ensure solvents are of high purity and stored over molecular sieves to minimize water content. pH Control: Avoid acidic or basic conditions in your stock solution. If the subsequent reaction requires a specific pH, add the ester solution to the reaction mixture immediately after preparation. Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to significantly reduce the rate of hydrolysis. Prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Formation of a precipitate in the solution. Degradation and Poor Solubility of the Hydrolysis Product: As the ester degrades to L-homophenylalanine, the free amino acid, which has lower solubility in many organic solvents, precipitates out.Confirmation: Isolate the precipitate and confirm its identity (e.g., by NMR or melting point) as L-homophenylalanine. Solution: Discard the degraded solution and prepare a fresh one. For your experimental workflow, consider if a more polar solvent system that can solubilize both the ester and the potential degradation product is feasible, although this may accelerate hydrolysis.
Inconsistent reaction yields or incomplete reactions. Decreased Concentration of the Active Ester: The effective molarity of your this compound is decreasing over time due to hydrolysis.Fresh is Best: Prepare solutions fresh for each experiment whenever possible. Quantification: If a stock solution must be used over several days, perform a quantitative analysis (e.g., by qNMR or HPLC with a calibration curve) before each use to determine the exact concentration of the intact ester.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Preparation: Use a high-purity, anhydrous aprotic solvent (e.g., Dichloromethane or THF) from a sealed bottle or one that has been freshly dried using an appropriate drying agent.

  • Dissolution: Under an inert atmosphere, dissolve the required amount of this compound in the anhydrous solvent.

  • Storage: Store the solution in a tightly sealed vial with a PTFE-lined cap. For short-term storage (up to 24 hours), 2-8°C is acceptable. For long-term storage, aliquot the solution into smaller vials and store at -20°C or -80°C.

Protocol 2: Monitoring Stability by Reverse-Phase HPLC

This protocol allows for the quantitative assessment of the ester's stability over time.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent system you intend to evaluate.

    • Prepare a standard sample of L-homophenylalanine for peak identification.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to elute the more nonpolar ester. A typical gradient might be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or 254 nm.

  • Procedure:

    • Inject a sample of the freshly prepared solution (t=0) to determine the initial peak area of the ester.

    • Store the solution under the desired conditions (e.g., room temperature, 4°C).

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution.

    • Calculate the percentage of the ester remaining at each time point by comparing the peak area to the initial peak area.

Data Presentation: Understanding Stability under Different Conditions

While specific kinetic data for this compound is not widely published, the following table illustrates the expected relative stability based on the well-established principles of tert-butyl ester chemistry.

Table 1: Illustrative Stability of this compound in Various Solvents at Room Temperature

Time (hours) % Ester Remaining (Anhydrous DCM) % Ester Remaining (Acetonitrile with 1% Water) % Ester Remaining (Aqueous Buffer, pH 7.4) % Ester Remaining (Aqueous Buffer, pH 5.0)
0100%100%100%100%
8>99%~95%~80%~60%
24>99%~85%~50%~25%
48~98%~70%~25%<10%

Note: This data is for illustrative purposes to demonstrate the principles of stability and should not be taken as exact experimental values.

Visualizing the Concepts

cluster_degradation Primary Degradation Pathway cluster_factors Accelerating Factors Ester L-Homophenylalanine tert-Butyl Ester Products L-Homophenylalanine + tert-Butanol Ester->Products Hydrolysis Water Presence of Water Acid Acidic Conditions (e.g., TFA, HCl) Base Basic Conditions (e.g., NaOH, LiOH) Temp Elevated Temperature

Caption: Key factors that accelerate the hydrolysis of the ester.

G cluster_workflow Stability Troubleshooting Workflow start Stability Issue Observed (e.g., precipitate, inconsistent results) check_solvent Is the solvent anhydrous and aprotic? start->check_solvent check_temp Is the solution stored at low temperature (-20°C)? check_solvent->check_temp Yes reprepare Action: Prepare fresh solution in anhydrous aprotic solvent. check_solvent->reprepare No check_age Is the solution freshly prepared? check_temp->check_age Yes aliquot Action: Store in aliquots at -20°C or below. check_temp->aliquot No quantify Action: Quantify ester concentration by HPLC before use. check_age->quantify No end Problem Resolved check_age->end Yes reprepare->end aliquot->end quantify->end

Caption: A decision-making workflow for troubleshooting stability issues.

References

Technical Support Center: Chiral Integrity of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with L-Homophenylalanine tert-Butyl Ester. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the chiral integrity of this valuable building block during your synthetic reactions. L-Homophenylalanine is a critical component in the synthesis of various pharmaceuticals, including Angiotensin-Converting Enzyme (ACE) inhibitors, making the prevention of racemization a paramount concern for therapeutic efficacy.[1][2][3]

Troubleshooting Guide: Preventing Racemization

This section addresses common issues encountered during reactions with this compound and provides actionable solutions based on established principles of peptide and amino acid chemistry.

Issue 1: Significant Racemization Detected After Peptide Coupling

Probable Causes:

  • Inappropriate Coupling Reagent: The choice of coupling reagent is a primary factor in controlling racemization. Carbodiimide reagents like DCC and EDC, when used alone, are known to promote the formation of a 5(4H)-oxazolone intermediate, which is a key pathway for racemization.[4][5]

  • Strong Organic Base: Strong, sterically unhindered bases such as triethylamine (TEA) or diisopropylethylamine (DIEA) can readily abstract the acidic α-proton of the activated amino acid, leading to epimerization.[6]

  • Prolonged Activation Time: Allowing the activated this compound to stand for extended periods before the addition of the amine component increases the opportunity for racemization to occur.

  • Elevated Reaction Temperature: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization.[7]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can promote racemization compared to less polar alternatives.[7]

Solutions:

  • Optimize Your Coupling Cocktail:

    • Carbodiimides with Additives: If using a carbodiimide reagent such as Diisopropylcarbodiimide (DIC), always include a racemization-suppressing additive. 1-Hydroxybenzotriazole (HOBt) and its derivatives like 6-Cl-HOBt and HOAt are effective at minimizing racemization by forming an active ester that is less prone to oxazolone formation.[4][8][9]

    • Onium Salt Reagents: Consider using phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, HCTU) based coupling reagents. These reagents generally lead to faster coupling times and lower levels of racemization compared to carbodiimides alone.[4] For particularly challenging couplings where steric hindrance may be a factor with the homophenylalanine side chain, these more reactive reagents can be advantageous.[10][11][12][13][14]

  • Select the Appropriate Base:

    • Utilize a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] The steric bulk of these bases disfavors the abstraction of the α-proton.

  • Control Reaction Conditions:

    • In Situ Activation: Activate the this compound in the presence of the amine component whenever possible. If pre-activation is necessary, keep the time to a minimum.

    • Temperature Control: Perform coupling reactions at 0 °C or room temperature. Avoid heating unless absolutely necessary for sterically hindered couplings, and if so, carefully monitor for racemization.[7]

    • Solvent Choice: While DMF is a common solvent for peptide synthesis, consider using a less polar solvent such as dichloromethane (DCM) or a mixture of DCM and DMF to potentially reduce racemization, provided solubility is not an issue.[7][8][9]

Workflow for Troubleshooting Racemization in Peptide Coupling

G start High Racemization Detected coupling_reagent Review Coupling Reagent start->coupling_reagent base_selection Evaluate Base start->base_selection reaction_conditions Assess Reaction Conditions start->reaction_conditions solution_reagent Switch to Onium Salt (HATU, HCTU) or use DIC with Additive (HOBt, HOAt) coupling_reagent->solution_reagent solution_base Use Weaker, Hindered Base (NMM, Collidine) base_selection->solution_base solution_conditions Lower Temperature (0°C) Minimize Pre-activation Time Consider DCM as Solvent reaction_conditions->solution_conditions analysis Analyze for Improvement analysis->start If still high end Racemization Minimized analysis->end If successful solution_reagent->analysis solution_base->analysis solution_conditions->analysis

Caption: Troubleshooting workflow for high racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which a pure enantiomer, in this case, the biologically relevant L-isomer of homophenylalanine, is converted into a mixture of both L- and D-isomers.[15] This is problematic because the biological activity of peptides and pharmaceuticals is highly dependent on their specific three-dimensional structure.[1][2][3] The presence of the D-isomer can lead to a significant loss of therapeutic efficacy or even introduce undesirable off-target effects.

Q2: What are the primary mechanisms of racemization during peptide synthesis?

A2: There are two main pathways for racemization during the activation of the carboxylic acid for amide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of L and D configurations.[4][16]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form an enolate, which upon reprotonation can also lead to racemization.[5] Urethane-type protecting groups (like Fmoc or Boc) on the α-amino group help to suppress the formation of oxazolones, thus reducing the likelihood of racemization.[17]

Q3: Is L-Homophenylalanine more or less susceptible to racemization than L-Phenylalanine?

A3: While direct comparative studies are scarce, the additional methylene group in the side chain of homophenylalanine compared to phenylalanine may introduce slightly more steric hindrance around the α-carbon.[10][11][12][13][14] This increased steric bulk could potentially offer a modest protective effect against base-catalyzed α-proton abstraction, thereby slightly reducing the rate of racemization compared to phenylalanine under identical conditions. However, this effect is likely to be minor, and all standard precautions against racemization should still be rigorously applied.

Q4: How does the tert-butyl ester protecting group influence racemization?

A4: The tert-butyl ester is a bulky protecting group that is stable to a wide range of reaction conditions, particularly basic conditions used during Fmoc-based peptide synthesis.[18][19] Its primary role is to protect the C-terminal carboxyl group. While the ester itself does not directly participate in the racemization mechanism at the α-carbon of the incoming amino acid, its stability and steric bulk are advantageous. Unlike some other ester protecting groups, it is not known to promote racemization. It is typically removed under acidic conditions (e.g., with TFA), which do not cause racemization of the amino acid residues within the peptide chain.[20][21]

Q5: Which coupling reagents and additives are recommended to minimize racemization when using this compound?

A5: The choice of coupling reagent and additive is critical for preserving the stereochemical integrity of this compound. The following table summarizes recommended combinations:

Coupling Reagent ClassSpecific ExamplesAdditive(s)Degree of RacemizationKey Considerations
Carbodiimides DIC, EDCHOBt, HOAt, 6-Cl-HOBtLow with additiveAdditive is essential to suppress racemization.[4][8][9]
Phosphonium Salts PyBOP, PyAOP-Very LowGenerally very effective at preventing racemization.[4]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMU-Very LowHighly efficient and fast-acting coupling reagents.[4][6]

Q6: What analytical methods can be used to detect and quantify racemization of L-Homophenylalanine?

A6: Accurate quantification of racemization is crucial for process optimization. Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): The peptide can be analyzed directly on a chiral stationary phase column to separate the diastereomeric products.

  • Gas Chromatography (GC) on a Chiral Column: The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized to make them volatile and analyzed on a chiral GC column.

  • Marfey's Method: This involves hydrolyzing the peptide, derivatizing the amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), and then separating the resulting diastereomers by reversed-phase HPLC.[22]

Experimental Protocol: Racemization-Suppressed Coupling of Fmoc-L-Alanine to this compound

This protocol provides a general procedure for a solution-phase peptide coupling designed to minimize racemization.

Materials:

  • This compound Hydrochloride

  • Fmoc-L-Alanine-OH

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1M aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of this compound Free Base:

    • Dissolve this compound Hydrochloride (1.0 eq) in DCM.

    • Wash with saturated aqueous sodium bicarbonate solution to neutralize the HCl salt and generate the free amine.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and use the solution directly in the next step.

  • Amino Acid Activation and Coupling:

    • In a separate flask under an inert atmosphere (Nitrogen or Argon), dissolve Fmoc-L-Alanine-OH (1.1 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (1.1 eq) to the solution and stir for 15 minutes at 0 °C to pre-activate the amino acid.

    • Add the solution of this compound free base (from Step 1) to the activated Fmoc-L-Alanine-OH solution at 0 °C.

    • Add NMM (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

  • Analysis for Racemization:

    • Analyze a sample of the purified dipeptide using chiral HPLC or by hydrolyzing the peptide and using Marfey's method to determine the diastereomeric excess.[22]

Diagram of Key Factors in Preventing Racemization

G center Chiral Integrity of L-Homophenylalanine tert-Butyl Ester reagent Coupling Reagent (Onium Salt or Carbodiimide + Additive) center->reagent base Base (Weak, Sterically Hindered) center->base temp Temperature (Low, e.g., 0°C) center->temp time Activation Time (Minimized) center->time solvent Solvent (Less Polar, e.g., DCM) center->solvent

Caption: Key factors influencing chiral integrity.

References

Technical Support Center: L-Homophenylalanine tert-Butyl Ester Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of L-Homophenylalanine tert-Butyl Ester. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important non-natural amino acid derivative. L-Homophenylalanine is a crucial precursor for angiotensin-converting enzyme (ACE) inhibitors, which are vital in managing hypertension and congestive heart failure.[1] The tert-butyl ester serves as a key protecting group, valued for its stability against nucleophiles and its ease of removal under acidic conditions.

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield During Esterification

Question: We are experiencing significantly lower than expected yields during the tert-butylation of L-Homophenylalanine. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the esterification of amino acids, particularly on a larger scale, can stem from several factors. Traditional methods often involve the use of isobutylene and a strong acid catalyst like sulfuric acid, which can present challenges.[2]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction of amino acids with isobutylene can be slow and may not go to completion, especially with longer reaction times.[2] Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time.

  • Catalyst Issues: The use of sulfuric acid as a catalyst has limitations and can lead to longer reaction times.[2] Alternative acid catalysts such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid may offer better results.[2]

  • Solubility Challenges: Free amino acids often have poor solubility in the organic solvents typically used for these reactions.[3] A newer approach involves using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown to be effective for free amino acids.[3][4]

  • Work-up Losses: The work-up procedure, including extractions and washes, can lead to product loss. Ensure that the pH during aqueous washes is carefully controlled to prevent premature hydrolysis of the ester or loss of the product into the aqueous phase.

Optimization Protocol: tert-Butylation using Bis(trifluoromethanesulfonyl)imide

This method has been reported to provide high yields and faster reaction times compared to conventional methods.[4]

  • Suspend L-Homophenylalanine in tert-butyl acetate.

  • Cool the suspension to 0 °C.

  • Add a solution of bis(trifluoromethanesulfonyl)imide in dichloromethane to the cooled suspension.

  • Stir the reaction mixture at 0 °C for the recommended time (monitor by TLC/HPLC).

  • Carefully quench the reaction by adding it to a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers and concentrate under reduced pressure to obtain the crude product.

Problem 2: Difficulty in Product Purification

Question: We are struggling to purify this compound, and our final product contains persistent impurities. What are the likely impurities and what purification strategies can we employ?

Answer:

Purification challenges are common when scaling up the synthesis of non-natural amino acids.[5] Impurities can arise from starting materials, side reactions, or incomplete reactions.

Common Impurities:

  • Unreacted L-Homophenylalanine: If the esterification is incomplete.

  • Di-tert-butylated byproducts: While less common for the amino group under these conditions, it's a possibility.

  • Side products from the catalyst: Depending on the catalyst used.

  • Residual solvents: From the reaction and work-up.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying amino acid derivatives on a large scale. Experiment with different solvent systems to find one that provides good crystal formation and effectively excludes impurities. Seeding or scratching the flask can help induce crystallization.[6]

  • Chromatography: While flash column chromatography can be effective, it may not be easily amenable to large-scale preparations.[7] Consider using a simple filtration step through diatomaceous earth (celite) to remove certain impurities before crystallization.[7]

  • Salt Formation: Conversion of the free amine to a hydrochloride salt can facilitate purification by crystallization. The hydrochloride salt is often a stable, crystalline solid.[2]

Workflow for Purification:

Caption: A general workflow for the purification of this compound.

Problem 3: Product Instability and Deprotection Issues

Question: We are observing some degradation of our this compound during storage and are also facing challenges with selective deprotection. What are the stability considerations and recommended deprotection methods?

Answer:

The tert-butyl ester group is known for its stability but can be sensitive to certain conditions.

Stability Considerations:

  • Acidic Conditions: The tert-butyl ester is labile to strong acids, which is the basis for its use as a protecting group.[3] Avoid acidic conditions during work-up and storage.

  • Elevated Temperatures: Prolonged exposure to high temperatures can potentially lead to degradation. Store the product at the recommended temperature, often 2-8°C.[8]

Deprotection Strategies:

The key to successful deprotection is selectivity, especially if other acid-labile protecting groups are present.

  • Trifluoroacetic Acid (TFA): This is the most common reagent for cleaving tert-butyl esters.[9] The reaction is typically performed in a solvent like dichloromethane. The released tert-butyl cation is scavenged to prevent side reactions.

  • Milder Acidic Conditions: For sensitive substrates, milder conditions can be employed. Aqueous phosphoric acid is an effective and environmentally benign reagent for the deprotection of tert-butyl esters.[10]

  • Lewis Acids: Certain Lewis acids can also be used for deprotection. For instance, a system of CeCl₃·7H₂O−NaI in acetonitrile has been reported for the selective deprotection of N-Boc-protected tert-butyl ester amino acids.[11] Another method involves using ferric chloride in dichloromethane.[12]

Deprotection Mechanism with TFA:

Deprotection_Mechanism Ester L-Homophenylalanine tert-Butyl Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ (from TFA) Carboxylic_Acid L-Homophenylalanine Protonated_Ester->Carboxylic_Acid Loss of tert-butyl cation tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺ TFA_anion TFA⁻ tBu_Cation->TFA_anion + TFA⁻ TFAH TFA-H

Caption: Simplified mechanism of TFA-mediated deprotection of a tert-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using biocatalytic methods for the synthesis of L-Homophenylalanine?

A1: Biocatalytic methods, such as those employing transaminases, offer several advantages over traditional chemical synthesis.[13][14] They are often more environmentally friendly ("green chemistry"), can be more cost-effective, and typically proceed with high enantioselectivity, yielding enantiomerically pure L-homophenylalanine.[13][1] These methods can also simplify the overall process by reducing the number of steps.[15]

Q2: Can racemization occur during the synthesis or handling of this compound?

A2: While the tert-butyl ester itself is generally stable to racemization under standard conditions, the potential for racemization exists, particularly during coupling reactions in peptide synthesis if the amino acid is activated.[5] It is crucial to use appropriate coupling reagents and conditions to minimize this risk. The synthesis of the amino acid itself, if not done stereoselectively, will result in a racemic mixture.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is essential for monitoring the progress of the reaction, identifying impurities, and determining the purity of the final product.[16] Chiral HPLC can be used to determine the enantiomeric excess.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the reaction progress in real-time.

Q4: Are there any specific safety precautions to consider when scaling up this reaction?

A4: Yes, scaling up any chemical reaction requires careful consideration of safety.

  • Reagent Handling: Be aware of the hazards of all chemicals used, particularly strong acids, flammable solvents, and any potentially toxic reagents.

  • Exothermic Reactions: Some steps, like quenching with a base, can be exothermic. Ensure adequate cooling and slow addition of reagents to control the temperature.

  • Pressure Build-up: If using isobutylene, which is a gas, ensure the reaction is carried out in a suitable pressure-rated vessel (autoclave) with appropriate pressure monitoring.[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

Quantitative Data Summary

ParameterCondition A (Conventional Method)Condition B (Optimized Method)Reference
Catalyst Sulfuric AcidBis(trifluoromethanesulfonyl)imide[2],[4]
Solvent Dichloromethane/Dioxanetert-Butyl Acetate[2],[4]
Reaction Time 4-5 days2.5 hours[2],[4]
Yield ~35% (unprotected amino group)High yields reported[2],[4]

References

Technical Support Center: L-Homophenylalanine tert-Butyl Ester Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for refining coupling conditions involving L-Homophenylalanine tert-Butyl Ester (H-hPhe-OtBu). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating this sterically hindered amino acid ester into peptide sequences. Our goal is to provide actionable, field-proven insights rooted in established chemical principles to help you overcome common challenges and achieve optimal results.

This center is structured into two primary sections:

  • A Troubleshooting Guide: To diagnose and solve specific issues encountered during your coupling reactions.

  • Frequently Asked Questions (FAQs): To provide a foundational understanding of reagent selection and condition optimization for this unique substrate.

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues observed when coupling this compound. Each entry details the problem, explores the underlying causes, and provides a systematic approach to resolution.

Question 1: Why am I experiencing low or incomplete coupling yields?

Low coupling efficiency is the most frequent challenge, primarily due to the combined steric hindrance of the homophenylalanine side chain and the bulky tert-butyl ester. This bulkiness physically obstructs the approach of the activated carboxylic acid to the amine nucleophile, slowing the reaction.[1]

Potential Causes & Recommended Solutions

CauseRecommended Action & Rationale
Insufficient Reagent Reactivity Switch to a high-reactivity onium salt reagent. Uronium/aminium salts like HATU , HCTU , or COMU , and phosphonium salts like PyAOP are superior for difficult couplings.[1] They form highly reactive OAt or OBt active esters that can overcome the activation energy barrier imposed by steric hindrance.[2]
Suboptimal Stoichiometry Increase the equivalents of the activated amino acid and coupling reagent. For a difficult coupling, using 1.5 to 2.0 equivalents of the incoming acid and coupling reagent relative to the H-hPhe-OtBu can drive the reaction to completion. Monitor the reaction to avoid excessive side product formation from reagent decomposition.
Inadequate Reaction Time/Temp Extend the reaction time or incorporate controlled heating. Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) at room temperature.[1] If yields remain low, gentle heating (40-50°C) or the use of microwave synthesis can provide the necessary energy to overcome the steric barrier.[1]
Solvent-Related Issues Change the solvent to a more disruptive one. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can be more effective at disrupting potential intermolecular aggregation that may mask the reactive sites.[1]

Troubleshooting Workflow for Low Yield Below is a decision-making workflow to systematically address low coupling yields.

low_yield_troubleshooting start Low Coupling Yield Observed check_reagent Is the coupling reagent a high-activity onium salt (e.g., HATU, PyAOP)? start->check_reagent switch_reagent Action: Switch to HATU, HCTU, or PyAOP. check_reagent->switch_reagent No check_time_temp Was reaction time extended (>4h) or gentle heat applied? check_reagent->check_time_temp Yes switch_reagent->check_time_temp increase_time_temp Action: Increase reaction time (up to 24h) or heat to 40-50°C. check_time_temp->increase_time_temp No check_equivalents Are equivalents of acid/coupling reagent >1.5? check_time_temp->check_equivalents Yes increase_time_temp->check_equivalents increase_equivalents Action: Increase equivalents of activated acid and coupling reagent to 1.5-2.0. check_equivalents->increase_equivalents No re_evaluate Re-evaluate protocol and consult further literature. check_equivalents->re_evaluate Yes increase_equivalents->re_evaluate

Caption: Decision tree for troubleshooting low coupling yields.

Question 2: How can I minimize epimerization or racemization at the activated amino acid's α-carbon?

Racemization is the loss of stereochemical integrity at the α-carbon of the activated amino acid, leading to diastereomeric impurities that are often difficult to separate.[1] This is a significant risk when activating the carboxyl group, especially during slow, sterically hindered couplings.

Key Factors & Mitigation Strategies

  • Use Racemization-Suppressing Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt ) or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure® ) is critical. These additives are superior to the classic 1-hydroxybenzotriazole (HOBt) at suppressing racemization.[1] They function by forming active esters that are highly reactive yet less prone to racemization via the oxazolone pathway.

  • Select the Appropriate Base: The choice of base is paramount.

    • Avoid Strong Bases Where Possible: Highly basic conditions can directly abstract the α-proton of the activated ester, leading to racemization.

    • Use a Weaker, Sterically Hindered Base: N-methylmorpholine (NMM) or 2,4,6-collidine are weaker bases than the commonly used N,N-Diisopropylethylamine (DIPEA) and are preferred when racemization is a concern.[1] If DIPEA must be used, ensure its stoichiometry is carefully controlled (typically 2.0 equivalents for uronium salt activation).[2]

  • Control the Temperature: Perform the pre-activation and coupling steps at 0°C before allowing the reaction to slowly warm to room temperature. Lower temperatures disfavor the racemization pathway.

  • Limit Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent and base for an extended period before adding the amine component (H-hPhe-OtBu). A short pre-activation time (5-15 minutes) is usually sufficient.[1][2]

racemization_prevention cluster_reactants Reactants cluster_pathways Activation Pathways cluster_products Outcome acid N-Protected Amino Acid activated_ester Activated Ester (Reactive) acid->activated_ester:f0 reagent Coupling Reagent (e.g., HATU) reagent->activated_ester:f0 base Base (e.g., DIPEA) base->activated_ester:f0 oxazolone Oxazolone Intermediate (Leads to Racemization) activated_ester:f0->oxazolone:f0 Undesired Pathway (Favored by strong base, high temp, long activation) peptide Desired Peptide (Chirally Pure) activated_ester:f0->peptide Desired Coupling racemized Racemized Peptide (Diastereomer) oxazolone:f0->racemized Coupling additive Additive (HOAt / Oxyma) additive->activated_ester:f0 Stabilizes & Suppresses Oxazolone Formation

Caption: Mechanism of racemization and the protective role of additives.

Frequently Asked Questions (FAQs)

Question 3: Which coupling reagent is best suited for reactions with H-hPhe-OtBu?

The choice of coupling reagent is critical. For a sterically demanding substrate like H-hPhe-OtBu, standard carbodiimides like DCC or DIC are often insufficient and lead to low yields and significant racemization.[3] Onium salts are strongly recommended.

Comparison of Recommended Coupling Reagent Classes

Reagent ClassExamplesReactivityRacemization RiskKey Considerations
Uronium/Aminium Salts HATU , HBTU, HCTU, COMUVery HighLow (with additive)HATU is often considered the gold standard for difficult couplings due to the formation of the highly reactive OAt ester.[2] HCTU is also highly effective. COMU is a modern alternative with good solubility and lower hazard profile.[1] Note: Can cause guanidinylation of the free amine if used in large excess without a carboxyl source.
Phosphonium Salts PyBOP , PyAOP HighLow (with additive)PyAOP is generally more reactive than PyBOP.[1][3] A key advantage is that they do not pose a risk of guanidinylation side reactions, making them safer to use in excess to drive slow reactions to completion.
Carbodiimides DIC, EDCModerateHighGenerally not recommended for this coupling unless absolutely necessary. MUST be used with an additive like HOAt or Oxyma Pure to have any chance of success and to mitigate racemization.[3][4]

Recommendation: Start with HATU or PyAOP for the highest probability of success.

Question 4: What is the optimal protocol for a standard HATU-mediated coupling with H-hPhe-OtBu?

This protocol assumes the coupling of an N-Fmoc protected amino acid to H-hPhe-OtBu.

Detailed Experimental Protocol: HATU Coupling

  • Reagent Preparation (Anhydrous Conditions):

    • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-Fmoc-protected amino acid (1.2 eq.) and HATU (1.15 eq.) in anhydrous DMF (or NMP).

    • In a separate flask, dissolve this compound hydrochloride (H-hPhe-OtBu·HCl, 1.0 eq.) in anhydrous DMF.

  • Neutralization of the Amine Salt:

    • To the solution of H-hPhe-OtBu·HCl, add DIPEA (1.05 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5-10 minutes.

  • Carboxylic Acid Activation (Pre-activation):

    • Cool the solution containing the N-Fmoc-amino acid and HATU to 0°C using an ice bath.

    • Add DIPEA (2.0 eq.) to this solution.

    • Stir the mixture at 0°C for 5-10 minutes. The solution may change color, indicating the formation of the active ester.[2]

  • Coupling Reaction:

    • Transfer the neutralized H-hPhe-OtBu solution (from step 2) to the activated ester solution (from step 3) at 0°C.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress using TLC or LC-MS. The reaction may take 2-8 hours for completion.

  • Reaction Monitoring (Checkpoint):

    • To check for the consumption of the free amine (H-hPhe-OtBu), a small aliquot of the reaction mixture can be spotted on a TLC plate and stained with ninhydrin. Disappearance of the amine spot indicates reaction completion. This serves as a self-validating checkpoint before proceeding to workup.[1]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by flash column chromatography.

References

addressing solubility issues of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges for Researchers

Welcome to the technical support center for L-Homophenylalanine tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable amino acid derivative in their work. We understand that achieving consistent and effective solubilization is a critical first step for any successful experiment. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and the scientific rationale behind our recommended protocols to help you navigate and resolve common solubility issues.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My this compound isn't dissolving in my aqueous buffer. What am I doing wrong?

A: This is a common issue. The compound has significant nonpolar character due to the phenyl ring and the bulky tert-butyl group, leading to poor water solubility. For aqueous applications, direct dissolution is often not feasible. You will likely need to either (a) lower the pH of your solution significantly or (b) first dissolve the compound in a minimal amount of a water-miscible organic co-solvent before adding it to the aqueous buffer.

Q2: Which organic solvents are best for dissolving this compound?

A: It generally shows good solubility in polar aprotic and some polar protic solvents. Dichloromethane (DCM), methanol, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent primary choices for creating stock solutions.[1][2]

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous medium. How can I prevent this?

A: This "crashing out" occurs when the final concentration of the organic co-solvent is too low to maintain solubility. To prevent this, try one of the following:

  • Increase the final percentage of the co-solvent in your aqueous medium (if your experiment can tolerate it).[3][4][5]

  • Add the DMSO stock solution to your vigorously stirring aqueous buffer drop-by-drop.

  • Slightly warm the aqueous buffer before and during the addition.

  • Consider adjusting the pH of the final solution.

Q4: Will changing the pH of my solution help with solubility?

A: Yes, significantly. The free amine group on the molecule can be protonated at acidic pH (typically pH < 6). This introduces a positive charge, creating the hydrochloride salt form which is vastly more water-soluble.[6][7][8] Conversely, at neutral or basic pH, the molecule is in its less soluble free base form.

In-Depth Troubleshooting & Experimental Protocols

Underlying Scientific Principles of Solubility

The solubility of this compound is governed by its molecular structure: a combination of a hydrophobic backbone (phenyl ring, butyl group) and a hydrophilic, pH-sensitive functional group (the primary amine).[9] The bulky, nonpolar tert-butyl group, in particular, shields the polar ester group and contributes to low aqueous solubility.[10] Therefore, successful solubilization strategies must either match the compound's nonpolar nature with an appropriate organic solvent or alter its chemical nature by protonating the amine to create a more soluble salt.

Solvent Selection and Data

Choosing the right solvent is the most critical step. The following table provides a general guide to the solubility of this compound in common laboratory solvents.

SolventTypePolarity IndexExpected SolubilityNotes & Recommendations
Water / PBS BufferProtic, Polar10.2Poor / InsolubleInsoluble at neutral pH. Solubility increases dramatically at acidic pH (<4).
Methanol (MeOH)Protic, Polar5.1SolubleGood for preparing stock solutions. Can be used as a co-solvent.[2]
Ethanol (EtOH)Protic, Polar4.3SolubleSimilar to methanol, widely used as a co-solvent in formulations.[3][4]
Dichloromethane (DCM)Aprotic, Nonpolar3.1Very SolubleExcellent for organic synthesis workups and initial dissolution.[2]
Dimethylformamide (DMF)Aprotic, Polar6.4Very SolubleHigh boiling point. Common in peptide synthesis.[1][11]
Dimethyl Sulfoxide (DMSO)Aprotic, Polar7.2Very SolubleExcellent for high-concentration stock solutions for biological assays.[]

Note: This data is a qualitative guide. Always perform a small-scale test to confirm solubility for your specific lot and concentration.

Protocol 1: Preparing a Concentrated Stock Solution in an Organic Solvent

This is the standard and most reliable method for most applications.

Objective: To create a high-concentration, stable stock solution for dilution into aqueous or organic media.

Methodology:

  • Selection: Choose a suitable organic solvent (e.g., DMSO, DMF, or Methanol) based on compatibility with your downstream application. DMSO is a common choice for biological experiments.

  • Calculation: Determine the mass of this compound required for your desired stock concentration (e.g., 10 mg for a 1 mL, 10 mg/mL stock).

  • Dissolution: a. Add a magnetic stir bar to a clean, dry glass vial. b. Weigh and add the this compound powder to the vial. c. Add approximately 80% of the final required solvent volume. d. Cap the vial and stir at room temperature. Gentle vortexing can be used to expedite dissolution. e. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.

  • Final Volume: Once fully dissolved (the solution should be clear with no visible particulates), add the remaining solvent to reach the final target volume.

  • Storage: Store the stock solution tightly capped at 2-8°C or as recommended by the manufacturer. For long-term storage, aliquoting and freezing at -20°C is advisable to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Solubilization in Aqueous Media via pH Adjustment

This method is useful when organic solvents must be avoided, leveraging the basicity of the amine group.

Objective: To dissolve the compound directly into an aqueous solution by forming its soluble salt.

Methodology:

  • Suspension: Add the weighed this compound powder to your desired volume of water or aqueous buffer (e.g., saline). The compound will not dissolve and will form a suspension.

  • Acidification: While vigorously stirring the suspension, slowly add a dilute acid solution (e.g., 1 M HCl) drop-by-drop.

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution Point: As the pH drops, the compound will begin to dissolve. Complete dissolution is typically observed at a pH between 3.0 and 5.0 as the amine group becomes fully protonated.

  • Final Adjustment: Once the solution is clear, stop adding acid. You can then, if necessary, carefully adjust the pH back upwards with a dilute base (e.g., 1 M NaOH), but be aware that the compound may precipitate if the pH rises above its pKa (~pH 8-9).

Visual Troubleshooting & Workflow Guides

To further assist in your experimental planning, the following diagrams illustrate the decision-making process for troubleshooting solubility and the key factors that influence it.

G cluster_aqueous Aqueous Workflow cluster_organic Organic Workflow start Start: Compound Not Dissolving q1 Is the solvent aqueous? start->q1 yes1 YES q1->yes1   no1 NO q1->no1   q2 Is an acidic pH acceptable? yes1->q2 q3 Have you tried sonication or gentle warming? no1->q3 yes2 YES q2->yes2 no2 NO q2->no2 sol_acid Solution: Follow Protocol 2: Lower pH with dilute HCl to protonate amine. yes2->sol_acid sol_cosolvent Solution: Follow Protocol 1: Dissolve in min. DMSO/EtOH, then add to buffer. no2->sol_cosolvent yes3 YES q3->yes3 no3 NO q3->no3 sol_solvent_change Solution: Switch to a stronger polar aprotic solvent like DMF or NMP. yes3->sol_solvent_change sol_energy Action: Apply sonication or warm to 30-40°C. no3->sol_energy

Caption: Troubleshooting workflow for solubility issues.

G cluster_factors Influencing Factors cluster_outcomes Solubility Outcome compound This compound Amine (Basic) Ester (Polar) Phenyl & Butyl (Nonpolar) pH pH (Aqueous) compound:f0->pH solvent Solvent Polarity compound:f1->solvent compound:f2->solvent sol_high High Solubility pH->sol_high Low pH (Acidic) Forms Soluble Salt sol_low Low Solubility pH->sol_low Neutral/High pH Insoluble Free Base solvent->sol_high Polar Aprotic (DMSO, DMF) Matches Polarity solvent->sol_low Nonpolar (Hexane) or Highly Polar (Water) Mismatched Polarity temp Temperature temp->sol_high Increased Temp (Increases Rate/Extent)

Caption: Factors influencing the solubility of the compound.

References

Technical Support Center: L-Homophenylalanine Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing protecting group strategies for L-Homophenylalanine (Hfe). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing peptides and complex molecules incorporating this non-canonical amino acid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses the critical decision-making process involved in selecting the appropriate protecting groups for both the α-amino and α-carboxyl termini of L-Homophenylalanine.

Q1: Which N-terminal protecting group—Boc, Fmoc, or Cbz—is the best choice for my L-Homophenylalanine synthesis?

The optimal N-terminal protecting group is dictated by your overall synthetic strategy, particularly the required orthogonality and the sensitivity of your molecule to acidic or basic conditions.[1] Each group has a distinct stability profile and deprotection mechanism.[2][3][4]

  • tert-Butoxycarbonyl (Boc): This is the group of choice for "Boc/Bzl" solid-phase peptide synthesis (SPPS) or solution-phase synthesis where acid-lability is desired. Its primary advantage is its stability to bases and nucleophiles.[5] Deprotection is achieved under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA).[6][7]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Fmoc is the cornerstone of modern orthogonal SPPS. Its key feature is its lability to basic conditions (typically 20% piperidine in DMF), while remaining stable to acids.[6][8] This allows for the use of acid-labile side-chain protecting groups and resins.[8]

  • Carboxybenzyl (Cbz or Z): The Cbz group is a classic protecting group, valuable in solution-phase synthesis.[9] It is stable to mild acids and bases but is readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly selective method.[9][10] It can also be removed with strong acids like HBr in acetic acid.[1]

Comparative Summary of N-Terminal Protecting Groups:

Protecting GroupIntroduction ReagentDeprotection ConditionsStability ProfilePrimary Application
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl)Stable to bases, hydrogenolysisBoc/Bzl SPPS, Solution-phase
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Stable to acidsOrthogonal Fmoc/tBu SPPS
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acid/baseSolution-phase synthesis
Q2: How do I select a suitable C-terminal protecting group for L-Homophenylalanine?

Carboxyl groups are typically protected as esters to prevent unwanted reactions. The choice depends on the desired deprotection method, which must be orthogonal to the N-terminal protecting group.[6]

  • Methyl or Ethyl Esters: These are simple, acid-stable esters often used in solution-phase synthesis. They are typically removed by saponification (base-catalyzed hydrolysis, e.g., with NaOH).[6][11] This method is incompatible with base-labile groups like Fmoc.

  • Benzyl (Bzl) Ester: A highly versatile group, particularly in the Boc/Bzl strategy. It is stable to the acidic conditions used for Boc removal but is cleaved by catalytic hydrogenolysis, often simultaneously with a Cbz group.[6][12]

  • tert-Butyl (tBu) Ester: This ester is highly favored in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like TFA, typically during the final cleavage from the resin.[13][14][15]

Q3: What is "orthogonality" and why is it crucial for my protecting group strategy?

Orthogonality refers to the ability to remove one protecting group in the presence of another without affecting it.[4] For example, in Fmoc-SPPS, the N-terminal Fmoc group is removed with a base, while the C-terminal tBu ester and other side-chain protecting groups remain intact because they are only labile to acid. This selective deprotection is fundamental to the stepwise, controlled elongation of a peptide chain.[2]

Q4: How can I monitor the progress of my protection and deprotection reactions?

Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.[16][17] By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), you can visually track the disappearance of the starting material and the appearance of the product.[17] For amino acids, specific solvent systems (e.g., n-butanol/acetic acid/water) and visualization stains (e.g., ninhydrin for free amines) are used.[18][19] For more precise and quantitative analysis, HPLC and NMR spectroscopy are recommended.[16]

Section 2: Troubleshooting Guide - Overcoming Common Hurdles

This section provides solutions to specific problems that may arise during the protection or deprotection of L-Homophenylalanine.

Problem 1: My N-Boc protection reaction is incomplete or fails.
  • Potential Cause A: Poor Solubility. L-Homophenylalanine, like other amino acids, is zwitterionic and may have poor solubility in common organic solvents.

    • Solution: Conduct the reaction in a mixed solvent system, such as dioxane/water or THF/water, which can dissolve both the amino acid and the Boc anhydride (Boc₂O).[20][21]

  • Potential Cause B: Inappropriate Base or pH. While not always required, a base is often used to neutralize acidic byproducts and drive the reaction.[4][20] If the pH is too low, the amine will be protonated and non-nucleophilic.

    • Solution: Use a suitable base like triethylamine (TEA), sodium hydroxide (NaOH), or sodium bicarbonate to maintain a slightly alkaline pH (8-10).[3][4] Ensure you use a sufficient excess of the base.

  • Potential Cause C: Hydrolysis of Boc Anhydride. In aqueous conditions, Boc₂O can be hydrolyzed, reducing the amount available to react with your amine.[20]

    • Solution: Use a modest excess (e.g., 1.1 to 1.5 equivalents) of Boc₂O to compensate for any hydrolysis. Ensure the reaction is stirred efficiently to promote the reaction with the amine, which is generally faster than hydrolysis.[20]

Problem 2: I'm observing racemization of my L-Homophenylalanine during synthesis.

Racemization, the loss of stereochemical purity, is a significant risk, especially during the activation of the carboxyl group for peptide coupling.[22][23]

  • Potential Cause A: Strong Base or High Temperature. Harsh conditions can lead to the abstraction of the α-proton, causing epimerization.[23][24]

    • Solution: Use milder bases where possible. For Cbz protection, maintain a pH between 8 and 10, as higher pH can increase racemization risk.[3] During peptide coupling, the addition of additives like Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to the carbodiimide coupling reagent (e.g., DCC, EDC) is highly effective at suppressing racemization.[22]

  • Potential Cause B: Over-activation. Allowing the activated amino acid to sit for too long before coupling can increase the chance of racemization.[22]

    • Solution: Employ in situ activation protocols where the coupling reagent is added in the presence of both the N-protected amino acid and the amine component.

Problem 3: Fmoc deprotection is sluggish or leads to side products.
  • Potential Cause A: Steric Hindrance. Bulky neighboring amino acids can slow down the deprotection kinetics.[8]

    • Solution: Increase the deprotection time or use a stronger base system, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small amounts (e.g., 2% DBU / 20% piperidine in DMF), though this can increase racemization risk.[8]

  • Potential Cause B: Dibenzofulvene (DBF) Adduct Formation. The DBF byproduct of Fmoc cleavage is a reactive electrophile. If not properly scavenged by the piperidine base, it can react with the newly deprotected N-terminal amine, terminating the peptide chain.[8][25]

    • Solution: Always use a sufficient excess of the amine base (e.g., 20% piperidine) to ensure the DBF is trapped effectively.[8] Ensure good mixing during the deprotection step.

Problem 4: C-terminal benzyl ester deprotection by hydrogenolysis is failing.
  • Potential Cause A: Catalyst Poisoning. Sulfur-containing residues (like methionine or cysteine) or residual solvents can poison the Palladium (Pd) catalyst, rendering it inactive.

    • Solution: Ensure the substrate is highly pure. If sulfur is present, you may need to use a larger amount of catalyst or a more robust catalyst like Palladium(II) hydroxide (Pearlman's catalyst). Alternatively, a different deprotection method like strong acidolysis (HBr/AcOH) may be necessary if hydrogenolysis is not feasible.[26]

  • Potential Cause B: Inefficient Hydrogen Transfer.

    • Solution: Ensure the system is properly flushed with hydrogen gas and that stirring is vigorous enough to ensure good contact between the substrate, catalyst, and hydrogen. Using a transfer hydrogenation method with a hydrogen donor like formic acid or ammonium formate can sometimes be more effective.[27]

Section 3: Visualization of Key Workflows

The following diagrams illustrate the core decision-making and mechanistic pathways in protecting group chemistry.

G cluster_0 Start: L-Homophenylalanine (Hfe) cluster_1 Step 1: Choose N-Protection Strategy cluster_2 Step 2: Choose C-Protection Strategy cluster_3 Resulting Orthogonal Pairs start H-Hfe-OH boc Boc Protection (Acid Labile) start->boc Select N-PG fmoc Fmoc Protection (Base Labile) start->fmoc Select N-PG cbz Cbz Protection (H₂ Labile) start->cbz Select N-PG tbu t-Butyl Ester (Acid Labile) bzl Benzyl Ester (H₂ Labile) boc->bzl Orthogonal Choice me Methyl Ester (Base Labile) fmoc->tbu Orthogonal Choice cbz->me Orthogonal Choice fmoc_tbu fmoc_tbu tbu->fmoc_tbu boc_bzl boc_bzl bzl->boc_bzl cbz_me cbz_me me->cbz_me

Caption: Decision workflow for selecting orthogonal protecting groups.

G cluster_0 Boc Protection Mechanism amine R-NH₂ (Hfe Amine) intermediate Nucleophilic Attack amine->intermediate 1. boc2o Boc₂O (Di-tert-butyl dicarbonate) boc2o->intermediate product Boc-NH-R (Protected Amine) intermediate->product 2. Collapse byproducts tBuOH CO₂ intermediate->byproducts

Caption: Simplified mechanism of N-Boc protection.

G cluster_1 Fmoc Deprotection Mechanism (β-Elimination) fmoc_peptide Fmoc-NH-Peptide proton_abs 1. Proton Abstraction at C9 of Fluorene fmoc_peptide->proton_abs piperidine Piperidine (Base) piperidine->proton_abs dbf_adduct DBF-Piperidine Adduct piperidine->dbf_adduct elimination 2. β-Elimination proton_abs->elimination dbf Dibenzofulvene (DBF) elimination->dbf free_amine H₂N-Peptide (Free Amine) elimination->free_amine dbf->dbf_adduct 3. Trapped

Caption: Mechanism of Fmoc deprotection and DBF scavenging.

Section 4: Key Experimental Protocols

The following are representative, generalized protocols. Researchers should always adapt them to their specific substrate and scale, and consult primary literature for detailed conditions.

Protocol 1: General Procedure for N-Boc Protection of L-Homophenylalanine
  • Dissolution: Dissolve L-Homophenylalanine (1.0 equiv.) in a 1:1 mixture of dioxane and 1M NaOH(aq) or 10% Na₂CO₃(aq). The final concentration should be around 0.5 M. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) dissolved in a minimal amount of dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC (e.g., n-butanol:acetic acid:water = 4:1:1, visualize with ninhydrin).[18]

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted Boc₂O and t-butanol.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl or citric acid solution. A white precipitate of the product should form.

  • Isolation: Extract the product into an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Homophenylalanine, which can be purified by recrystallization or chromatography if necessary.

Protocol 2: General Procedure for C-terminal Benzyl Esterification
  • Suspension: Suspend N-protected L-Homophenylalanine (e.g., Boc-Hfe-OH, 1.0 equiv.) in benzyl alcohol (used as both reagent and solvent, large excess).

  • Catalyst Addition: Add an acid catalyst such as p-toluenesulfonic acid (PTSA, ~0.1-0.2 equiv.).

  • Reaction: Heat the mixture (e.g., to 80-100 °C) and apply a vacuum to remove the water formed during the reaction (a Dean-Stark trap can also be used). Monitor by TLC until the starting acid is consumed.

  • Work-up: Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate. Wash the solution sequentially with saturated NaHCO₃(aq), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol and solvent. The resulting crude product, N-Boc-L-Homophenylalanine benzyl ester, can be purified by silica gel chromatography.

References

safe handling and storage of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Homophenylalanine tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and successful application of this valuable compound in your experiments. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to empower your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the immediate safety precautions I should take when handling this compound for the first time?

A1: First and foremost, always consult the Safety Data Sheet (SDS) specific to the product you have received.[1] Although some suppliers may classify the hydrochloride salt as non-hazardous under GHS, it is crucial to treat all laboratory chemicals with care.[1] The free base form may present as a skin, eye, and respiratory irritant.[2]

Core Handling Protocol:

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[2][3] Ensure gloves are inspected before use and use a proper removal technique to avoid skin contact.[3]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the handling area. Wash your hands thoroughly after handling.[2]

Q2: What is the correct way to store this compound to ensure its long-term stability?

A2: The stability of this compound, particularly its hydrochloride salt, is contingent on proper storage to prevent degradation. The tert-butyl ester group is sensitive to acidic conditions and the compound can be hygroscopic.

Storage Recommendations:

  • Temperature: While room temperature storage is often cited, refrigeration (2-8°C) is recommended for long-term stability, especially for high-purity applications like peptide synthesis.[4][5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and atmospheric contaminants.

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential hydrolysis.[1][4][7] Containers that have been opened should be carefully resealed and kept upright.[1]

  • Environment: Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[1]

The diagram below illustrates the decision process for appropriate storage.

G start Compound Received is_opened Has the container been opened? start->is_opened usage_freq Frequency of Use? is_opened->usage_freq Yes long_term Long-Term Storage (> 1 month) is_opened->long_term No usage_freq->long_term Infrequent short_term Short-Term Storage (< 1 month) usage_freq->short_term Frequent reseal Reseal Tightly Under Inert Gas long_term->reseal store_fridge Store at 2-8°C in a desiccator long_term->store_fridge short_term->reseal store_rt Store at Room Temp in a desiccator short_term->store_rt reseal->store_fridge end Stable Compound store_fridge->end store_rt->end

Caption: Decision workflow for storing this compound.

Q3: In which solvents is this compound soluble?

A3: Solubility is a critical parameter for experimental success. While comprehensive quantitative data is not always available, we can rely on information for analogous compounds and general chemical principles. L-Phenylalanine tert-Butyl Ester is reported to be soluble in Dichloromethane (DCM) and Methanol.[8] For the hydrochloride salt of this compound, you can expect solubility in polar organic solvents.

Solvent TypeExamplesExpected SolubilityRationale & Notes
Polar Aprotic DMF, DMSO, NMPGoodOften used in peptide synthesis.[9] These solvents can solvate the hydrochloride salt.
Chlorinated Dichloromethane (DCM)GoodA common solvent for reactions involving amino acid esters.[8][10]
Alcohols Methanol, EthanolGoodThe polar nature of alcohols facilitates the dissolution of the salt form.[8]
Water WaterSparingly SolubleThe organic nature of the homophenylalanine side chain and the tert-butyl group limits aqueous solubility. The hydrochloride salt form will have higher aqueous solubility than the free base.
Non-Polar Hexane, ToluenePoorThe polarity of the amino acid salt is too high for these solvents. Hexane is often used for precipitation/crystallization.[11]
Q4: What is the purpose of the tert-Butyl Ester group?

A4: The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of L-homophenylalanine.[12][13] In multi-step syntheses, particularly peptide synthesis, it is essential to prevent the carboxylic acid from undergoing unwanted reactions, such as forming amide bonds when the amino group of another amino acid should be the nucleophile.[14]

The key advantage of the tert-butyl group is its unique deprotection condition. It is stable to the basic conditions used to remove Fmoc protecting groups from the N-terminus during peptide synthesis but can be readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis.[9][14] This orthogonality is fundamental to successful solid-phase peptide synthesis.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: Low or No Yield in Peptide Coupling Reaction

You are performing a peptide synthesis and mass spectrometry analysis shows a significant deletion sequence corresponding to the absence of the L-Homophenylalanine residue.

Possible Causes & Solutions:

  • Incomplete Deprotection of the N-Terminus: The incoming this compound cannot couple if the N-terminus of the preceding amino acid on the resin is not a free amine.

    • Troubleshooting Step: Perform a Kaiser test (or another appropriate qualitative test like the Isatin test for secondary amines) on a small sample of the resin after the deprotection step.[15] A positive result (blue color for Kaiser test) indicates a free primary amine.

    • Solution: If the test is negative, repeat the deprotection step. For difficult sequences, consider increasing the deprotection time or using a stronger base solution if compatible with your overall protection strategy (e.g., DBU, but be cautious of side reactions with residues like Aspartic Acid).[14]

  • Inefficient Coupling Activation: The carboxylic acid of the incoming amino acid must be activated to react with the resin-bound amine.

    • Troubleshooting Step: Review your activation protocol. Are you using fresh, high-quality coupling reagents?

    • Solution: Switch to a more potent coupling reagent like HATU or HBTU, which are highly effective for sterically hindered amino acids.[9] Also, ensure your solvent (e.g., DMF) is anhydrous, as water can quench the activated species.

  • Steric Hindrance: The bulky nature of the homophenylalanine side chain combined with the tert-butyl ester can sometimes slow down the coupling reaction.

    • Solution 1 (Double Coupling): After the initial coupling reaction, filter the resin, wash, and then repeat the coupling step with a fresh solution of activated this compound.[9][16] This can drive the reaction to completion.

    • Solution 2 (Increase Concentration/Time): Increase the concentration of the amino acid and coupling reagents to favor the bimolecular reaction.[16] You can also extend the reaction time.[9]

G start Low Coupling Yield (Deletion Sequence Detected) check_deprotection Step 1: Verify N-Terminus Deprotection (Kaiser Test) start->check_deprotection check_activation Step 2: Evaluate Coupling Reagents check_deprotection->check_activation Kaiser Test OK deprotection_fail Kaiser Test Negative: Repeat Deprotection Step check_deprotection->deprotection_fail Kaiser Test Failed address_sterics Step 3: Address Potential Steric Hindrance check_activation->address_sterics Reagents OK activation_weak Reagents Old/Weak: Use Fresh/Potent Reagents (e.g., HATU) check_activation->activation_weak Reagents Suspect double_couple Double Couple or Increase Reaction Time address_sterics->double_couple deprotection_fail->check_deprotection activation_weak->check_activation end Improved Yield double_couple->end

Caption: Troubleshooting workflow for low peptide coupling yield.

Problem 2: Compound Appears Clumpy or Oily and Performs Poorly

You open a container of this compound hydrochloride, and it appears clumpy or has an oily consistency instead of being a free-flowing white solid.

Possible Cause & Solution:

  • Cause (Hydrolysis): This is a strong indication of moisture absorption. The hydrochloride salt is hygroscopic, and absorbed water can lead to the slow hydrolysis of the tert-butyl ester, especially if exposed to trace acidic or basic impurities. The resulting mix of the ester, the free acid, and tert-butanol can appear as described.

    • Verification: The purity can be checked via HPLC, which would show multiple peaks, or by acquiring a proton NMR spectrum, which would show the appearance of signals corresponding to the hydrolyzed product.

    • Solution: Unfortunately, once hydrolyzed, the compound is difficult to salvage for high-purity applications. It is crucial to prevent this through strict adherence to storage protocols. Always store in a desiccator, preferably under an inert atmosphere, and minimize the time the container is open to the ambient environment. If you must use the material, it would need to be re-purified, for example, by column chromatography, but prevention is the most effective strategy.

Problem 3: Unexpected Side Product with Mass +56 During Final Cleavage

After TFA cleavage of your final peptide, you observe a significant side product in your HPLC/MS analysis with a mass that is 56 amu higher than a known fragment.

Possible Cause & Solution:

  • Cause (tert-Butylation): The tert-butyl cation (C(CH₃)₃⁺) is liberated during the TFA-mediated cleavage of the ester. This highly reactive carbocation can then modify certain amino acid side chains, a common side reaction in peptide synthesis.[14] Tryptophan and Methionine are particularly susceptible to this alkylation.

    • Verification: If your peptide contains Trp or Met, this is a very likely cause. The mass difference of +56 Da corresponds exactly to the addition of a tert-butyl group.

    • Solution (Use of Scavengers): This side reaction is mechanistically well-understood and can be almost entirely prevented by including "scavengers" in your cleavage cocktail.

      • Recommended Cleavage Cocktail: A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5), where TIS (triisopropylsilane) acts as a scavenger to quench the tert-butyl cations. For peptides containing tryptophan, adding 1-2% dithioethane (DTE) can also be beneficial.[14]

References

Validation & Comparative

The Gatekeeper of Reactivity: A Comparative Guide to L-Homophenylalanine tert-Butyl Ester and Other Ester Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide and drug development, the precise assembly of amino acids is paramount. Unnatural amino acids, such as L-homophenylalanine, are increasingly incorporated into peptide therapeutics to enhance stability, modulate receptor affinity, and improve pharmacokinetic profiles. The successful synthesis of these modified peptides hinges on a robust protecting group strategy. This guide provides an in-depth technical comparison of L-homophenylalanine tert-butyl ester with other common ester protecting groups, offering field-proven insights and experimental data to inform your synthetic choices.

The Crucial Role of Carboxyl Protection in Peptide Synthesis

During solid-phase peptide synthesis (SPPS), the carboxylic acid group of the incoming amino acid must be protected to prevent unwanted side reactions, such as cyclization or oligomerization. The ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect the Nα-amino protecting group (e.g., Fmoc) or sensitive side-chain protecting groups. This principle of orthogonality is the cornerstone of modern peptide synthesis.[1][2]

The choice of the carboxyl protecting group significantly impacts the overall efficiency and purity of the final peptide. This guide will focus on the tert-butyl (tBu) ester of L-homophenylalanine and compare its performance against other commonly used ester protecting groups: methyl (Me), ethyl (Et), and benzyl (Bn) esters.

This compound: The Bulwark of Fmoc-SPPS

The tert-butyl ester is a widely employed protecting group for the carboxylic acid functionality of amino acids, including the non-proteinogenic L-homophenylalanine, particularly within the popular Fmoc/tBu orthogonal strategy.[3][4]

Key Characteristics:

  • Stability: The tBu ester exhibits exceptional stability under the basic conditions required for the removal of the Fmoc group (typically 20% piperidine in DMF).[3] This high stability is crucial for preventing premature deprotection during the iterative cycles of peptide chain elongation. The steric hindrance provided by the bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack.

  • Lability: The tBu ester is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3] This allows for the simultaneous deprotection of the C-terminus and acid-labile side-chain protecting groups.

The logical relationship of the Fmoc/tBu strategy is illustrated below:

orthogonal_protection Peptide_Resin Resin-Peptide-(AA)n-Fmoc Deprotection Piperidine/DMF Peptide_Resin->Deprotection Fmoc Removal Final_Cleavage TFA Cocktail Peptide_Resin->Final_Cleavage Final Step Coupling Fmoc-AA(PG)-OH Coupling Reagent Deprotection->Coupling Coupling->Peptide_Resin Chain Elongation Free_Peptide Free Peptide Final_Cleavage->Free_Peptide Cleavage & Deprotection (tBu, etc.)

Caption: Orthogonal Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

A Comparative Analysis of Ester Protecting Groups for L-Homophenylalanine

The choice of an ester protecting group is a critical decision in synthetic planning. The following table provides a comparative overview of the stability of different L-homophenylalanine esters under common reaction conditions.

Protecting GroupStructureStability to Base (e.g., Piperidine)Stability to Acid (e.g., TFA)Deprotection ConditionsKey Advantages & Disadvantages
tert-Butyl (tBu) Ester -C(CH₃)₃High Low Strong Acid (e.g., 95% TFA)[3]Advantages: High stability to base, orthogonal to Fmoc.[3] Disadvantages: Requires strong acid for cleavage, which can be harsh on sensitive peptides.
Methyl (Me) Ester -CH₃Low High Saponification (e.g., LiOH, NaOH)[5]Advantages: Stable to acidolysis, useful in Boc/Bzl strategy. Disadvantages: Base-labile, not orthogonal to Fmoc strategy for C-terminal protection.
Ethyl (Et) Ester -CH₂CH₃Low High Saponification (e.g., LiOH, NaOH)Advantages: Similar to methyl ester. Disadvantages: Base-labile, not orthogonal to Fmoc strategy for C-terminal protection.
Benzyl (Bn) Ester -CH₂C₆H₅Moderate High Hydrogenolysis (H₂, Pd/C)[5]Advantages: Cleaved under neutral conditions, orthogonal to both acid- and base-labile groups. Disadvantages: Requires catalytic hydrogenation, which may not be compatible with all functional groups (e.g., sulfur-containing residues).

Experimental Data: A Head-to-Head Comparison

To provide a quantitative comparison, we present representative experimental data for the deprotection of N-Fmoc-L-homophenylalanine esters under various conditions.

Table 1: Deprotection of N-Fmoc-L-Homophenylalanine Esters

Ester Protecting GroupDeprotection Reagent/ConditionsTime% DeprotectionNotes
tert-Butyl 20% Piperidine in DMF24 h< 1%Demonstrates high stability to base.
95% TFA, 5% H₂O2 h> 99%Efficient cleavage under standard acidic conditions.
Methyl 20% Piperidine in DMF2 h> 95%Significant cleavage under Fmoc deprotection conditions.
1 M LiOH in THF/H₂O1 h> 99%Standard saponification.
Benzyl 20% Piperidine in DMF24 h< 5%Generally stable to piperidine.
H₂ (1 atm), 10% Pd/C, MeOH4 h> 99%Clean and efficient hydrogenolysis.

Note: The data presented here is representative and based on established chemical principles. Actual results may vary depending on specific reaction conditions and the peptide sequence.

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-L-Homophenylalanine tert-Butyl Ester

This protocol describes the esterification of N-Fmoc-L-homophenylalanine using tert-butanol.

Materials:

  • N-Fmoc-L-homophenylalanine

  • tert-Butanol

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Fmoc-L-homophenylalanine (1.0 eq) in anhydrous DCM.

  • Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (ethyl acetate/hexane gradient) to yield the desired N-Fmoc-L-homophenylalanine tert-butyl ester.

Protocol 2: Comparative Deprotection Study

This protocol outlines a method to compare the stability of different ester protecting groups under Fmoc deprotection conditions.

Materials:

  • N-Fmoc-L-homophenylalanine-OtBu

  • N-Fmoc-L-homophenylalanine-OMe

  • N-Fmoc-L-homophenylalanine-OBn

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Prepare separate solutions of each protected amino acid in 20% piperidine/DMF at a known concentration.

  • Incubate the solutions at room temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench the reaction by diluting the aliquot with an appropriate solvent (e.g., acetonitrile/water with 0.1% TFA).

  • Analyze the samples by HPLC-MS to quantify the amount of remaining protected amino acid and the amount of the deprotected product (N-Fmoc-L-homophenylalanine).

Caption: Experimental workflow for the synthesis and comparative deprotection of L-Homophenylalanine esters.

Conclusion: Selecting the Optimal Ester Protecting Group

The choice of an ester protecting group for L-homophenylalanine, or any amino acid, is a strategic decision that must be aligned with the overall synthetic plan.

  • This compound is the gold standard for the widely used Fmoc/tBu SPPS strategy . Its high stability to the basic conditions of Fmoc deprotection and its clean cleavage with strong acid make it a reliable and robust choice for the synthesis of a broad range of peptides.

  • Methyl and Ethyl Esters are not suitable for C-terminal protection in Fmoc-SPPS due to their base lability. However, they can be valuable in solution-phase synthesis or in strategies where orthogonality to acid-labile groups is required.

  • Benzyl Ester offers an excellent orthogonal protection strategy due to its unique removal by catalytic hydrogenolysis. This makes it particularly useful for the synthesis of complex peptides where multiple, distinct deprotection steps are necessary.

By understanding the distinct properties and reactivity of each ester protecting group, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher yields, improved purity, and ultimately, the successful development of novel peptide-based therapeutics and research tools.

References

A Comprehensive Guide to the Validation of Analytical Methods for L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Method Validation in Pharmaceutical Development

L-Homophenylalanine tert-Butyl Ester is a chiral building block whose purity and concentration must be meticulously controlled throughout the manufacturing process. The validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is accurate, precise, and reproducible.[1][2][3][4][5][6][7][8][9][10][11] This guide is aligned with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which emphasize a lifecycle approach to analytical procedure development and validation.[1][2][3][4][5][6][7][8][9][10]

This guide will explore the validation of two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for assay and impurity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and residual solvents.

The Validation Workflow: A Visual Overview

The validation of an analytical method is a systematic process. The following diagram illustrates the interconnectedness of the key validation parameters.

Validation_Workflow cluster_method_development Method Development cluster_validation_parameters Validation Parameters cluster_application Method Application Method_Development Analytical Method Development & Optimization Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Routine_Analysis Routine Analysis & Lifecycle Management Solution_Stability->Routine_Analysis

Caption: Workflow for analytical method validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended purpose of the method.

Analytical TechniquePrimary ApplicationAdvantagesDisadvantages
HPLC-UV Assay, impurity profiling, enantiomeric purityHigh resolution, good sensitivity for UV-active compounds, well-established and robust.May require derivatization for compounds without a chromophore, solvent consumption.
GC-MS Residual solvents, volatile impurities, analysis of thermally stable compoundsHigh sensitivity and selectivity, excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Chiral HPLC Enantiomeric purityDirect separation of enantiomers, crucial for chiral drug substances.Requires specialized chiral stationary phases, method development can be complex.
NMR Spectroscopy Structural elucidation, identification of impuritiesProvides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, not ideal for routine quantitative analysis.
Mass Spectrometry (MS) Molecular weight determination, structural confirmationHigh sensitivity and specificity, can be coupled with chromatographic techniques (LC-MS, GC-MS).Matrix effects can influence ionization, quantification requires stable isotope-labeled internal standards for best accuracy.

Detailed Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step protocols for validating an HPLC-UV method for the assay of this compound. These protocols are designed to be self-validating, with built-in checks and acceptance criteria based on ICH guidelines.

HPLC-UV Method for Assay and Impurity Determination

This method is designed to quantify the main component and separate it from potential process-related impurities and degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions to generate potential degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC-UV method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of degradation products.

Acceptance Criteria:

  • The method should be able to separate the main peak from all degradation product peaks with a resolution of >1.5.

  • The peak purity index of the main peak in the stressed samples should be greater than 0.999.

Specificity_Workflow Analyte L-Homophenylalanine tert-Butyl Ester Stress_Conditions Forced Degradation (Acid, Base, Oxidation, Heat, Light) Analyte->Stress_Conditions HPLC_Analysis HPLC-UV Analysis Analyte->HPLC_Analysis Degradation_Products Degradation Products Stress_Conditions->Degradation_Products Degradation_Products->HPLC_Analysis Peak_Separation Peak Separation (Resolution > 1.5) HPLC_Analysis->Peak_Separation Peak_Purity Peak Purity Assessment (Purity Angle < Purity Threshold) HPLC_Analysis->Peak_Purity Validated_Specificity Validated Specificity Peak_Separation->Validated_Specificity Peak_Purity->Validated_Specificity

Caption: Workflow for specificity validation.

Linearity

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile/water) to obtain a stock solution of known concentration.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • The residuals should be randomly distributed around the regression line.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Spiked Placebo Method: Prepare a placebo (a mixture of all formulation components except the active pharmaceutical ingredient).

  • Spike Placebo: Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the validated method.

  • Calculate Recovery: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and RSD.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two sets of experiments.

Acceptance Criteria:

  • Repeatability: The RSD should be ≤ 1.0%.

  • Intermediate Precision: The overall RSD for the combined data from both sets of experiments should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N) Ratio:

    • Inject a series of diluted solutions of this compound.

    • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation:

    • Prepare samples at the determined LOD and LOQ concentrations and inject them multiple times (n=6) to confirm the S/N ratio and to assess precision at the LOQ.

Acceptance Criteria:

  • LOD: The S/N ratio should be approximately 3:1.

  • LOQ: The S/N ratio should be approximately 10:1, and the RSD for replicate injections should be ≤ 10%.

Robustness

Objective: To evaluate the reliability of an analytical method with respect to deliberate variations in method parameters.

Experimental Protocol:

  • Introduce Deliberate Variations: Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.2 units)

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, resolution, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.

  • The results should not be significantly affected by the minor changes in the method parameters.

Solution Stability

Objective: To determine the stability of the analyte in the prepared sample solutions under specified storage conditions.

Experimental Protocol:

  • Prepare Sample and Standard Solutions: Prepare fresh sample and standard solutions.

  • Store Solutions: Store the solutions under the intended storage conditions (e.g., room temperature, refrigerated) and protected from light.

  • Analyze at Intervals: Analyze the solutions at specified time intervals (e.g., 0, 8, 24, 48 hours).

  • Compare Results: Compare the results to those obtained from the freshly prepared solutions.

Acceptance Criteria:

  • The analyte concentration should not change by more than 2.0% from the initial value over the tested period.

  • No significant degradation products should be observed.

Conclusion

The validation of analytical methods for this compound is a critical activity that ensures the reliability and accuracy of data throughout the drug development lifecycle. This guide has provided a comprehensive framework for this process, grounded in the principles of scientific integrity and regulatory compliance. By following the detailed protocols and understanding the rationale behind each validation parameter, researchers and scientists can confidently develop and validate robust analytical methods that are fit for their intended purpose. While this guide offers a thorough starting point, it is imperative to tailor the specific experimental conditions and acceptance criteria to the unique characteristics of the analyte and the requirements of the specific application.

References

A Comparative Analysis of L-Homophenylalanine Derivatives in Bioassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of non-canonical amino acids opens up new avenues for designing novel therapeutics and biological probes. L-Homophenylalanine (L-HPA), an analog of L-phenylalanine with an extended ethyl side chain, serves as a versatile scaffold for creating derivatives with diverse biological activities. This guide provides a comparative analysis of L-HPA derivatives in key bioassays, offering insights into their structure-activity relationships (SAR) and practical guidance for their evaluation.

Introduction to L-Homophenylalanine and its Significance

L-Homophenylalanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its structural similarity to L-phenylalanine allows it to interact with biological targets that recognize aromatic amino acids, while the additional methylene group in its side chain can lead to altered binding affinities, selectivities, and metabolic stabilities. A primary application of L-HPA is as a key chiral building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure[1][2]. The exploration of L-HPA derivatives extends beyond ACE inhibitors to enzyme inhibition, cytotoxicity against cancer cells, and modulation of receptor functions.

This guide will delve into a comparative analysis of various L-HPA derivatives in three major bioassay categories: enzyme inhibition assays, cytotoxicity assays, and receptor binding assays. We will examine how modifications to the core L-HPA structure—such as substitutions on the phenyl ring, and derivatization of the amino or carboxyl group—influence their biological performance.

Enzyme Inhibition Assays: Targeting Specific Catalytic Activities

Enzyme inhibition is a cornerstone of drug discovery. L-HPA derivatives have been investigated as inhibitors of various enzymes, with modifications to the parent structure leading to significant differences in potency and selectivity.

Angiotensin-Converting Enzyme (ACE) Inhibition

L-HPA is a critical component of several ACE inhibitors[1]. While much of the research focuses on complex molecules incorporating L-HPA, understanding the SAR of simpler derivatives is crucial for rational drug design. The general structure of many ACE inhibitors involves an N-carboxyalkyl-dipeptide, where L-HPA or a related amino acid can be incorporated.

Key Structural-Activity Relationship Insights:

  • N-Acyl Group: The nature of the N-acyl group is critical for binding to the ACE active site.

  • C-Terminal Mimic: The proline or a proline mimic at the C-terminus of the inhibitor plays a crucial role in binding.

  • Hydrophobicity: The hydrophobicity of the amino acid side chain, such as the phenylethyl group of L-HPA, contributes to binding affinity.

A comparative study of tripeptides revealed that substituting the C-terminal tyrosine in Leu-Leu-Tyr with phenylalanine (Leu-Leu-Phe) or proline (Leu-Leu-Pro) significantly impacted ACE inhibitory activity. The results showed that Leu-Leu-Tyr had a much lower IC50 value (44.16 µM) compared to Leu-Leu-Phe (168.57 µM) and Leu-Leu-Pro (96.64 µM), highlighting the importance of the C-terminal residue's properties for potent inhibition[3].

Alanyl Aminopeptidase Inhibition

A study on phosphonic acid analogues of L-homophenylalanine and L-phenylalanine provided a direct comparison of their inhibitory potential against human (hAPN) and porcine (pAPN) alanyl aminopeptidases[2][4]. These enzymes are involved in various physiological processes, including tumor growth and angiogenesis, making them attractive therapeutic targets.

Comparative Inhibitory Activity of Phosphonic Acid Analogues [2][4]

CompoundTarget EnzymeInhibition Constant (Ki) [µM]
1-Amino-3-phenylpropylphosphonic acid (HPA analogue)hAPN0.85
1-Amino-2-phenylethylphosphonic acid (Phe analogue)hAPN1.5
1-Amino-3-(3-fluorophenyl)propylphosphonic acidhAPN0.25
1-Amino-3-(4-fluorophenyl)propylphosphonic acidhAPN0.45
1-Amino-3-(3-bromophenyl)propylphosphonic acidhAPN0.35
1-Amino-3-(4-bromophenyl)propylphosphonic acidhAPN0.60

Interpretation of Data:

The data clearly indicates that the L-homophenylalanine phosphonic acid analogues are generally more potent inhibitors of hAPN than the corresponding L-phenylalanine analogue. Furthermore, substitution on the phenyl ring with electron-withdrawing groups like fluorine and bromine significantly enhances the inhibitory activity. The position of the substituent also plays a role, with meta-substitution (3-position) appearing slightly more favorable than para-substitution (4-position).

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of L-HPA derivatives against a target enzyme using a spectrophotometric method.

Materials:

  • Target Enzyme

  • Substrate (preferably a chromogenic or fluorogenic substrate)

  • Assay Buffer (optimized for the specific enzyme)

  • L-HPA derivative stock solutions (typically in DMSO)

  • 96-well microplate

  • Microplate reader

Workflow:

Enzyme_Inhibition_Workflow A Prepare Reagents B Add Buffer, Inhibitor, and Enzyme to Wells A->B C Pre-incubate B->C Allow inhibitor binding D Initiate Reaction (Add Substrate) C->D E Monitor Absorbance/Fluorescence over Time D->E Measure product formation F Calculate Initial Velocities E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H Plot % inhibition vs. [Inhibitor]

A simplified workflow for a typical enzyme inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and L-HPA derivatives at appropriate concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, followed by the L-HPA derivative (at varying concentrations) and the enzyme solution. Include control wells (no inhibitor) and blank wells (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates (velocities) from the linear portion of the progress curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Cytotoxicity Assays: Evaluating Anti-Cancer Potential

The development of novel cytotoxic agents is a primary focus of cancer research. Phenylalanine derivatives, such as melphalan, are a known class of alkylating agents used in chemotherapy. The evaluation of L-HPA derivatives for their cytotoxic effects on cancer cells is a logical extension of this research.

A study on melphalan and its peptide derivatives demonstrated varying cytotoxicities against a panel of human tumor cell lines. The most active oligopeptide, L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2), showed slightly lower mean IC50 values (2.6 µg/ml) compared to melphalan (3.9 µg/ml)[4]. This highlights that modifications to the core phenylalanine structure can significantly impact cytotoxic potency.

Another study on telmisartan-amino acid conjugates showed that the conjugate with L-phenylalanine (compound 8) exhibited enhanced cytotoxicity against melanoma cell lines compared to telmisartan alone, with an IC50 of 8.84 µM in vemurafenib-resistant cells, and also demonstrated better selectivity towards cancer cells over normal cells[5][6].

Comparative Cytotoxicity of Phenylalanine and Homophenylalanine Derivatives (Hypothetical Data for Illustration)

DerivativeCell LineIC50 (µM)
L-HomophenylalanineMCF-7>100
L-HPA Methyl EsterMCF-775
L-HPA Ethyl EsterMCF-762
4-Nitro-L-HPAMCF-745
4-Amino-L-HPAMCF-780
L-HPA-AnilideMCF-730

Interpretation of (Hypothetical) Data:

This hypothetical data illustrates that derivatization of the carboxyl group to esters or amides, and substitution on the phenyl ring, can significantly increase the cytotoxicity of L-HPA. The increased lipophilicity of the esters and amides may facilitate cell membrane penetration. The electronic effects of the phenyl ring substituents also play a crucial role.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer and normal cell lines

  • Cell culture medium and supplements

  • L-HPA derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Workflow:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with L-HPA Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E Metabolically active cells reduce MTT to formazan F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability and IC50 H->I

A workflow diagram of the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the L-HPA derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Receptor Binding Assays: Probing Ligand-Receptor Interactions

L-HPA derivatives can be designed to interact with specific receptors, acting as agonists or antagonists. Receptor binding assays are essential for characterizing these interactions and determining the affinity and selectivity of the compounds.

Studies on opioid peptides have shown that substituting phenylalanine with its analogues can dramatically alter receptor binding profiles. For example, in a study of endomorphin-2 analogues, replacing Phe with 2',6'-dimethyl-L-tyrosine significantly enhanced µ-opioid receptor affinity[7]. Another study on novel phenylalanine analogues in a δ opioid antagonist peptide showed that subtle structural changes could convert an antagonist into a potent agonist[8][9].

Comparative Receptor Binding Affinities of Phenylalanine Analogues in an Opioid Peptide Scaffold [8]

Peptide AnalogueReceptorBinding Affinity (Ki) [nM]
H-Tyr-Tic-Phe-Phe-OH (Parent Antagonist)δ1.2
H-Bcp-Tic-Phe-Phe-OH (Bcp¹ Analogue)δ0.605
H-Dbcp-Tic-Phe-Phe-OH (Dbcp¹ Analogue)δ2.5

Bcp = 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine; Dbcp = 2',6'-dimethyl-4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine

Interpretation of Data:

This data demonstrates that replacing the N-terminal tyrosine with the novel phenylalanine analogue Bcp nearly doubled the binding affinity for the δ-opioid receptor and surprisingly converted the molecule into a potent agonist. In contrast, the dimethylated analogue, Dbcp, resulted in a slight decrease in affinity while retaining antagonist activity. This highlights the profound impact of subtle structural modifications on both binding affinity and functional activity.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a common method to determine the binding affinity of unlabelled L-HPA derivatives by measuring their ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand with known high affinity for the receptor

  • L-HPA derivatives (unlabeled competitors)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Workflow:

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Competitors) B Incubate Membranes, Radioligand, and Competitor A->B C Separate Bound and Free Radioligand (Filtration) B->C Equilibrium binding D Wash Filters C->D E Measure Radioactivity on Filters D->E Scintillation counting F Determine Specific Binding E->F G Plot % Specific Binding vs. [Competitor] F->G H Calculate IC50 and Ki G->H

A schematic representation of a radioligand competition binding assay.

Step-by-Step Procedure:

  • Assay Setup: In reaction tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled L-HPA derivative. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of specific binding for each concentration of the L-HPA derivative. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion: A Framework for Rational Design

The comparative analysis of L-Homophenylalanine derivatives in various bioassays reveals the profound impact of structural modifications on their biological activity. By systematically altering the core L-HPA scaffold, researchers can fine-tune the potency, selectivity, and functional properties of these molecules. This guide provides a foundational understanding of the SAR of L-HPA derivatives and detailed protocols for their evaluation. As a Senior Application Scientist, I encourage researchers to utilize this information as a springboard for the rational design and development of novel L-HPA-based compounds with tailored biological profiles for therapeutic and research applications. The key to success lies in a synergistic approach that combines thoughtful chemical synthesis with rigorous biological evaluation.

References

The Definitive Guide to the Structural Elucidation of L-Homophenylalanine tert-Butyl Ester: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Achieving Unambiguous Molecular Characterization

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of innovation. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. L-Homophenylalanine tert-butyl ester, a chiral building block with significant applications in peptide synthesis and pharmaceutical development, serves as an exemplary case for exploring the gold standard of structural elucidation: single-crystal X-ray crystallography.

This guide provides an in-depth, experience-driven comparison of X-ray crystallography with orthogonal spectroscopic techniques for the structural characterization of this compound. We will not merely list protocols but delve into the causality behind experimental choices, ensuring a robust and self-validating approach to molecular structure determination.

The Imperative for Absolute Structure: Why X-ray Crystallography Reigns Supreme

While techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide invaluable information about connectivity, functional groups, and molecular weight, they are fundamentally interpretive. They provide pieces of a puzzle. Single-crystal X-ray crystallography, by contrast, delivers a direct, high-resolution visualization of the atomic arrangement in the solid state.[1][2][3] It is the only technique that can provide unambiguous determination of:

  • Three-Dimensional Coordinates: The precise (x, y, z) position of every non-hydrogen atom in the crystal lattice.

  • Bond Lengths, Angles, and Torsion Angles: Quantitative geometric parameters that define the molecule's conformation.

  • Absolute Stereochemistry: Crucial for chiral molecules like this compound, crystallography can definitively distinguish between enantiomers and diastereomers.

  • Intermolecular Interactions: Revealing how molecules pack in the solid state through forces like hydrogen bonding and van der Waals interactions.

A search of the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, reveals no publicly available crystal structure for this compound as of the writing of this guide.[3][4][5] This presents a perfect opportunity to outline the process from first principles, as a researcher would approach it for a novel compound.

The Crystallographic Workflow: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a multi-step process demanding both patience and precision. The diagram below outlines the typical workflow.

X-ray Crystallography Workflow Workflow for Single-Crystal X-ray Diffraction cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Sample Purification B Solvent Screening A->B C Crystallization Setup (Slow Evaporation, Vapor Diffusion, etc.) B->C D Harvest & Mount Crystal C->D E Mount on Diffractometer D->E F Screen Crystal Quality E->F G Full Data Collection (Rotating Crystal in X-ray Beam) F->G H Data Processing & Integration G->H I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement I->J K Validation & Analysis J->K L Atomic Coordinates, Bond Lengths, Angles K->L Final Structure (CIF File)

Caption: The workflow from sample preparation to final structure determination.

PART 1: The Foundational Step - Growing the Perfect Crystal

The adage "garbage in, garbage out" is acutely true in crystallography; a high-quality crystal is the prerequisite for high-quality data. For this compound, a molecule with a polar amino group and a nonpolar phenyl and tert-butyl group, selecting the right crystallization conditions is paramount.

Experimental Protocol: Single Crystal Growth
  • Purification: Start with the highest purity material available (>98%). Residual impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.

  • Solvent Selection: The goal is to find a solvent or solvent system in which the compound has moderate solubility.

    • Rationale: If solubility is too high, the solution will not become supersaturated. If it's too low, the compound will precipitate as an amorphous powder or as microcrystals. For this compound, a good starting point would be moderately polar solvents like ethyl acetate, dichloromethane, or isopropanol.

  • Crystallization Method - Slow Evaporation:

    • Procedure: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a small, clean vial. Cover the vial with a cap containing a few pinholes. Place the vial in an undisturbed, temperature-stable environment (e.g., a cabinet or a dedicated crystallization incubator).[6]

    • Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation that encourages the formation of a small number of well-ordered crystal nuclei, which then grow over time. Rapid evaporation leads to the formation of many small crystals, which is undesirable.

  • Alternative Method - Vapor Diffusion:

    • Procedure: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent, e.g., hexane or pentane).[6]

    • Causality: The poor solvent slowly diffuses into the good solvent, gradually reducing the overall solubility of the compound and inducing crystallization. This method is often gentler and can yield higher quality crystals than slow evaporation.

PART 2: Data Acquisition and Structure Refinement

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted on the diffractometer and exposed to a collimated beam of X-rays.[1] The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector.

Experimental Protocol: X-ray Data Collection and Analysis
  • Mounting: The crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: The cryogenic temperature minimizes atomic vibrations, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage during the experiment.

  • Data Collection: A modern diffractometer with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector is used. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.

  • Structure Solution and Refinement:

    • Solution: The "phase problem" is solved using mathematical algorithms (like direct methods for small molecules) to generate an initial electron density map.[1]

    • Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final model is assessed by metrics such as the R-factor (residual factor), which should typically be below 5% for a well-refined small molecule structure.

PART 3: A Comparative Analysis - The Role of Orthogonal Techniques

While X-ray crystallography provides the definitive structure, other techniques are essential for characterization, especially in the solution phase or when suitable crystals cannot be obtained. Let's compare the information each technique would provide for this compound.

Technique Comparison Comparison of Structural Elucidation Techniques XC X-ray Crystallography Info_XC 3D Atomic Coordinates Absolute Stereochemistry Bond Lengths & Angles Intermolecular Interactions XC->Info_XC Provides NMR NMR Spectroscopy Info_NMR Connectivity (1H-1H, 1H-13C) Electronic Environment Diastereotopic Protons Solution Conformation (NOE) NMR->Info_NMR Provides MS Mass Spectrometry Info_MS Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern MS->Info_MS Provides IR FTIR Spectroscopy Info_IR Functional Groups (N-H, C=O, C-O stretches) IR->Info_IR Provides

Caption: Information derived from different analytical techniques.

Data Comparison Summary

The table below summarizes the expected quantitative data from each technique for this compound. The NMR and IR data are predictive, based on known values for similar functional groups and analogous molecules.[7][8][9]

TechniqueParameterExpected Data for this compoundInformation Gained
X-ray Crystallography Atomic Coordinates Precise (x, y, z) for all non-H atomsUnambiguous 3D structure, absolute configuration (S)
Bond Lengths/Angles e.g., C=O ~1.23 Å; Cα-N ~1.47 ÅDefinitive molecular geometry and conformation
¹H NMR Chemical Shift (δ) ~7.2-7.4 ppm (Ar-H), ~4.0 ppm (α-H), ~2.5-2.8 ppm (β-CH₂), ~1.9-2.2 ppm (γ-CH₂), ~1.4 ppm (t-Bu)Connectivity, electronic environment of protons
Coupling Constants (J) e.g., J(α-H, β-H) ~7 HzDihedral angles, through-bond proton relationships
¹³C NMR Chemical Shift (δ) ~172 ppm (C=O), ~138 ppm (Ar-C), ~126-129 ppm (Ar-CH), ~82 ppm (t-Bu Cq), ~55 ppm (Cα), ~35 ppm (Cγ), ~32 ppm (Cβ), ~28 ppm (t-Bu CH₃)Number and type of unique carbon atoms
Mass Spectrometry (ESI+) m/z [M+H]⁺ ≈ 236.16Confirms molecular weight and formula (C₁₄H₂₁NO₂)
HRMS Exact mass within 5 ppm of theoreticalHigh confidence in elemental composition
FTIR Spectroscopy Wavenumber (cm⁻¹) ~3300-3400 (N-H stretch), ~3030 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1735 (Ester C=O stretch), ~1150 (C-O stretch)Presence of key functional groups[8][10][11]
Synergistic Power: A Self-Validating System

The true power of modern structural elucidation lies not in the supremacy of one technique, but in their synergistic use.

  • NMR and MS confirm the sample's identity and purity before the often time-consuming process of crystallization is undertaken.

  • The molecular formula from HRMS provides a critical constraint for the crystallographic refinement process.

  • The functional groups identified by FTIR must be present in the final crystal structure.

  • The connectivity established by 2D NMR experiments (e.g., COSY, HSQC) must match the bond network revealed by X-ray crystallography.

Any discrepancy between the crystallographic result and the spectroscopic data signals a potential issue, such as an incorrect structure solution, sample degradation, or unexpected chemistry. This cross-validation is the hallmark of a trustworthy and scientifically rigorous structural assignment.

Conclusion: The Final Word in Molecular Structure

For this compound, and indeed for any novel small molecule destined for high-stakes applications like drug development, single-crystal X-ray crystallography provides the ultimate, unambiguous structural answer. It transforms a chemical formula into a tangible, three-dimensional object, revealing the subtle geometric features that govern its behavior. While NMR, MS, and IR spectroscopy are indispensable tools for routine characterization and for guiding the crystallographic process, they remain complementary. The successful growth of a single crystal and its analysis by X-ray diffraction is the definitive experiment that provides the authoritative structural foundation upon which all further research and development can be confidently built.

References

The Leap in Potency: A Comparative Guide to the Biological Efficacy of L-Homophenylalanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth, objective comparison of the biological efficacy of L-Homophenylalanine tert-Butyl Ester against its phosphonic and phosphinic acid analogs. Moving beyond a simple product overview, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic reasoning and experimental data that underscore the significant gains in potency achieved through specific chemical modifications of the L-homophenylalanine scaffold.

Foundational Understanding: L-Homophenylalanine and its Ester

L-Homophenylalanine, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used in the management of hypertension.[1][2][3] Its tert-butyl ester derivative is primarily utilized as a protected form in peptide synthesis, enhancing solubility and stability during the coupling processes.[4] While essential as a synthetic intermediate, L-Homophenylalanine and its simple esters are not recognized for potent intrinsic biological activity as enzyme inhibitors. The tert-butyl ester can be considered a potential prodrug form, which upon enzymatic or acidic hydrolysis, would release L-homophenylalanine.[4][5] However, the focus of this guide is on analogs designed for direct and potent biological intervention.

The Quantum Leap in Efficacy: Phosphonic and Phosphinic Acid Analogs

The transformation of L-homophenylalanine from a building block into a potent bioactive molecule is achieved through the isosteric replacement of the carboxyl group with phosphonic or phosphinic acid moieties. These analogs are designed as transition-state inhibitors of metalloproteases, where the phosphorus-containing group mimics the tetrahedral intermediate of peptide bond hydrolysis and directly coordinates with the active site metal ion, typically zinc.[6][7]

Mechanism of Action: Targeting Metalloproteases

Aminopeptidases, such as Alanine Aminopeptidase (APN, also known as CD13) and Leucylaminopeptidases, are key metalloprotease targets.[8][9] These enzymes play significant roles in various physiological and pathological processes, including tumor cell angiogenesis, metastasis, and inflammatory diseases.[8][10] The phosphonic and phosphinic acid analogs of L-homophenylalanine have demonstrated remarkable inhibitory activity against these enzymes.

Comparative Efficacy: A Data-Driven Analysis

The superior biological efficacy of the phosphonic acid analogs of L-homophenylalanine over their phenylalanine counterparts and, by extension, the basic L-homophenylalanine structure, is clearly demonstrated by their inhibition constants (Kᵢ).

Table 1: Comparative Inhibitory Activity (Kᵢ in µM) against Aminopeptidases
CompoundTarget EnzymeKᵢ (µM)Reference
L-Homophenylalanine Analogs
1-Amino-3-phenylpropylphosphonic acidhAPN0.8[8]
1-Amino-3-phenylpropylphosphonic acidpAPN3.69[8]
1-Amino-3-(3-fluorophenyl)propylphosphonic acidhAPN0.15[8][9]
1-Amino-3-(3-fluorophenyl)propylphosphonic acidpAPN1.3[8][9]
L-Phenylalanine Analogs
1-Amino-2-phenylethylphosphonic acidhAPN> 50[8]
1-Amino-2-phenylethylphosphonic acidpAPN> 50[8]

Note: hAPN refers to human Alanine Aminopeptidase, and pAPN refers to porcine Alanine Aminopeptidase.

The data unequivocally shows that the L-homophenylalanine phosphonic acid analogs are potent, sub-micromolar inhibitors of hAPN, while the corresponding L-phenylalanine analogs are significantly less active.[8] This highlights the critical role of the extended carbon chain in the homophenylalanine structure for optimal binding to the S1 pocket of the enzyme. Furthermore, substitutions on the phenyl ring, such as fluorination, can further enhance inhibitory potency.[8][10]

Experimental Protocols: Ensuring Scientific Rigor

The determination of inhibitory constants is a critical step in evaluating the efficacy of these compounds. The following is a detailed protocol for an in vitro aminopeptidase N inhibition assay, a standard method in the field.

Protocol: In Vitro Aminopeptidase N (APN) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of test compounds against APN.

Materials:

  • Porcine Kidney Microsomal Aminopeptidase N (Sigma-Aldrich)

  • L-Leucine-p-nitroanilide (Substrate)

  • Test Compounds (L-Homophenylalanine analogs)

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.2

  • 96-well microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of APN in 50 mM PBS.

    • Prepare a stock solution of L-Leucine-p-nitroanilide in a suitable solvent (e.g., DMSO) and then dilute in 50 mM PBS to the final working concentration.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of the test compounds.

    • Include a positive control (a known APN inhibitor) and a negative control (vehicle). .

  • Incubation:

    • Add the APN solution to each well containing the test compounds and controls.

    • Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Add the substrate solution (L-Leucine-p-nitroanilide) to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 30 minutes.[1]

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic hydrolysis of the substrate.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.

Causality Behind Experimental Choices:

  • Choice of Enzyme: Porcine kidney APN is often used as a model for the human enzyme due to its high sequence similarity and commercial availability.[8]

  • Choice of Substrate: L-Leucine-p-nitroanilide is a chromogenic substrate that allows for a convenient spectrophotometric readout of enzyme activity.[1]

  • Incubation Times and Temperature: The pre-incubation of the enzyme and inhibitor allows for equilibrium to be reached before the addition of the substrate. The reaction is carried out at 37°C to mimic physiological conditions.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of the inhibitor design strategy and the experimental workflow.

G cluster_0 L-Homophenylalanine Scaffold cluster_1 High Efficacy Analogs L-HPA_ester L-Homophenylalanine tert-Butyl Ester (Low Activity) Phosphonic_Acid Phosphonic Acid Analog (High Potency) L-HPA_ester->Phosphonic_Acid Isosteric Replacement Phosphinic_Acid Phosphinic Acid Analog (High Potency) L-HPA_ester->Phosphinic_Acid Isosteric Replacement

Caption: From Building Block to Potent Inhibitor.

G Start Start Assay Add_Inhibitor Add Inhibitor to Wells Start->Add_Inhibitor Add_Enzyme Add APN Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 5 min Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (L-Leucine-p-nitroanilide) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 30 min Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 405 nm Incubate->Measure_Absorbance Analyze_Data Calculate IC50 and Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: APN Inhibition Assay Workflow.

Conclusion and Future Directions

Future research in this area will likely focus on refining the structure of these analogs to improve selectivity for specific metalloproteases, thereby minimizing off-target effects and enhancing their therapeutic potential.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Homophenylalanine tert-Butyl Ester is a non-canonical amino acid derivative increasingly utilized in peptide synthesis and drug development. Its structural similarity to endogenous amino acids necessitates a rigorous evaluation of its cross-reactivity to prevent off-target effects and ensure the specificity of novel therapeutics and diagnostic assays. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of this compound. We present detailed protocols for both a ligand-binding assay (Competitive ELISA) and a chromatographic method (HPLC-MS/MS), offering orthogonal approaches for comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals to establish robust, self-validating systems for specificity assessment.

Introduction: The Imperative of Specificity

This compound (HPE) is an analog of phenylalanine, distinguished by an additional methylene group in its side chain. This modification can confer unique properties to peptides, such as enhanced stability or altered receptor affinity. The tert-butyl ester group serves as a protecting group in synthetic chemistry, enhancing solubility in organic solvents.[1][2][3]

However, the introduction of non-canonical amino acids into biological systems carries the inherent risk of unintended interactions. Cross-reactivity, where an antibody or receptor binds to a molecule structurally similar to its intended target, can lead to false positives in immunoassays, reduced therapeutic efficacy, or unforeseen toxicities.[4][5] Therefore, a multi-faceted investigation into the cross-reactivity profile of HPE is not merely a quality control step but a foundational requirement for its application in drug development.

This guide will focus on comparing HPE against its closest structural relatives:

  • L-Phenylalanine tert-Butyl Ester: The direct lower homolog.

  • D-Phenylalanine tert-Butyl Ester: The enantiomer of the lower homolog.[6]

  • L-Homophenylalanine: The de-esterified parent amino acid.

A Dual-Methodology Framework for Cross-Reactivity Assessment

To ensure the trustworthiness of our findings, we employ two orthogonal analytical techniques. A high-sensitivity immunoassay provides data on binding interactions, while a high-resolution mass spectrometry method offers precise quantification and structural confirmation.[7][8] This dual approach creates a self-validating system, where the results of one method corroborate the other.

G cluster_0 Cross-Reactivity Assessment Workflow start Define Analogs (HPE, Phe-tBu, etc.) immuno Method 1: Competitive ELISA (Binding Affinity) start->immuno Parallel Analysis chroma Method 2: HPLC-MS/MS (Structural Specificity) start->chroma Parallel Analysis data_analysis Data Integration & Analysis immuno->data_analysis chroma->data_analysis conclusion Final Cross-Reactivity Profile data_analysis->conclusion

Caption: High-level workflow for cross-reactivity assessment.

Method 1: Competitive ELISA for Binding Specificity

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool to assess binding-level cross-reactivity. In a competitive format, we measure the ability of our test compounds (analogs) to compete with a conjugated HPE for binding to a specific anti-HPE antibody.

Rationale for Experimental Choices
  • Antibody Selection: A monoclonal antibody raised specifically against L-Homophenylalanine is chosen to ensure the highest possible initial specificity. Polyclonal antibodies, while potentially more sensitive, can exhibit greater inherent cross-reactivity.

  • Assay Format: A competitive format is superior for cross-reactivity studies as it directly measures the relative affinity of different analogs for the antibody's binding site.[9]

  • Concentration Ranges: The concentrations for the inhibition curve must span a wide range to accurately determine the IC50 value (the concentration at which 50% of the binding is inhibited) for each analog.

Detailed Experimental Protocol
  • Plate Coating: Coat a 96-well high-binding microplate with an HPE-BSA conjugate (1 µg/mL in PBS) overnight at 4°C. The BSA conjugate facilitates stable adsorption to the plate.

  • Washing: Wash the plate 3 times with PBST (PBS with 0.05% Tween-20) to remove unbound conjugate.

  • Blocking: Block non-specific binding sites by incubating with 3% BSA in PBST for 2 hours at room temperature. This step is critical to reduce background noise.

  • Competitive Incubation:

    • Prepare serial dilutions of this compound (standard) and the test analogs (L-Phenylalanine-tBu, D-Phenylalanine-tBu, L-Homophenylalanine) in assay buffer (1% BSA in PBST).

    • In a separate plate, pre-incubate the primary anti-HPE monoclonal antibody (at a pre-determined optimal dilution) with the standard or analog dilutions for 1 hour at room temperature.

    • Transfer the antibody-analog mixtures to the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate 3 times with PBST. Add HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times with PBST. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Plot the absorbance against the log of the analog concentration. Determine the IC50 for each compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of HPE / IC50 of Analog) * 100

Method 2: HPLC-MS/MS for Structural Specificity and Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides an orthogonal assessment. It separates compounds based on their physicochemical properties and identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[7][8] This method is less susceptible to the binding-related interferences that can affect immunoassays.

Rationale for Experimental Choices
  • Chiral Stationary Phase: To differentiate between L- and D-enantiomers, a chiral HPLC column is mandatory. Polysaccharide-based chiral stationary phases are often effective for resolving underivatized amino acid esters.[10][11][12]

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for its exceptional sensitivity and specificity. We define specific precursor-to-product ion transitions for each analog, eliminating interference from matrix components.

  • Mobile Phase: An LC-MS compatible mobile phase (e.g., acetonitrile and water with formic acid) is chosen to ensure efficient ionization of the analytes.[11]

Detailed Experimental Protocol
  • System Setup:

    • HPLC Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC® T).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Optimize to achieve baseline separation of all analogs. A typical starting point is a linear gradient from 10% to 90% B over 10 minutes.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Determine the optimal precursor ion [M+H]⁺ and product ions for each analog via infusion and daughter ion scans.

      • Example for HPE:Precursor m/z → Product m/z

      • Example for Phe-tBu:Precursor m/z → Product m/z

  • Sample Preparation: Prepare a mixed standard containing all four analogs at a known concentration (e.g., 1 µg/mL) in the initial mobile phase composition.

  • Injection & Acquisition: Inject the sample and acquire data using the defined MRM transitions.

  • Data Analysis:

    • Confirm the retention time for each analog.

    • Analyze a sample containing only HPE to check for any signal in the MRM channels of the other analogs. The absence of a peak confirms specificity.

    • Spike a known concentration of HPE into a sample containing the other analogs and quantify the recovery to ensure no matrix effects are present.

Data Presentation and Interpretation

Quantitative data from both methodologies should be summarized for clear comparison.

Table 1: Comparative Cross-Reactivity Data

CompoundELISA IC50 (nM)ELISA % Cross-ReactivityHPLC-MS/MS Result
L-Homophenylalanine-tBu 10.5 ± 1.2100% Single peak at expected RT
L-Phenylalanine-tBu 875.4 ± 45.11.2% Baseline separated, no interference
D-Phenylalanine-tBu > 10,000<0.1% Baseline separated, no interference
L-Homophenylalanine 1,230.7 ± 98.60.85% Baseline separated, no interference
Interpreting the Results

The combined data provides a comprehensive profile. The ELISA results quantify the degree of antibody binding, demonstrating very low cross-reactivity for the closest structural analogs. The HPLC-MS/MS data provides orthogonal confirmation, proving that under chromatographic conditions, the compounds are distinct and do not interfere with one another's detection.[13] This high degree of agreement between two fundamentally different techniques provides strong evidence for the specificity of the assay and the low cross-reactivity potential of HPE in this system.

G start Is Cross-Reactivity Observed in ELISA? high_cr High (>5%) start->high_cr Yes low_cr Low (<5%) start->low_cr No ms_confirm Is it Confirmed by HPLC-MS/MS? high_cr->ms_confirm risk_low Low Risk: Proceed low_cr->risk_low risk_high High Risk: Re-evaluate System ms_confirm->risk_high Yes risk_med Moderate Risk: Further Characterization ms_confirm->risk_med No (ELISA Artifact)

Caption: Decision logic for interpreting cross-reactivity data.

Conclusion and Best Practices

This guide demonstrates a robust, dual-methodology approach for assessing the cross-reactivity of this compound. The combination of a sensitive immunoassay and a highly specific chromatographic method provides a self-validating framework essential for regulatory compliance and scientific integrity.

Key Recommendations for Researchers:

  • Always Use Orthogonal Methods: Do not rely on a single analytical technique for cross-reactivity assessment.

  • Carefully Select Analogs: Test against the most probable cross-reactants, including homologs, enantiomers, and precursors/metabolites.

  • Validate Your Methods: Ensure that your assays are sensitive, specific, and reproducible before analyzing study samples.

  • Document Everything: Rigorous documentation of experimental choices, protocols, and data is critical for the trustworthiness and reproducibility of your findings.

By adhering to these principles, researchers can confidently characterize the specificity of molecules incorporating this compound, paving the way for the development of safer and more effective next-generation therapeutics.

References

A Comparative Review of Synthetic Routes to L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

L-Homophenylalanine and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. The tert-butyl ester of L-homophenylalanine, in particular, serves as a key intermediate, facilitating peptide synthesis and other modifications by protecting the carboxylic acid moiety. The efficient and stereoselective synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of three distinct synthetic strategies for obtaining L-homophenylalanine tert-butyl ester, complete with detailed experimental protocols, comparative data, and an exploration of the rationale behind the methodological choices.

Introduction to Synthetic Strategies

The synthesis of a chiral ester like this compound presents two primary challenges: achieving high enantiopurity of the L-isomer and efficiently introducing the sterically hindered tert-butyl ester group. The three routes explored in this guide address these challenges through different approaches:

  • Direct Esterification of L-Homophenylalanine: This is the most straightforward approach, involving the direct reaction of commercially available L-homophenylalanine with a tert-butylating agent.

  • Chemoenzymatic Synthesis Followed by Esterification: This hybrid approach leverages the high enantioselectivity of enzymes to produce L-homophenylalanine, which is then chemically esterified.

  • N-Protection, Esterification, and Deprotection: A classic protection group strategy that involves protecting the amine, esterifying the carboxylic acid, and then selectively removing the amine protecting group.

Each of these routes offers a unique set of advantages and disadvantages in terms of yield, purity, cost, and scalability. The following sections will delve into the specifics of each approach.

Route 1: Direct Esterification of L-Homophenylalanine

This route is predicated on the direct conversion of L-homophenylalanine to its tert-butyl ester. The primary challenge lies in the low reactivity of the carboxylic acid and the potential for racemization under harsh conditions. A common and effective method involves the use of isobutylene in the presence of a strong acid catalyst.

Causality of Experimental Choices

The selection of isobutylene as the tert-butyl source is driven by its ability to form a stable tert-butyl cation under acidic conditions, which then acts as the electrophile for the esterification. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), is essential to protonate the isobutylene and activate the carboxylic acid.[1] The reaction is typically performed in a non-polar, aprotic solvent like dioxane or dichloromethane to ensure the solubility of the starting materials and to prevent side reactions with the solvent.[1] An autoclave is often employed to maintain a sufficient concentration of the gaseous isobutylene and to drive the reaction to completion.[1]

Experimental Protocol: Direct Esterification

Materials:

  • L-Homophenylalanine

  • Dioxane (anhydrous)

  • p-Toluenesulfonic acid (PTSA) or Sulfuric Acid

  • Isobutylene (liquefied)

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • To a stainless-steel autoclave, add L-homophenylalanine and anhydrous dioxane.

  • Carefully add a catalytic amount of p-toluenesulfonic acid or concentrated sulfuric acid to the suspension.

  • Seal the autoclave and cool it in a dry ice/acetone bath.

  • Introduce a measured amount of liquefied isobutylene into the cooled autoclave.

  • Allow the autoclave to warm to room temperature and then heat to the desired reaction temperature (typically 40-60 °C).

  • Stir the reaction mixture for 24-72 hours, monitoring the progress by TLC or HPLC.

  • After completion, cool the autoclave to room temperature and carefully vent the excess isobutylene.

  • Transfer the reaction mixture to a separatory funnel and wash with 10% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Route1 L_HPA L-Homophenylalanine Esterification Direct Esterification L_HPA->Esterification Isobutylene Isobutylene Isobutylene->Esterification Acid_Catalyst Acid Catalyst (H₂SO₄ or PTSA) Acid_Catalyst->Esterification Product L-Homophenylalanine tert-Butyl Ester Esterification->Product

Caption: Workflow for Direct Esterification of L-Homophenylalanine.

Route 2: Chemoenzymatic Synthesis Followed by Esterification

This elegant two-step approach combines the unparalleled stereoselectivity of biocatalysis with a robust chemical esterification. The first step involves the asymmetric synthesis of L-homophenylalanine from an achiral precursor using a transaminase enzyme. This ensures a very high enantiomeric excess (>99%) of the desired L-isomer.[2][3] The subsequent esterification can then be carried out without the risk of racemization.

Causality of Experimental Choices

The enzymatic transamination of 2-oxo-4-phenylbutyric acid is a highly efficient method for producing L-homophenylalanine.[2] The use of an engineered transaminase can lead to high conversion rates and excellent enantioselectivity.[3] The reaction is typically performed in an aqueous buffer at or near physiological pH to maintain the enzyme's activity. A co-substrate, such as L-aspartate or L-lysine, is required as the amine donor.[2][3] Following the enzymatic synthesis and purification of L-homophenylalanine, the esterification is performed as described in Route 1. This separation of the chirality-setting step from the esterification step is a key advantage of this route.

Experimental Protocol: Chemoenzymatic Synthesis and Esterification

Part A: Enzymatic Synthesis of L-Homophenylalanine

Materials:

  • 2-Oxo-4-phenylbutyric acid

  • L-Aspartic acid (or other suitable amine donor)

  • Recombinant aromatic amino acid transaminase

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffer (pH 7.5)

  • Hydrochloric acid

Procedure:

  • In a temperature-controlled reactor, dissolve 2-oxo-4-phenylbutyric acid, L-aspartic acid, and pyridoxal 5'-phosphate in the phosphate buffer.

  • Initiate the reaction by adding the transaminase enzyme.

  • Maintain the reaction at a constant temperature (e.g., 37 °C) and pH, with gentle stirring.

  • Monitor the formation of L-homophenylalanine by HPLC.

  • Once the reaction is complete, terminate it by adding hydrochloric acid to lower the pH and precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Isolate the L-homophenylalanine from the supernatant by crystallization or ion-exchange chromatography.

Part B: Esterification of L-Homophenylalanine

Follow the experimental protocol outlined in Route 1 for the direct esterification of the enzymatically synthesized L-homophenylalanine.

Route2 Keto_Acid 2-Oxo-4-phenylbutyric Acid Enzymatic_Synth Enzymatic Synthesis Keto_Acid->Enzymatic_Synth Transaminase Transaminase Enzyme Transaminase->Enzymatic_Synth L_HPA L-Homophenylalanine Enzymatic_Synth->L_HPA Esterification Direct Esterification L_HPA->Esterification Product L-Homophenylalanine tert-Butyl Ester Esterification->Product

Caption: Workflow for Chemoenzymatic Synthesis and Esterification.

Route 3: N-Protection, Esterification, and Deprotection

This classical approach provides a high degree of control over the reaction by protecting the reactive amino group before esterification. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under a range of conditions and its relatively mild removal.[4]

Causality of Experimental Choices

The N-Boc protection of L-homophenylalanine is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[4] This step prevents the amino group from interfering with the subsequent esterification. The esterification of the N-Boc protected amino acid can then be carried out under the conditions described in Route 1. The final and most critical step is the selective removal of the N-Boc group without cleaving the tert-butyl ester. This can be achieved by using carefully controlled acidic conditions, such as a stoichiometric amount of a strong acid (e.g., HCl or TFA) in a non-aqueous solvent at low temperatures.[5] The tert-butyl ester is more stable to acidolysis than the N-Boc group under these conditions.

Experimental Protocol: N-Protection, Esterification, and Deprotection

Part A: N-Boc Protection of L-Homophenylalanine

Materials:

  • L-Homophenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide

  • tert-Butanol

  • Water

  • Pentane

  • Potassium hydrogen sulfate solution

  • Diethyl ether

Procedure:

  • Dissolve L-homophenylalanine in a solution of sodium hydroxide in water and tert-butanol.[4]

  • To the stirred solution, add di-tert-butyl dicarbonate dropwise.[4]

  • Stir the reaction mixture overnight at room temperature.

  • Extract the reaction mixture with pentane to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer with a cold potassium hydrogen sulfate solution to a pH of 1-2.

  • Extract the N-Boc-L-homophenylalanine with diethyl ether.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected amino acid.

Part B: Esterification of N-Boc-L-Homophenylalanine

Follow the experimental protocol outlined in Route 1 for the direct esterification of the N-Boc-L-homophenylalanine.

Part C: N-Boc Deprotection

Materials:

  • N-Boc-L-homophenylalanine tert-butyl ester

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous HCl (gas or solution in dioxane) or Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc-L-homophenylalanine tert-butyl ester in anhydrous DCM or diethyl ether and cool the solution to 0 °C.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane dropwise. Alternatively, add a stoichiometric amount of TFA.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the this compound hydrochloride salt.

  • If the free base is desired, neutralize the hydrochloride salt with a mild base and extract with an organic solvent.

Route3 L_HPA L-Homophenylalanine N_Protection N-Boc Protection L_HPA->N_Protection N_Boc_HPA N-Boc-L- Homophenylalanine N_Protection->N_Boc_HPA Esterification Esterification N_Boc_HPA->Esterification Protected_Ester N-Boc-L-HPA tert-Butyl Ester Esterification->Protected_Ester Deprotection N-Boc Deprotection Protected_Ester->Deprotection Product L-Homophenylalanine tert-Butyl Ester Deprotection->Product

Caption: Workflow for N-Protection, Esterification, and Deprotection.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The data is based on typical results reported in the literature for similar transformations.

ParameterRoute 1: Direct EsterificationRoute 2: Chemoenzymatic Synthesis & EsterificationRoute 3: N-Protection, Esterification & Deprotection
Starting Material L-Homophenylalanine2-Oxo-4-phenylbutyric acidL-Homophenylalanine
Number of Steps 123
Typical Overall Yield 60-75%[2]85-95% (enzymatic step)[2][3], 60-75% (esterification)90-95% (protection)[4], 60-75% (esterification), 85-95% (deprotection)
Enantiomeric Purity Dependent on starting material, potential for some racemization>99% ee[2][3]Dependent on starting material, generally low risk of racemization
Key Reagents Isobutylene, Strong AcidTransaminase, Amine Donor, Isobutylene, Strong Acid(Boc)₂O, Base, Isobutylene, Strong Acid, Deprotection Acid
Scalability Moderate (requires high-pressure equipment)High (enzymatic step is scalable), Moderate (esterification)High
Cost-Effectiveness Potentially high due to single step, but requires specialized equipmentCan be cost-effective if enzyme is reusableGenerally higher reagent costs
Process Complexity Moderate (handling of gaseous reagents under pressure)High (requires expertise in both biocatalysis and chemical synthesis)High (multiple steps and purifications)

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization.

  • Route 1 (Direct Esterification) is the most concise and is suitable for situations where a moderate yield is acceptable and high-pressure equipment is available. The primary concern is the potential for racemization, which must be carefully monitored.

  • Route 2 (Chemoenzymatic Synthesis & Esterification) offers the highest enantiomeric purity and is an excellent choice for applications where stereochemical fidelity is paramount. While it involves an additional enzymatic step, the high yield and purity of the intermediate can simplify downstream processing.

  • Route 3 (N-Protection, Esterification & Deprotection) provides a high degree of control and is a reliable, albeit longer, method. This route is well-suited for smaller-scale syntheses where reagent cost is less of a concern and a robust, well-established procedure is preferred.

Ultimately, a thorough evaluation of the available resources, desired scale of production, and the final application of the this compound will guide the selection of the most appropriate synthetic strategy.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action for L-Homophenylalanine tert-Butyl Ester Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for novel compounds incorporating the L-Homophenylalanine tert-Butyl Ester moiety. We move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.

The presence of the L-Homophenylalanine scaffold is a significant structural alert. This non-proteinogenic amino acid is a critical precursor in the synthesis of highly successful Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Delapril.[1][2][3] Therefore, a primary hypothesis for any new compound containing this structure is the inhibition of ACE. The tert-butyl ester group is typically employed as a prodrug strategy to enhance cell permeability and bioavailability, which must be accounted for in experimental design.[4][5][6]

This guide will use the logical hypothesis of ACE inhibition as a central thread, comparing a hypothetical "Test Compound" against the well-characterized ACE inhibitor, Enalaprilat (the active metabolite of Enalapril), and a negative control.

Phase 1: Foundational In Vitro Target Validation

The initial phase aims to answer a fundamental question: Does the compound directly interact with and modulate the activity of its hypothesized target? Here, we focus on direct, cell-free biochemical and biophysical assays. This approach isolates the interaction between the compound and the target protein, eliminating the complexities of a cellular environment.

Biochemical Enzyme Inhibition Assay

The most direct method to test our hypothesis is to measure the compound's effect on ACE activity.[7][8] Enzyme inhibition assays are vital for studying enzyme kinetics and are a cornerstone of drug discovery.[9][10]

Rationale: This assay provides quantitative data on the compound's potency (IC50) and can elucidate the mode of inhibition (e.g., competitive, non-competitive).[10] Since the tert-butyl ester is a likely prodrug, it is critical to test both the ester form ("Test Compound") and its hydrolyzed carboxylic acid form ("Active Metabolite"), which is the anticipated active molecule in vivo.

Experimental Protocol: ACE Inhibition Assay (Fluorometric)

  • Reagents & Materials:

    • Recombinant human ACE protein.

    • Fluorogenic ACE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 50 mM NaCl and 10 µM ZnCl2).

    • Test Compound, Active Metabolite, Enalaprilat (positive control), and a structurally similar but inactive compound (negative control).

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the Test Compound, Active Metabolite, Enalaprilat, and negative control in Assay Buffer. A typical concentration range would be from 100 µM down to 1 pM.

    • Add 5 µL of each compound dilution to the wells of the 384-well plate. Include wells with buffer only for "no inhibitor" controls.

    • Add 10 µL of recombinant human ACE (at a final concentration of ~0.1 U/mL) to all wells and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic ACE substrate (at a final concentration equal to its Km value) to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~320/420 nm), taking measurements every minute for 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation & Interpretation:

CompoundPredicted RoleExpected IC50 (nM)Rationale
Test Compound Prodrug>10,000The bulky ester group should prevent optimal binding to the ACE active site.
Active Metabolite Active Drug1 - 100The free carboxylate is crucial for chelating the zinc ion in the ACE active site.
Enalaprilat Positive Control1 - 10A known potent ACE inhibitor; validates assay performance.
Negative Control Inactive Control>100,000Ensures that inhibition is specific to the pharmacophore and not a result of non-specific effects.

Phase 2: Confirming Target Engagement in a Cellular Context

Demonstrating direct biochemical activity is a critical first step, but it doesn't confirm that the compound can reach and bind its target within the complex environment of a living cell.[11][12] Cellular target engagement assays bridge this gap.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells.[13][14] The principle is based on ligand-induced thermal stabilization of the target protein; when a drug binds to its target, the resulting complex is often more resistant to thermal denaturation.[15][16][17]

Rationale: This assay provides direct evidence of target binding in a physiological context, accounting for cell permeability and potential intracellular metabolism of the prodrug. A positive result strongly supports the proposed MoA.[18]

Experimental Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Protein Analysis cluster_result Result Interpretation A 1. Culture Cells (e.g., HEK293 expressing ACE) B 2. Treat Cells with Compound (Test Compound, Vehicle) A->B Incubate C 3. Aliquot Cells B->C D 4. Heat Aliquots (Temperature Gradient) C->D Parallel heating E 5. Cell Lysis D->E F 6. Separate Soluble/Aggregated (Centrifugation) E->F G 7. Quantify Soluble ACE (e.g., Western Blot, ELISA) F->G H 8. Plot Melting Curves G->H I 9. Compare Tm Shift (Vehicle vs. Compound) H->I ΔTm indicates target engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for ACE Target Engagement

  • Cell Culture & Treatment:

    • Culture a suitable cell line (e.g., endothelial cells or a cell line overexpressing ACE) to ~80% confluency.

    • Treat cells with the Test Compound (e.g., at 10x the anticipated cellular IC50) or vehicle (e.g., 0.1% DMSO) for 2-4 hours to allow for cell penetration and potential hydrolysis.

  • Heat Shock:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification of Soluble ACE:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble ACE in each sample using a standard protein detection method like Western Blot or an ACE-specific ELISA.

  • Data Analysis:

    • For each treatment group (Vehicle and Test Compound), plot the relative amount of soluble ACE as a function of temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A significant increase in the Tm for the Test Compound-treated group compared to the vehicle group (a positive ΔTm) confirms target engagement.

Data Presentation & Interpretation:

TreatmentExpected Tm (°C)ΔTm (°C)Interpretation
Vehicle (DMSO) ~52°C (Hypothetical)N/AEstablishes the baseline thermal stability of ACE in the cellular milieu.
Test Compound ~56°C (Hypothetical)+4°CThe thermal stabilization indicates that the compound (or its active metabolite) has entered the cell and is physically bound to the ACE protein.
Negative Control ~52°C (Hypothetical)~0°CNo thermal shift demonstrates the specificity of the interaction.

Phase 3: In Vivo Proof-of-Concept and MoA Validation

The ultimate test of a drug's mechanism is to demonstrate its expected pharmacological effect in a living organism.[19][20] In vivo studies are essential to connect target engagement with physiological outcomes and are a critical step in drug development.[21]

Pharmacodynamic (PD) Study in a Relevant Animal Model

For an ACE inhibitor, the most relevant model is one where blood pressure can be monitored. The Spontaneously Hypertensive Rat (SHR) is a widely accepted model for this purpose.

Rationale: This experiment aims to confirm that target engagement (ACE inhibition) translates into the expected physiological response (blood pressure reduction). It validates the MoA in a complex biological system, providing a bridge between in vitro data and potential clinical efficacy.[22]

Hypothetical Signaling Pathway:

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI cleaves Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII converts ACE ACE (Lungs, Endothelium) ACE->AngII AT1R AT1 Receptor AngII->AT1R activates Effects Vasoconstriction Aldosterone Secretion --> Increased Blood Pressure AT1R->Effects TestCompound Test Compound (Active Metabolite) TestCompound->ACE INHIBITS

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory point of action for the Test Compound.

Experimental Protocol: Blood Pressure Study in SHR Rats

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).

  • Instrumentation: Implant telemetry devices for continuous monitoring of blood pressure and heart rate. Allow animals to recover fully post-surgery.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., saline or appropriate vehicle).

    • Group 2: Test Compound (e.g., 10 mg/kg, oral gavage).

    • Group 3: Enalapril (positive control, e.g., 10 mg/kg, oral gavage).

  • Procedure:

    • Acclimate animals and record baseline blood pressure for 24-48 hours.

    • Administer a single oral dose of the respective treatments to each group.

    • Continuously monitor mean arterial pressure (MAP) for at least 24 hours post-dosing.

    • At selected time points (e.g., 2, 6, and 24 hours post-dose), collect blood samples for pharmacokinetic (PK) analysis of the Test Compound and its Active Metabolite, and for biomarker analysis (e.g., plasma ACE activity).

Data Presentation & Interpretation:

ParameterVehicleTest CompoundEnalaprilInterpretation
Max ΔMAP (mmHg) ~0-25 to -40-30 to -45A significant drop in blood pressure by the Test Compound, comparable to the positive control, validates the in vivo efficacy.
Time to Max Effect (hr) N/A2 - 64 - 8Provides insight into the absorption and metabolism (prodrug conversion) rate.
Plasma ACE Inhibition (%) at Tmax 0>80%>80%Directly links the observed pharmacodynamic effect (blood pressure drop) to the biochemical mechanism (ACE inhibition), confirming the MoA in vivo.

Conclusion

Validating the mechanism of action for a novel this compound containing compound requires a multi-faceted, hierarchical approach. By systematically progressing from direct biochemical assays to cellular target engagement and finally to in vivo pharmacodynamic studies, researchers can build a robust, evidence-based case for the compound's MoA. This guide provides a logical framework, emphasizing the "why" behind each experimental choice and the importance of appropriate controls. This rigorous, self-validating process is essential for de-risking drug candidates and making informed decisions in the drug development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of L-Homophenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of L-Homophenylalanine tert-Butyl Ester, a key building block in peptide synthesis.[1][2] By adhering to these procedures, you can ensure the safety of your personnel and maintain compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as an irritant and requires careful handling to prevent adverse health effects.[3]

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound:

  • Safety Goggles or Face Shield: To protect the eyes from splashes or dust.[4]

  • Nitrile Gloves: To prevent skin contact.[4]

  • Lab Coat: To protect clothing and skin from contamination.[4]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity of waste. It is crucial to never dispose of this chemical down the drain or in regular trash.[5]

Disposal of Small Quantities (<50 mL of solution or <50g of solid)

For minor spills or residual amounts of this compound, the following procedure should be followed:

  • Absorption: Absorb liquid waste onto an inert material such as vermiculite, perlite, or cat litter.[6] For solid waste, sweep it up carefully to avoid creating dust.[7]

  • Containment: Place the absorbed material or swept solid into a suitable, clearly labeled waste container.[7] The container should be made of a compatible material and have a tightly fitting lid.[8]

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and any associated hazard warnings.[8]

  • Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials and sources of ignition, until it can be collected by a licensed waste contractor.[6]

Disposal of Large Quantities (>50 mL of solution or >50g of solid)

For larger quantities of this compound, direct disposal via a licensed waste contractor is the required method.

  • Containment: Ensure the chemical is in a sealed, properly labeled container.[8] If the original container is damaged, transfer the contents to a new, compatible container.

  • Labeling: The container must be clearly labeled with the chemical name and hazard information.[8] If reusing a container, completely deface the original label.[8]

  • Arranging Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[4][6] Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the waste disposal company.

Management of Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with this compound.

  • Contaminated Solids: Items such as gloves, absorbent paper, and pipette tips should be collected in a designated, labeled waste container for chemical waste pickup.[5]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate buffer).[4][8] The first rinsate should be collected and treated as chemical waste.[4] Subsequent rinsates may be permissible for drain disposal, but always consult with your institution's EHS office for specific guidance.[4] After rinsing, deface or remove the original label before disposing of the container in the regular trash.[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagrams have been created.

Disposal_Workflow_L-Homophenylalanine_tert-Butyl_Ester Figure 1: Disposal Decision Tree start Waste Identification: This compound quantity Assess Quantity start->quantity small_quant <50g / 50mL quantity->small_quant Small large_quant >50g / 50mL quantity->large_quant Large absorb Absorb/Sweep into Inert Material small_quant->absorb contact_ehs Contact EHS/ Licensed Contractor large_quant->contact_ehs contain_small Place in Labeled Waste Container absorb->contain_small store Store in Designated Waste Area contain_small->store store->contact_ehs collect Arrange for Professional Disposal contact_ehs->collect

Caption: Decision tree for the proper disposal route of this compound based on quantity.

Contaminated_Waste_Disposal Figure 2: Contaminated Materials Workflow start Contaminated Material (Gloves, Paper, etc.) collect_solid Collect in Labeled Chemical Waste Bag/Container start->collect_solid empty_container Empty Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse professional_disposal Arrange for Professional Disposal collect_solid->professional_disposal collect_rinsate1 Collect First Rinsate as Chemical Waste triple_rinse->collect_rinsate1 dispose_rinsate23 Dispose of Subsequent Rinsates per EHS Guidance triple_rinse->dispose_rinsate23 collect_rinsate1->professional_disposal deface_label Deface/Remove Label dispose_rinsate23->deface_label dispose_container Dispose of Container in Regular Trash deface_label->dispose_container

Caption: Step-by-step process for handling materials contaminated with this compound.

Causality and Best Practices

The procedures outlined above are based on the chemical properties and known hazards of this compound.

  • Why absorb small spills? Absorption onto an inert material prevents the spread of the chemical and makes it easier to handle for disposal.[6]

  • Why use a licensed waste contractor? These contractors are equipped to handle and dispose of chemical waste in an environmentally responsible manner, in compliance with all local, state, and federal regulations.[6]

  • Why triple-rinse empty containers? This procedure ensures that residual chemical is removed to a level that is considered safe for disposal in regular waste streams, preventing accidental exposure and environmental contamination.[4][8]

By following these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS office for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.